molecular formula C13H17NO3 B1675078 Lophophorine CAS No. 17627-78-0

Lophophorine

Cat. No.: B1675078
CAS No.: 17627-78-0
M. Wt: 235.28 g/mol
InChI Key: PNFBXEKHLUDPIM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophophorine (CAS 17627-78-0) is a natural tetrahydroisoquinoline alkaloid found in various cacti of the Lophophora family, such as Lophophora williamsii (peyote) . Early human studies, including work by Arthur Heffter, reported that this compound lacks hallucinogenic effects but can produce physiological responses such as vasodilation, headaches, and a warm, flushed feeling at doses of 20 mg . It is also described as highly toxic and can produce strychnine-like convulsions in animals . In modern research, this compound is identified as one of the many alkaloids present in peyote, and its study contributes to the broader understanding of plant natural products and secondary metabolite biosynthesis . As a specialized alkaloid, it serves as a valuable reference standard and investigational tool for researchers in natural product chemistry, phytochemistry, and alkaloid biosynthesis pathways. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17627-78-0

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(9S)-4-methoxy-8,9-dimethyl-7,9-dihydro-6H-[1,3]dioxolo[4,5-h]isoquinoline

InChI

InChI=1S/C13H17NO3/c1-8-11-9(4-5-14(8)2)6-10(15-3)12-13(11)17-7-16-12/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1

InChI Key

PNFBXEKHLUDPIM-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1C2=C3C(=C(C=C2CCN1C)OC)OCO3

Canonical SMILES

CC1C2=C3C(=C(C=C2CCN1C)OC)OCO3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lophophorine;  N-Methylanhalonine; 

Origin of Product

United States

Foundational & Exploratory

Lophophorine Biosynthesis in Lophophora williamsii: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophora williamsii (peyote) is a small, spineless cactus renowned for its complex array of psychoactive alkaloids. While mescaline is the most famous of these compounds, the cactus also produces a variety of tetrahydroisoquinoline (THIQ) alkaloids, including lophophorine. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the enzymatic steps, known precursors, and relevant experimental data. It is designed to serve as a resource for researchers in natural product biosynthesis, drug development, and related scientific fields.

The biosynthesis of this compound is intrinsically linked to the more extensively studied mescaline pathway, branching off to form the characteristic tetrahydroisoquinoline scaffold. This guide will delineate the known enzymatic reactions and intermediates, and also highlight the existing knowledge gaps, particularly concerning the key cyclization step and the regulatory networks governing the flux of intermediates into this compound production.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-tyrosine, which undergoes a series of enzymatic modifications to form key phenethylamine (B48288) intermediates. These intermediates then serve as the precursors for both mescaline and the family of tetrahydroisoquinoline alkaloids.

From L-Tyrosine to Key Phenethylamine Intermediates

The initial steps of the pathway, shared with mescaline biosynthesis, are relatively well-characterized.

  • Hydroxylation of L-Tyrosine: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by a cytochrome P450 enzyme, specifically a tyrosine 3-hydroxylase.[1]

  • Decarboxylation: L-DOPA is then decarboxylated to produce dopamine. This step is carried out by a tyrosine/DOPA decarboxylase (TYDC).[1][2] Alternatively, tyrosine can be decarboxylated to tyramine, which can then be hydroxylated to dopamine.

  • O-Methylation: Dopamine and other phenethylamine intermediates undergo a series of O-methylation steps, catalyzed by various O-methyltransferases (OMTs), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1]

  • N-Methylation: A crucial branching point from the mescaline pathway is the N-methylation of phenethylamine intermediates. An N-methyltransferase (NMT) with broad substrate specificity has been identified in L. williamsii.[1] This enzyme is capable of methylating various phenethylamine derivatives, which are the likely precursors to tetrahydroisoquinoline alkaloids like pellotine (B1218421) and this compound.

Formation of the Tetrahydroisoquinoline Skeleton

The defining step in this compound biosynthesis is the intramolecular cyclization of an N-methylated phenethylamine derivative to form the tetrahydroisoquinoline ring system. This reaction is believed to be a Pictet-Spengler-type condensation.

  • Hypothesized Cyclization: It is proposed that an N-methylated and O-methylated phenethylamine intermediate undergoes a stereoselective cyclization. The carbonyl partner for this reaction is likely a simple aldehyde, such as formaldehyde (B43269) or acetaldehyde, which would provide the C1 carbon of the isoquinoline (B145761) core. The specific enzyme catalyzing this key step in L. williamsii has not yet been definitively identified, representing a significant gap in our understanding. In other plant species, enzymes known as norcoclaurine synthases (NCS) catalyze a similar Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids. It is plausible that a homologous or analogous enzyme exists in L. williamsii.

Post-Cyclization Modifications

Following the formation of the initial tetrahydroisoquinoline scaffold, further modifications, such as additional O-methylation or the formation of a methylenedioxy bridge, are required to yield the final structure of this compound. The specific enzymes responsible for these late-stage modifications in the this compound pathway are also currently unknown.

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. The following tables summarize the available information.

Enzyme Activity Data for Relevant Enzymes in Lophophora williamsii
Enzyme Substrate Product Kinetic Parameter Value
N-Methyltransferase (LwNMT)MescalineN-Methylmescalinekcat0.0001 sec⁻¹
Alkaloid Content in Lophophora williamsii
Alkaloid Percentage of Total Alkaloid Content (Dry Weight)
This compound0.5%
Pellotine0.74% (17%)
Anhalonidine5% (14%)
Anhalamine0.1% (8%)
Mescaline6% (30%)

Experimental Protocols

Detailed experimental protocols for the study of this compound biosynthesis are not extensively published. However, methodologies used for the characterization of enzymes in the related mescaline pathway can be adapted.

General Protocol for Enzyme Assays
  • Enzyme Preparation:

    • Plant material (L. williamsii tissue) is flash-frozen in liquid nitrogen and ground to a fine powder.

    • The powder is homogenized in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors and reducing agents).

    • The homogenate is centrifuged to remove cell debris, and the supernatant containing soluble proteins is collected. For membrane-bound enzymes, further solubilization with detergents would be necessary.

  • Decarboxylase Assay:

    • The reaction mixture typically contains the enzyme extract, the substrate (L-tyrosine or L-DOPA), and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).

    • The reaction is incubated at a specific temperature (e.g., 30°C) and pH (e.g., 7.4).

    • The reaction is stopped, and the product (tyramine or dopamine) is quantified by HPLC or LC-MS.

  • O-Methyltransferase (OMT) and N-Methyltransferase (NMT) Assays:

    • The reaction mixture includes the enzyme extract, the phenethylamine substrate, and the methyl donor S-adenosylmethionine (SAM).

    • Incubation is carried out at a defined temperature (e.g., 30°C) and pH (e.g., 8.0).

    • The reaction is terminated, and the methylated products are extracted and analyzed by GC-MS or LC-MS.

  • Pictet-Spenglerase Assay (Hypothetical):

    • The assay would contain the enzyme extract, the N-methylated phenethylamine precursor, and a carbonyl substrate (e.g., formaldehyde or acetaldehyde).

    • After incubation, the reaction would be stopped, and the formation of the tetrahydroisoquinoline product would be monitored by chromatographic and mass spectrometric methods.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is not well understood. However, insights can be drawn from the general mechanisms of secondary metabolite regulation in plants.

  • Transcriptional Regulation: The biosynthesis of alkaloids is often controlled at the transcriptional level by various families of transcription factors, such as basic helix-loop-helix (bHLH), MYB, and WRKY proteins. These transcription factors can be activated by developmental cues or environmental stimuli, leading to the coordinated expression of biosynthetic genes. Transcriptome analysis of L. williamsii has provided a list of candidate genes involved in alkaloid biosynthesis, but the specific transcription factors regulating the this compound branch have not been identified.

  • Jasmonate Signaling: Jasmonates are plant hormones that play a crucial role in defense responses and the induction of secondary metabolite production. It is plausible that jasmonate signaling is involved in the regulation of this compound biosynthesis, potentially through the activation of specific transcription factors. However, direct experimental evidence for jasmonate-responsive genes in the this compound pathway in L. williamsii is currently lacking.

Mandatory Visualizations

This compound Biosynthesis Pathway cluster_0 Core Phenethylamine Pathway cluster_1 Tetrahydroisoquinoline Branch L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine 3-Hydroxylase (P450) Dopamine Dopamine L-DOPA->Dopamine TYDC Phenethylamine Intermediates Phenethylamine Intermediates Dopamine->Phenethylamine Intermediates OMTs N-Methylated Phenethylamines N-Methylated Phenethylamines Phenethylamine Intermediates->N-Methylated Phenethylamines NMT Tetrahydroisoquinoline Scaffold Tetrahydroisoquinoline Scaffold N-Methylated Phenethylamines->Tetrahydroisoquinoline Scaffold Pictet-Spenglerase (Hypothetical) This compound This compound Tetrahydroisoquinoline Scaffold->this compound Further Modifications (OMTs, etc.) Experimental Workflow for Enzyme Characterization Plant Tissue Homogenization Plant Tissue Homogenization Crude Protein Extract Crude Protein Extract Plant Tissue Homogenization->Crude Protein Extract Enzyme Purification Enzyme Purification Crude Protein Extract->Enzyme Purification Purified Enzyme Purified Enzyme Enzyme Purification->Purified Enzyme Enzyme Assay Enzyme Assay Purified Enzyme->Enzyme Assay Product Identification & Quantification Product Identification & Quantification Enzyme Assay->Product Identification & Quantification Kinetic Analysis Kinetic Analysis Product Identification & Quantification->Kinetic Analysis Data Analysis Data Analysis Kinetic Analysis->Data Analysis

References

Lophophorine: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a psychoactive, oily alkaloid belonging to the tetrahydroisoquinoline class of compounds. It is found as a secondary metabolite in the peyote cactus (Lophophora williamsii), a plant with a long history of spiritual and medicinal use by indigenous peoples of the Americas. While not as abundant or as well-studied as its phenethylamine (B48288) relative, mescaline, this compound contributes to the complex pharmacology of peyote. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies related to this compound, tailored for a scientific audience.

Natural Sources and Distribution

The primary natural source of this compound is the peyote cactus, Lophophora williamsii. This small, spineless cactus is native to the Chihuahuan Desert, with its range extending from southwestern Texas into the Mexican states of Chihuahua, Coahuila, Nuevo León, and Tamaulipas.

This compound, like other alkaloids in peyote, is not evenly distributed throughout the plant. It can be detected in both the aerial portion of the cactus, commonly referred to as the "button" or "crown," and in the subterranean root system. While specific quantitative data for this compound distribution is limited, the general trend for alkaloids in L. williamsii is a higher concentration in the photosynthetically active crown and a significantly lower concentration in the root. For instance, studies on mescaline have shown a tenfold decrease in concentration from the crown to the subterranean stem, and a further tenfold decrease in the roots. It is plausible that this compound follows a similar distribution pattern.

Quantitative Analysis of this compound

The concentration of this compound in Lophophora williamsii can vary depending on the specific plant population, age, and environmental conditions. Historical analyses have reported this compound constituting up to 0.5% of the total alkaloid content in dried peyote buttons. Notably, some studies of specific L. williamsii populations have found this compound to be present at higher concentrations than mescaline.

The following tables summarize the available quantitative data for this compound and related alkaloids in Lophophora williamsii.

Plant PartThis compound Concentration (% of Total Alkaloids)Reference
Dried Buttonsup to 0.5%Heffter, A. (1898)
Plant PartTotal Alkaloid Concentration (% Dry Weight)Mescaline Concentration (% Dry Weight)Reference
Dried "Buttons"8.41%up to 6%Bruhn & Holmstedt (1974)
Fresh Tops0.93%Not specifiedBruhn & Holmstedt (1974)
Fresh Whole Plants0.47%Not specifiedBruhn & Holmstedt (1974)
Fresh Roots0.2%Not specifiedBruhn & Holmstedt (1974)

Experimental Protocols

While a standardized, publicly available protocol specifically for the extraction and quantification of this compound is not readily found in the literature, a general methodology can be adapted from established procedures for the analysis of peyote alkaloids.

General Workflow for this compound Analysis

G sample Plant Material (Crown or Root) drying Drying sample->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Extraction (e.g., Dichloromethane (B109758)/HCl) concentration->acid_base purification Purification (optional) (e.g., Solid-Phase Extraction) acid_base->purification analysis Instrumental Analysis (HPLC or GC-MS) purification->analysis quantification Quantification analysis->quantification

Figure 1. General experimental workflow for the extraction and analysis of this compound.
Detailed Methodological Steps:

  • Sample Preparation:

    • Collect fresh plant material (L. williamsii crown or root).

    • Dry the material to a constant weight, for example, in a ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent alkaloid degradation.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent such as methanol (B129727) or ethanol.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction (Alkaloid Enrichment):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-alkaloidal lipids and other impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous solution with a non-polar organic solvent (e.g., dichloromethane or chloroform).

    • Collect the organic layers containing the alkaloids and dry them over an anhydrous salt (e.g., Na2SO4).

    • Evaporate the solvent to yield a purified alkaloid fraction.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase: A typical mobile phase for alkaloid separation is a gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

    • Stationary Phase: A C18 reversed-phase column is commonly used.

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.

    • Standard Preparation: A certified reference standard of this compound is required for accurate quantification. A calibration curve should be prepared using a series of known concentrations of the standard.

    • Analysis: Dissolve the purified alkaloid fraction in a suitable solvent (e.g., the initial mobile phase composition) and inject it into the HPLC system. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis.

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injection: A split/splitless injector is used to introduce the sample.

    • Detection: A mass spectrometer is used for detection, providing both quantitative data and structural information for confirmation of identity.

    • Quantification: Similar to HPLC, a calibration curve is generated using a certified reference standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established pathway for mescaline synthesis in Lophophora williamsii. Both classes of alkaloids, phenethylamines (like mescaline) and tetrahydroisoquinolines (like this compound), originate from the amino acid L-tyrosine.

A key branching point in the pathway is the formation of N-methylated phenethylamine derivatives. These intermediates can either proceed towards the formation of other phenethylamine alkaloids or undergo a cyclization reaction to form the characteristic tetrahydroisoquinoline backbone of this compound and related compounds.

G tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopamine Dopamine dopa->dopamine Decarboxylation n_methyl_phenethylamines N-Methylated Phenethylamine Derivatives dopamine->n_methyl_phenethylamines N-Methylation & other modifications mescaline Mescaline & Other Phenethylamines n_methyl_phenethylamines->mescaline This compound This compound & Other Tetrahydroisoquinolines n_methyl_phenethylamines->this compound Cyclization

Figure 2. Simplified biosynthetic relationship between Mescaline and this compound.

Signaling Pathways and Pharmacological Effects

Currently, there is no evidence in the scientific literature to suggest that this compound acts as a signaling molecule within a defined intracellular or intercellular signaling pathway in any organism. Its known biological effects are pharmacological in nature, resulting from its interaction with physiological systems, particularly in vertebrates.

Limited research on the pharmacology of this compound indicates that, like other non-phenolic tetrahydroisoquinoline alkaloids from peyote, it can act as a convulsant in rodents. There are also reports suggesting it may have vasodilatory effects in humans. These actions are likely mediated through interactions with neurotransmitter receptors or ion channels, but the specific molecular targets and mechanisms of action have not been fully elucidated.

Conclusion

This compound is a significant, albeit lesser-known, alkaloid of the peyote cactus. This technical guide has summarized its natural occurrence, distribution within Lophophora williamsii, and the current understanding of its biosynthesis. While quantitative data is still somewhat sparse, and a standardized analytical protocol is not universally established, the methodologies outlined provide a robust framework for researchers in the fields of natural product chemistry, pharmacology, and drug development to further investigate this intriguing compound. Future research should focus on obtaining more precise quantitative data on this compound distribution, developing and validating a standardized analytical method, and elucidating its specific molecular targets to better understand its pharmacological effects.

Pharmacological Profile of Lophophorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lophophorine is a non-phenolic tetrahydroisoquinoline alkaloid isolated from cacti of the Lophophora genus, notably Lophophora williamsii (Peyote).[1][2] While less studied than its well-known counterpart, mescaline, this compound exhibits distinct pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its known physiological effects, and inferred mechanisms of action. Due to a scarcity of specific quantitative data in publicly accessible literature, this document synthesizes available qualitative information and outlines general experimental methodologies relevant to its pharmacological assessment.

Introduction

This compound, also known as N-methylanhalonine, is a constituent of the complex alkaloid mixture found in the Peyote cactus.[1] Structurally distinct from the hallucinogenic phenethylamines like mescaline, this compound belongs to the class of non-phenolic tetrahydroisoquinolines.[1][2] Preliminary research and anecdotal reports indicate that this compound does not produce hallucinogenic effects in humans. Instead, its primary documented effects are convulsant actions in animal models and vasodilator effects in humans. Additionally, compounds within its structural class have been noted for moderate inhibitory activity against monoamine oxidase A (MAO-A). This guide aims to consolidate the existing knowledge on this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
Chemical Name N-methylanhalonine
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Class Non-phenolic Tetrahydroisoquinoline Alkaloid
Source Lophophora genus (e.g., Lophophora williamsii)

Pharmacodynamics

The precise molecular targets of this compound have not been extensively characterized. The available data points towards several potential mechanisms of action that warrant further investigation.

In Vitro Data
TargetAssay TypeResultReference
Monoamine Oxidase A (MAO-A)Enzyme Inhibition AssayModerate Inhibition (IC50 not specified)
In Vivo Data

In vivo studies have provided the most significant insights into the pharmacological effects of this compound.

EffectSpeciesDoseObservationsReference
VasodilationHuman20 mg (oral)Immediate headache, warm flushed feeling. Effects dissipated within an hour.
ConvulsantRodentsNot specifiedProduces strychnine-like convulsions.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been published. The lipophilic nature of the molecule suggests it may cross the blood-brain barrier.

Experimental Protocols

The following sections describe generalized experimental protocols that would be suitable for a detailed pharmacological characterization of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest or from homogenized brain tissue.

  • Competitive Binding Assay: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorMembranes Receptor Membranes Incubation Incubation ReceptorMembranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1. General workflow for a competitive radioligand binding assay.
Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50) of this compound at specific receptors.

Methodology (Example: G-protein coupled receptor activation):

  • Cell Culture: Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Signal Detection: Measure the reporter gene expression (e.g., luminescence) or second messenger levels (e.g., cAMP, Ca2+).

  • Data Analysis: Plot the response against the log concentration of this compound to determine the EC50 and maximum effect (Emax).

In Vivo Convulsant Activity Model

Objective: To characterize the dose-response relationship of this compound-induced convulsions in rodents.

Methodology:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the laboratory conditions.

  • Dose Administration: Administer varying doses of this compound intraperitoneally.

  • Behavioral Observation: Observe the animals for a set period for the onset, duration, and severity of convulsive behaviors (e.g., clonic, tonic-clonic seizures).

  • Data Analysis: Determine the convulsive dose 50 (CD50) using probit analysis.

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. Based on its observed effects, the following are hypothesized pathways.

Hypothesized Mechanism of Vasodilation

The vasodilation observed in humans could be mediated through several pathways, including modulation of vascular smooth muscle tone. A possible mechanism could involve the inhibition of voltage-gated calcium channels or the activation of potassium channels, leading to hyperpolarization and relaxation of the smooth muscle cells. Another possibility is the stimulation of nitric oxide (NO) production in endothelial cells.

signaling_pathway_vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Stimulation? Ca_channel Voltage-gated Ca2+ Channel This compound->Ca_channel Inhibition? K_channel K+ Channel This compound->K_channel Activation? NO Nitric Oxide eNOS->NO Production Relaxation Relaxation (Vasodilation) NO->Relaxation Stimulation of sGC Ca_influx Ca2+ Influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_influx->Relaxation Inhibition of Contraction Hyperpolarization->Relaxation

Figure 2. Hypothesized signaling pathways for this compound-induced vasodilation.
Hypothesized Mechanism of Convulsant Activity

The strychnine-like convulsions suggest a potential interaction with inhibitory neurotransmitter systems. Strychnine is a potent antagonist of glycine (B1666218) receptors. Alternatively, this compound could interfere with GABAergic neurotransmission, either by blocking GABAA receptors or by inhibiting GABA synthesis or release. The moderate MAO-A inhibition could also contribute to an increase in synaptic monoamine levels, potentially leading to neuronal hyperexcitability.

signaling_pathway_convulsant cluster_inhibitory Inhibitory Synapse cluster_excitatory Excitatory Synapse This compound This compound GlyR Glycine Receptor This compound->GlyR Antagonism? GABAaR GABAA Receptor This compound->GABAaR Antagonism? MAOA MAO-A This compound->MAOA Inhibition Inhibition Neuronal Inhibition Convulsions Convulsions Inhibition->Convulsions Decreased Inhibition Monoamines Monoamines MAOA->Monoamines Degradation Excitation Neuronal Excitation Monoamines->Excitation Excitation->Convulsions Increased Excitation

Figure 3. Hypothesized mechanisms of this compound-induced convulsant activity.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile characterized by convulsant and vasodilator activities. However, the current body of knowledge is largely qualitative, and a significant research gap exists regarding its molecular targets, signaling pathways, and pharmacokinetic properties. Future research should prioritize a systematic in vitro screening to identify its primary receptor and enzyme interactions, followed by detailed in vivo studies to elucidate the mechanisms underlying its physiological effects. Such studies will be crucial for understanding the full therapeutic and toxicological potential of this natural product.

References

Lophophorine: An In-Depth Technical Guide to its In Vivo Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophophorine is a non-phenolic tetrahydroisoquinoline (THIQ) alkaloid found in cacti of the Lophophora genus.[1][2] Despite its long history of being identified as a constituent of peyote, detailed in vivo studies on its mechanism of action are notably scarce. This technical guide synthesizes the available preclinical and limited human data on this compound's physiological effects. The primary reported in vivo actions of this compound include potent convulsant activity in rodents, vasodilatory effects in humans, and moderate inhibition of monoamine oxidase A (MAO-A).[1][2][3] Due to the limited specific research on this compound, this document also extrapolates potential mechanisms of action based on its structural class and the descriptive nature of its observed effects. This guide aims to provide a comprehensive overview for researchers and drug development professionals, highlighting the current state of knowledge and identifying key areas for future investigation.

Core Pharmacological Profile

This compound, also known as N-methylanhalonine, is recognized for its significant toxicity. Its in vivo effects are primarily centered on the central nervous system (CNS) and the cardiovascular system.

Central Nervous System Effects: Convulsant Activity

This compound is consistently described as a potent convulsant in animal models, with its effects characterized as "strychnine-like." This description strongly suggests a mechanism of action involving the antagonism of inhibitory neurotransmission in the spinal cord.

Strychnine exerts its convulsant effects by acting as a competitive antagonist at the glycine (B1666218) receptor, an ionotropic receptor that, upon activation by glycine, conducts chloride ions into the neuron. This influx of chloride hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

By antagonizing the glycine receptor, this compound would block this inhibitory signal, leading to disinhibition of motor neurons. This results in an exaggerated response to sensory stimuli and uncontrolled, convulsive muscle contractions, consistent with the "strychnine-like" description.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Motor Neuron Glycine_Release Glycine Release Glycine_Receptor Glycine Receptor (Chloride Channel) Glycine_Release->Glycine_Receptor Binds to Chloride_Influx Cl- Influx Glycine_Receptor->Chloride_Influx Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Causes Muscle_Contraction Reduced Muscle Contraction Hyperpolarization->Muscle_Contraction Leads to This compound This compound This compound->Glycine_Receptor Antagonizes

Hypothesized mechanism of this compound's convulsant action.

Cardiovascular Effects: Vasodilation

Limited human data from early reports indicate that this compound has vasodilatory properties. An oral dose of 20 mg was reported to cause distinct vasodilation, accompanied by a headache and a warm, flushed feeling, with the effects subsiding within an hour. The precise mechanism underlying this vasodilation has not been elucidated for this compound. However, many alkaloids induce vasodilation through several common pathways.

Potential mechanisms for this compound-induced vasodilation could involve one or more of the following pathways, which are common for other vasodilatory alkaloids:

  • Endothelium-Dependent Vasodilation:

    • Nitric Oxide (NO) Pathway: Stimulation of endothelial nitric oxide synthase (eNOS) to produce NO, which then diffuses to vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

  • Endothelium-Independent Vasodilation:

    • Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels in vascular smooth muscle cells, reducing calcium influx and preventing contraction.

    • Potassium Channel Activation: Opening of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and closure of voltage-gated calcium channels, resulting in relaxation.

cluster_pathways Potential Vasodilation Pathways for this compound cluster_endo Endothelium-Dependent cluster_smooth_muscle Vascular Smooth Muscle This compound This compound eNOS eNOS Activation This compound->eNOS Stimulates? Ca_Channels Ca2+ Channel Blockade This compound->Ca_Channels Blocks? K_Channels K+ Channel Activation This compound->K_Channels Activates? NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation NO->sGC Diffuses & Activates cGMP ↑ cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation Ca_Channels->Relaxation K_Channels->Relaxation

Potential signaling pathways for this compound-induced vasodilation.

Enzymatic Inhibition: Monoamine Oxidase A (MAO-A)

This compound has been identified as a moderate inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters, including serotonin (B10506), norepinephrine (B1679862), and dopamine.

Inhibition of MAO-A leads to an increase in the synaptic levels of its substrate neurotransmitters. The physiological and behavioral consequences of this action depend on the degree of inhibition. Moderate inhibition, as suggested for this compound, could potentially lead to:

  • Mood alterations: Increased levels of serotonin and norepinephrine are associated with antidepressant effects.

  • Cardiovascular effects: Increased norepinephrine can lead to changes in blood pressure and heart rate.

  • Drug interactions: Co-administration with other serotonergic agents could precipitate serotonin syndrome. Similarly, ingestion of tyramine-rich foods could lead to a hypertensive crisis.

It is important to note that without quantitative data (e.g., an IC50 value), the clinical significance of this compound's MAO-A inhibition remains speculative.

Quantitative Data

Quantitative in vivo data for this compound is exceptionally limited. The following table summarizes the available information.

ParameterValueSpeciesRoute of AdministrationEffectReference
Effective Dose20 mgHumanOralVasodilation
LD50Not Reported----
IC50 (MAO-A)Not Reported-In Vitro--

Detailed Experimental Protocols

Specific experimental protocols for the in vivo investigation of this compound have not been published in the available literature. However, the following sections describe standard methodologies that would be appropriate for characterizing its known effects.

Assessment of Convulsant Activity in Rodents

A representative protocol to quantify the convulsant effects of this compound in mice is as follows:

  • Animals: Male Swiss-Webster mice (20-25 g) are housed with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle alone.

  • Observation: Immediately after injection, individual mice are placed in an observation chamber. They are observed for a period of at least 60 minutes for the onset, incidence, and severity of convulsive behaviors.

  • Scoring: Seizure activity can be scored using a standardized scale (e.g., Racine scale for limbic seizures, or a scale specific for tonic-clonic convulsions). Key parameters to record include:

    • Latency to the first convulsion.

    • Duration of tonic and clonic phases.

    • Presence of opisthotonus (arching of the back, characteristic of strychnine-like convulsions).

    • Mortality within a 24-hour period.

  • Data Analysis: Dose-response curves for the incidence of convulsions and mortality can be generated to determine the CD50 (convulsive dose in 50% of animals) and LD50 (lethal dose in 50% of animals).

Measurement of Vasodilation in Anesthetized Rats

An in vivo protocol to measure the vasodilatory effects of this compound on arterial blood pressure is described below:

  • Animals: Male Sprague-Dawley rats (250-300 g) are anesthetized (e.g., with urethane, 1.25 g/kg, i.p.).

  • Surgical Preparation: The trachea is cannulated to ensure a patent airway. The femoral artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate. The femoral vein is cannulated for intravenous (i.v.) drug administration.

  • Stabilization: A stabilization period of at least 20 minutes is allowed after surgery to ensure hemodynamic stability.

  • Drug Administration: this compound is administered as an i.v. bolus or infusion at increasing doses. A vehicle control is also administered.

  • Data Acquisition: Arterial blood pressure (systolic, diastolic, and mean) and heart rate are continuously recorded using a data acquisition system.

  • Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose of this compound. Dose-response curves are constructed to determine the potency and efficacy of its vasodilatory effect. To investigate the mechanism, the protocol can be repeated in the presence of specific antagonists (e.g., L-NAME to block NO synthesis, or specific calcium or potassium channel blockers).

In Vivo Assessment of MAO-A Inhibition

A common method to assess MAO-A inhibition in the brain in vivo involves ex vivo measurement of enzyme activity after drug administration:

  • Animals: Male Wistar rats (200-250 g) are used.

  • Drug Administration: Animals are treated with this compound at various doses via i.p. or oral administration. A control group receives the vehicle.

  • Tissue Collection: At a specified time after drug administration (e.g., 1-2 hours), animals are euthanized, and the brains are rapidly removed and dissected on ice to isolate specific regions (e.g., striatum, hippocampus).

  • Enzyme Activity Assay:

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenate is incubated with a specific MAO-A substrate (e.g., -serotonin or kynuramine).

    • The rate of product formation (e.g., 5-hydroxyindoleacetic acid or 4-hydroxyquinoline) is measured, typically using HPLC with electrochemical or fluorescence detection.

  • Data Analysis: The MAO-A activity in the brains of this compound-treated animals is expressed as a percentage of the activity in the vehicle-treated control group. This allows for the determination of the dose-dependent inhibition of MAO-A activity in vivo.

cluster_workflow General In Vivo Experimental Workflow for this compound cluster_endpoints Endpoint Measurement Start Select Animal Model (e.g., Mouse, Rat) Dosing Administer this compound (Specify Dose & Route) Start->Dosing Control Administer Vehicle (Control Group) Start->Control CNS CNS Effects: - Observe for Convulsions - Score Seizure Severity Dosing->CNS Cardio Cardiovascular Effects: - Monitor Blood Pressure - Monitor Heart Rate Dosing->Cardio Enzyme MAO-A Inhibition: - Collect Brain Tissue - Measure Enzyme Activity Dosing->Enzyme Control->CNS Control->Cardio Control->Enzyme Analysis Data Analysis: - Dose-Response Curves - Statistical Comparison CNS->Analysis Cardio->Analysis Enzyme->Analysis Conclusion Determine Pharmacological Profile (e.g., CD50, ED50, % Inhibition) Analysis->Conclusion

A generalized experimental workflow for studying the in vivo effects of this compound.

Discussion and Future Directions

The current understanding of this compound's in vivo mechanism of action is rudimentary and largely based on qualitative descriptions from older literature. The primary reported effects—convulsions, vasodilation, and MAO-A inhibition—position this compound as a pharmacologically active compound with significant toxic potential. However, the lack of robust, modern pharmacological studies represents a major knowledge gap.

Future research should prioritize the following:

  • Quantitative Toxicological and Pharmacological Profiling: Determination of the LD50 and effective doses for its various effects in standard animal models is essential.

  • Mechanism of Convulsant Action: While glycine receptor antagonism is a strong hypothesis, this needs to be confirmed through in vitro receptor binding and functional assays, as well as in vivo antagonism studies with glycine or other agonists.

  • Elucidation of Vasodilator Mechanism: The signaling pathways responsible for this compound's vasodilatory effect should be investigated using in vitro isolated blood vessel preparations and in vivo hemodynamic studies with specific pharmacological blockers.

  • Quantification of MAO-A Inhibition: Determining the IC50 value for this compound against MAO-A is crucial to understand the relevance of this inhibitory activity at physiologically achievable concentrations.

  • Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to correlate its plasma and tissue concentrations with its pharmacological effects.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Lophophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine, a non-phenolic tetrahydroisoquinoline alkaloid found within the peyote cactus (Lophophora williamsii), stands as a lesser-known cousin to the well-studied psychoactive compound, mescaline. First isolated by the pioneering German chemist Arthur Heffter in the late 19th century, this compound has intrigued researchers for its unique chemical structure and potential pharmacological activity.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, offering a valuable resource for those engaged in natural product chemistry, pharmacology, and drug development.

Historical Discovery

The story of this compound is intrinsically linked to the early exploration of the chemical constituents of peyote. In 1898, Arthur Heffter published his seminal work, "Über Cacteenalkaloide" (On Cactus Alkaloids), which detailed the isolation and characterization of several alkaloids from Anhalonium lewinii (a synonym for Lophophora williamsii).[2][3] Through meticulous self-experimentation, Heffter identified mescaline as the primary psychoactive component of the cactus.[4] Alongside mescaline, he also isolated and named this compound, recognizing it as a distinct chemical entity within the complex alkaloid mixture of peyote.[4]

Physicochemical Properties and Quantitative Data

This compound is an oily, psychoactive alkaloid with the chemical formula C₁₃H₁₇NO₃. Heffter's initial work reported that this compound constitutes approximately 0.5% of the dry weight of peyote buttons.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃
Molar Mass 235.28 g/mol
Appearance Oily liquid
Class Non-phenolic Tetrahydroisoquinoline Alkaloid
Abundance in Dried Peyote ~0.5%

Experimental Protocols

General Alkaloid Extraction from Lophophora williamsii

The initial step in isolating this compound involves a general extraction of the total alkaloids from the dried and powdered peyote cactus. The following protocol is a standard acid-base extraction method adapted from various sources.

Materials:

Procedure:

  • Maceration: The powdered plant material is macerated with methanol containing a small amount of concentrated ammonium hydroxide (e.g., 99:1 v/v) to basify the mixture and liberate the free alkaloids. This process is typically carried out over 24-48 hours with stirring.

  • Filtration and Concentration: The methanolic extract is filtered to remove the plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.

  • Acid-Base Partitioning: a. The residue is dissolved in a mixture of chloroform and a dilute acid (e.g., 0.5N HCl). The alkaloids, being basic, will form hydrochloride salts and partition into the aqueous acidic layer. b. The layers are separated using a separatory funnel. The chloroform layer, containing non-alkaloidal compounds, is discarded. c. The acidic aqueous layer is then made basic by the addition of a base such as sodium carbonate or sodium hydroxide solution. This converts the alkaloid salts back to their free base form. d. The basic aqueous solution is then extracted multiple times with chloroform. The alkaloids will now partition into the organic chloroform layer.

  • Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate and then filtered. The chloroform is evaporated under reduced pressure to yield the total crude alkaloid extract.

Isolation of this compound

Preparative Thin-Layer Chromatography (Conceptual Workflow):

  • Plate Preparation: A glass plate is coated with a thick layer of silica (B1680970) gel (e.g., 1-2 mm) to create a preparative TLC plate.

  • Sample Application: The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent and applied as a narrow band near the bottom of the preparative TLC plate.

  • Development: The plate is placed in a chromatography tank containing a suitable solvent system. The choice of solvent system is critical for achieving good separation of the non-phenolic alkaloids. A common system for separating peyote alkaloids is a mixture of chloroform, methanol, and ammonium hydroxide. The solvent moves up the plate by capillary action, separating the alkaloids based on their polarity and affinity for the silica gel.

  • Visualization: After development, the plate is dried, and the separated alkaloid bands are visualized under UV light.

  • Scraping and Elution: The band corresponding to this compound is carefully scraped from the plate. The silica gel containing the this compound is then extracted with a polar solvent (e.g., methanol) to elute the compound.

  • Filtration and Concentration: The solvent is filtered to remove the silica gel, and the filtrate is evaporated to yield the isolated this compound.

Experimental_Workflow_Isolation start Dried Peyote Powder extraction General Alkaloid Extraction (Acid-Base) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract prep_tlc Preparative TLC crude_extract->prep_tlc lophophorine_band This compound Band on TLC Plate prep_tlc->lophophorine_band scraping Scraping and Elution lophophorine_band->scraping isolated_this compound Isolated this compound scraping->isolated_this compound

Conceptual workflow for the isolation of this compound.

Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conceptual NMR Data for this compound:

Atom¹³C Chemical Shift (ppm) - Predicted¹H Chemical Shift (ppm) - Predicted
C-1~120-
C-3~40~2.5-3.0 (m)
C-4~50~2.8-3.2 (m)
C-4a~125-
C-5~105~6.5 (s)
C-6~145-
C-7~140-
C-8~110~6.6 (s)
C-8a~128-
N-CH₃~42~2.5 (s)
O-CH₃~56~3.8 (s)
O-CH₂-O~101~5.9 (s)

Note: The above data is a conceptual representation and should be confirmed with experimental data from the cited literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural identification.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound (molecular weight 235) would be expected to show a prominent molecular ion peak (M⁺) at m/z 235. Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from the nitrogen or the methoxy (B1213986) group, leading to fragments at m/z 220. Cleavage of the tetrahydroisoquinoline ring system would also produce characteristic fragments.

Fragmentation_Pathway M This compound (M+) m/z 235 M_minus_CH3 [M-CH3]+ m/z 220 M->M_minus_CH3 -CH3 M_minus_OCH3 [M-OCH3]+ m/z 204 M->M_minus_OCH3 -OCH3 ring_cleavage Ring Cleavage Fragments M->ring_cleavage Retro-Diels-Alder

Conceptual fragmentation pathway for this compound in MS.

Biosynthesis and Signaling Pathways

Biosynthesis

The biosynthesis of tetrahydroisoquinoline alkaloids in Lophophora williamsii begins with the amino acid tyrosine. While the pathway to mescaline is well-elucidated, the specific steps leading to this compound are less defined. It is proposed that this compound arises from N-methylated phenethylamine (B48288) precursors. An N-methyltransferase with broad substrate specificity has been identified in peyote, which could be responsible for the N-methylation step leading to the intermediates required for the cyclization to form the tetrahydroisoquinoline core of this compound.

Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine Tyrosine->Dopamine N_Methyl_PEA N-Methylated Phenethylamine Derivatives Dopamine->N_Methyl_PEA Hydroxylation, O-methylation, N-methylation Cyclization Pictet-Spengler Reaction N_Methyl_PEA->Cyclization THIQ_core Tetrahydroisoquinoline Core Cyclization->THIQ_core This compound This compound THIQ_core->this compound Further modifications

Proposed biosynthetic pathway of this compound.
Signaling Pathways

The pharmacological effects of tetrahydroisoquinoline alkaloids are often attributed to their interaction with various neurotransmitter receptors. Studies on related compounds suggest that this compound may interact with adrenergic and dopaminergic receptor systems. As a non-phenolic tetrahydroisoquinoline, it has been reported to have convulsant effects in rodents and potential vasodilator properties in humans. The precise molecular targets and downstream signaling cascades of this compound are still an active area of research. The interaction with dopamine and adrenergic receptors suggests a potential modulation of signaling pathways involving G-protein coupled receptors (GPCRs), leading to changes in intracellular second messengers like cAMP and Ca²⁺.

Signaling_Pathway This compound This compound GPCR Dopamine/Adrenergic Receptors (GPCR) This compound->GPCR G_protein G-protein GPCR->G_protein Effector Adenylyl Cyclase / Phospholipase C G_protein->Effector Second_Messenger cAMP / IP3 & DAG Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal activity modulation) Second_Messenger->Cellular_Response

Potential signaling pathway for this compound.

Conclusion

This compound remains a fascinating and relatively underexplored component of the peyote cactus. Its discovery by Arthur Heffter laid the groundwork for over a century of research into the complex chemistry of this unique plant. While general methods for its extraction are established, the development of specific and efficient isolation protocols is crucial for advancing its pharmacological study. Further investigation into its precise mechanism of action and signaling pathways will undoubtedly unveil new insights into the diverse biological activities of tetrahydroisoquinoline alkaloids and may open avenues for novel therapeutic applications. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Lophophorine: A Technical Examination of its Role in the Ethnobotanical Context of Peyote (Lophophora williamsii)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peyote (Lophophora williamsii) is a cactus with a long and significant history of ethnobotanical use, primarily recognized for its psychoactive properties attributed to mescaline. However, peyote contains a complex array of over 60 alkaloids, each potentially contributing to its overall pharmacological profile. This technical guide focuses on lophophorine, a major tetrahydroisoquinoline alkaloid in peyote. While not responsible for the characteristic hallucinogenic effects of peyote, this compound exhibits distinct physiological activities. This document provides a comprehensive overview of this compound's biosynthesis, pharmacology, and its nuanced role in the traditional use of peyote. It includes a compilation of available quantitative data, detailed experimental methodologies for its study, and visualizations of relevant biological and experimental pathways to support further research and drug development initiatives.

Introduction

The peyote cactus (Lophophora williamsii) has been used for millennia by indigenous peoples of the Americas for spiritual and medicinal purposes.[1] The principal psychoactive constituent, mescaline, a phenethylamine (B48288) alkaloid, is well-studied for its hallucinogenic effects mediated primarily through the serotonin (B10506) 5-HT2A receptor.[2][3] However, the ethnobotanical efficacy and experiential complexity of whole peyote cannot be attributed to mescaline alone. The cactus contains a rich cocktail of alkaloids, including a significant class of tetrahydroisoquinolines, of which this compound is a prominent member.[4][5]

This compound, or N-methylanhalonine, is structurally distinct from mescaline and does not produce hallucinogenic effects in humans at tested doses. Instead, it is reported to cause physiological responses such as vasodilation and headaches. In animal models, it is noted for its high toxicity and induction of strychnine-like convulsions. Furthermore, there is evidence to suggest that this compound and other non-phenolic tetrahydroisoquinolines may act as moderate inhibitors of monoamine oxidase A (MAO-A). This complex pharmacology suggests that this compound may play a modulatory role in the overall psychoactive and physiological effects of peyote, potentially by influencing the metabolism of monoamine neurotransmitters and mescaline itself.

This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for researchers to explore its pharmacological potential and its contribution to the ethnobotanical use of peyote.

Biosynthesis of this compound in Lophophora williamsii

The biosynthesis of alkaloids in peyote is a complex network of enzymatic reactions. This compound, as a tetrahydroisoquinoline alkaloid, originates from the same precursor as mescaline, L-tyrosine. However, its synthetic pathway diverges, representing a significant branch in the plant's secondary metabolism.

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576). From dopamine, the pathway to mescaline involves a series of O-methylation and hydroxylation reactions. The biosynthesis of tetrahydroisoquinolines like this compound is believed to involve the N-methylation of dopamine or its derivatives, followed by a Pictet-Spengler reaction to form the characteristic isoquinoline (B145761) ring structure. An N-methyltransferase with broad substrate specificity has been identified in peyote, which could be an early step in directing precursors towards the formation of N-methylated phenethylamine derivatives, the likely intermediates for tetrahydroisoquinoline alkaloids.

Peyote Alkaloid Biosynthesis cluster_phenethylamine Phenethylamine Pathway cluster_thq Tetrahydroisoquinoline Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA CYP450 Dopamine Dopamine L-DOPA->Dopamine Tyrosine/DOPA Decarboxylase Intermediates_M Intermediates_M Dopamine->Intermediates_M O-Methyltransferases Hydroxylases N-Methylated\nPhenethylamines N-Methylated Phenethylamines Dopamine->N-Methylated\nPhenethylamines N-Methyltransferase Mescaline Mescaline Intermediates_M->Mescaline O-Methyltransferases Tetrahydroisoquinoline\nPrecursors Tetrahydroisoquinoline Precursors N-Methylated\nPhenethylamines->Tetrahydroisoquinoline\nPrecursors Pictet-Spengler Reaction This compound This compound Tetrahydroisoquinoline\nPrecursors->this compound Further enzymatic steps

Biosynthesis of Peyote Alkaloids.

Quantitative Data

Quantitative analysis of peyote alkaloids reveals significant variability based on the plant's age, growing conditions, and the specific part of the cactus analyzed. The available data for this compound concentration and its physiological effects are summarized below.

ParameterValueSource
Concentration in Dried Peyote
This compound0.5%Heffter (as cited in)
Relative Alkaloid Content
This compound~5% of total alkaloids
Human Physiological Effects
Dosage20 mg (oral)
EffectsVasodilation, immediate headache, warm flushed feeling
PsychoactivityNon-hallucinogenic
Animal Toxicity
EffectsHighly toxic, strychnine-like convulsions
LD50Not reported in the searched literatureN/A
Enzyme Inhibition
TargetMonoamine Oxidase A (MAO-A)
ActivityModerate inhibitor
IC50Not reported in the searched literatureN/A

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is markedly different from that of mescaline. Its primary reported effects are physiological rather than psychoactive.

4.1. Effects in Humans

In a self-experiment conducted by Arthur Heffter, a 20 mg oral dose of this compound did not produce hallucinations but resulted in vasodilation, a sudden headache, and a sensation of warmth and flushing, which subsided within an hour. Nausea has also been associated with this compound.

4.2. Effects in Animals

This compound is described as being highly toxic to animals, producing convulsions similar to those induced by strychnine. The precise mechanism for this convulsant activity has not been fully elucidated but may involve antagonism of inhibitory neurotransmitter receptors or enhancement of excitatory neurotransmission.

4.3. Monoamine Oxidase Inhibition

This compound has been identified as a moderate inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as mescaline itself. By inhibiting MAO-A, this compound could potentially increase the synaptic levels of these neurotransmitters and prolong the action of mescaline. This inhibitory action may contribute to the overall psychoactive experience of consuming whole peyote, possibly potentiating the effects of mescaline and other trace amines.

Role in Ethnobotanical Use

While not the primary psychoactive component, this compound's presence in peyote is significant. The traditional use of whole peyote buttons, rather than isolated mescaline, suggests that the combined action of all alkaloids contributes to the plant's spiritual and therapeutic efficacy. The MAO-A inhibitory properties of this compound could lead to a synergistic interaction with mescaline, potentially enhancing its visionary effects and altering its duration and qualitative nature. The physiological effects of this compound, such as vasodilation and nausea, are also part of the traditional peyote experience and may be interpreted within a ceremonial context. The "cocktail" of compounds in peyote, including this compound, may collectively contribute to the plant's purported therapeutic benefits, which extend beyond its hallucinogenic properties.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and pharmacological evaluation of this compound.

6.1. Extraction and Isolation of this compound from Lophophora williamsii

This protocol is a composite of established methods for alkaloid extraction from peyote.

This compound Extraction and Isolation Start Start Dried Peyote Buttons Dried Peyote Buttons Start->Dried Peyote Buttons Grinding Grinding Dried Peyote Buttons->Grinding Pulverize to a fine powder Extraction Extraction Grinding->Extraction Methanol (B129727)/Ethanol (B145695) with Ammonium (B1175870) Hydroxide Filtration Filtration Extraction->Filtration Separate plant material Evaporation Evaporation Filtration->Evaporation Remove solvent Acid-Base Partitioning Acid-Base Partitioning Evaporation->Acid-Base Partitioning Dissolve residue in acid, wash with non-polar solvent, basify, and extract with non-polar solvent Chromatographic Separation Chromatographic Separation Acid-Base Partitioning->Chromatographic Separation TLC, GC, or HPLC This compound Isolation This compound Isolation Chromatographic Separation->this compound Isolation

Workflow for this compound Extraction.
  • Preparation of Plant Material: Dried peyote buttons are finely ground into a powder to increase the surface area for extraction.

  • Extraction: The powdered material is subjected to extraction with a solvent system such as methanol or ethanol containing ammonium hydroxide. This is typically done at room temperature with stirring for 24-48 hours and may be repeated multiple times to ensure complete extraction of the alkaloids.

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude alkaloid residue.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 0.5N HCl) and washed with a non-polar organic solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then made alkaline (pH ~9-10) with a base (e.g., sodium carbonate or ammonium hydroxide) to deprotonate the alkaloids. The free-base alkaloids are then extracted into a non-polar organic solvent.

  • Chromatographic Separation: The resulting alkaloid mixture is separated using chromatographic techniques. Thin-layer chromatography (TLC) can be used for initial separation and identification. For purification and quantification, high-performance liquid chromatography (HPLC) with a C18 column or gas chromatography (GC) is employed.

  • Identification and Quantification: The isolated this compound can be identified by comparing its retention time and mass spectrum with a reference standard. Quantification is achieved by generating a calibration curve with a known concentration of a this compound standard.

6.2. Monoamine Oxidase A (MAO-A) Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of this compound on MAO-A.

MAO-A Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents MAO-A enzyme, substrate (e.g., kynuramine), This compound, buffer Assay Setup Assay Setup Prepare Reagents->Assay Setup Add enzyme, buffer, and This compound/control to 96-well plate Pre-incubation Pre-incubation Assay Setup->Pre-incubation 37°C for 10 min Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Add substrate Incubation Incubation Initiate Reaction->Incubation 37°C for 20-40 min Stop Reaction Stop Reaction Incubation->Stop Reaction Add 2N NaOH Detection Detection Stop Reaction->Detection Measure fluorescence or absorbance of product Data Analysis Data Analysis Detection->Data Analysis Calculate % inhibition and IC50 value

Workflow for MAO-A Inhibition Assay.
  • Reagents and Materials:

    • Recombinant human MAO-A

    • Substrate (e.g., kynuramine)

    • This compound standard of varying concentrations

    • Positive control (e.g., clorgyline)

    • Phosphate (B84403) buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader (fluorescence or absorbance)

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, add the MAO-A enzyme solution in phosphate buffer and the test compound (this compound) at various concentrations. A control well with no inhibitor and a positive control well with a known MAO-A inhibitor are also prepared.

    • The plate is pre-incubated at 37°C for a short period (e.g., 10 minutes).

    • The reaction is initiated by adding the substrate to each well.

    • The plate is incubated at 37°C for a defined period (e.g., 20-40 minutes).

    • The reaction is terminated by the addition of a strong base (e.g., 2N NaOH).

  • Detection and Analysis:

    • The formation of the product is measured using a microplate reader. For kynuramine, the fluorescent product, 4-hydroxyquinoline, is measured.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

6.3. Receptor Binding Assay

A generalized protocol to assess the binding affinity of this compound to specific receptors (e.g., serotonin or dopamine receptors) is outlined below. This is a competitive binding assay using a radiolabeled ligand.

Receptor Binding Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Receptor preparation, radioligand, this compound, buffer Incubation Incubation Prepare Reagents->Incubation Combine reagents and incubate to reach equilibrium Separation Separation Incubation->Separation Rapid filtration to separate bound from free radioligand Scintillation Counting Scintillation Counting Separation->Scintillation Counting Measure radioactivity on filters Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate % displacement and determine Ki

Workflow for Receptor Binding Assay.
  • Reagents and Materials:

    • A preparation of membranes from cells expressing the target receptor.

    • A specific radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A receptors).

    • This compound standard of varying concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation cocktail and counter.

  • Assay Procedure:

    • The assay is conducted in microcentrifuge tubes or a 96-well plate.

    • The receptor preparation, radioligand (at a fixed concentration), and the test compound (this compound) at various concentrations are incubated together in the buffer.

    • The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed quickly with cold buffer to remove unbound radioligand.

  • Detection and Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The amount of radioligand displaced by this compound is calculated for each concentration.

    • The IC50 value is determined from a competition curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound for the receptor.

Future Directions and Conclusion

This compound presents an intriguing area for further research within the broader context of peyote's pharmacology and ethnobotanical use. While it is not the primary psychoactive component, its physiological effects and potential for MAO-A inhibition suggest a significant modulatory role.

Key areas for future investigation include:

  • Quantitative Analysis: More extensive quantitative studies are needed to determine the range of this compound concentrations in different peyote populations and the impact of environmental factors on its production.

  • Pharmacological Characterization: A more detailed pharmacological characterization of this compound is required, including the determination of its binding affinities at a wider range of receptors and its precise IC50 value for MAO-A and MAO-B.

  • Toxicology: The determination of the LD50 of this compound in various animal models is crucial for a complete toxicological profile. Elucidating the mechanism of its convulsive effects is also a priority.

  • Interaction Studies: In vivo and in vitro studies examining the pharmacokinetic and pharmacodynamic interactions between this compound and mescaline are essential to fully understand its role in the context of whole peyote consumption.

  • Ethnobotanical Correlation: Further ethnobotanical research could explore if and how the effects attributed to this compound are recognized and utilized within traditional knowledge systems.

References

The Intricate Pathway of Tetrahydroisoquinoline Alkaloid Biosynthesis in Peyote: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The peyote cactus (Lophophora williamsii) is a rich source of a diverse array of psychoactive alkaloids, broadly classified into phenethylamines, such as mescaline, and tetrahydroisoquinolines (THIQs). While the biosynthetic pathway of mescaline has been largely elucidated, the formation of THIQ alkaloids remains partially uncharacterized, presenting a compelling area for further research and potential drug discovery. This technical guide provides a comprehensive overview of the current understanding of the THIQ biosynthetic pathway in peyote, detailing its divergence from the mescaline pathway and highlighting the key enzymatic steps and intermediate compounds. This document synthesizes data from radiotracer studies, transcriptomic analyses, and quantitative alkaloid profiling to offer a detailed resource for professionals in the fields of natural product chemistry, ethnobotany, and pharmaceutical development.

Introduction

Tetrahydroisoquinoline alkaloids constitute a significant class of secondary metabolites in peyote, contributing to its complex pharmacological profile. These compounds are structurally characterized by a tetrahydroisoquinoline nucleus and are biosynthetically derived from dopamine (B1211576), a key intermediate shared with the mescaline pathway. The THIQ alkaloids in peyote are believed to modulate the overall psychoactive experience, although their precise pharmacological roles are still under investigation. Understanding their biosynthesis is crucial for comprehending the synergistic effects of peyote's alkaloid cocktail and for harnessing the potential of these compounds in drug development.

The Proposed Biosynthetic Pathway of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids in peyote is intricately linked to the mescaline pathway, branching off from key phenethylamine (B48288) intermediates. The initial steps, starting from the amino acid L-tyrosine, are shared between the two pathways.

The central precursor, dopamine, is formed from L-tyrosine via two proposed routes:

  • Route 1 (Major Pathway): L-tyrosine is first hydroxylated to L-DOPA by a cytochrome P450 enzyme (CYP76AD94), which is then decarboxylated by a tyrosine/DOPA decarboxylase (TYDC) to yield dopamine.[1][2]

  • Route 2 (Minor Pathway): L-tyrosine is decarboxylated to tyramine (B21549) by TYDC, followed by hydroxylation to dopamine.

From dopamine, the pathway to THIQs diverges. The key steps are outlined below and illustrated in the pathway diagram.

Formation of Phenolic Phenethylamine Precursors

Dopamine undergoes a series of O-methylation and hydroxylation reactions to form the immediate precursors for THIQ synthesis. A key intermediate is 3-methoxytyramine, formed by the O-methylation of dopamine.[1][2] Further hydroxylation at the C-5 position, catalyzed by a yet uncharacterized 5-hydroxylase, is proposed to yield 3-methoxy-4,5-dihydroxy-phenethylamine.[1]

The Pictet-Spengler Condensation: Formation of the Tetrahydroisoquinoline Core

The hallmark of THIQ biosynthesis is the Pictet-Spengler condensation reaction. In this crucial step, a phenethylamine derivative condenses with an aldehyde or a pyruvate (B1213749) derivative to form the characteristic isoquinoline (B145761) ring system. In peyote, it is proposed that an uncharacterized isoquinoline-forming enzyme catalyzes this cyclization. The specific aldehyde or keto acid that condenses with the phenethylamine precursors in peyote to form the various THIQ alkaloids is a subject of ongoing research.

Downstream Modifications: N-Methylation and Methylenedioxy Bridge Formation

Following the formation of the basic THIQ scaffold, a series of downstream modifications, including N-methylation and the formation of a methylenedioxy bridge, lead to the diverse array of THIQ alkaloids found in peyote. These reactions are catalyzed by specific N-methyltransferases (NMTs) and methylenedioxy bridge-forming enzymes, which are also currently uncharacterized. For instance, the conversion of anhalonidine (B98746) to pellotine (B1218421) involves N-methylation.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates involved in the proposed THIQ biosynthetic pathway.

StepPrecursorEnzymeProductStatus
1L-TyrosineL-tyrosine 3-hydroxylase (CYP76AD94)L-DOPACharacterized
2L-DOPATyrosine/DOPA Decarboxylase (TYDC)DopamineCharacterized
3DopamineO-Methyltransferase (OMT)3-MethoxytyramineProposed
43-Methoxytyramine5-Hydroxylase3-Methoxy-4,5-dihydroxy-phenethylamineUncharacterized
5Phenethylamine Precursor + Aldehyde/PyruvateIsoquinoline-forming enzymeTetrahydroisoquinoline CoreUncharacterized
6THIQ CoreN-Methyltransferase (NMT)N-methylated THIQs (e.g., Pellotine)Uncharacterized
7Dihydroxy-THIQMethylenedioxy bridge-forming enzymeTHIQs with methylenedioxy bridgeUncharacterized

Quantitative Analysis of Peyote Alkaloids

The relative abundance of THIQ alkaloids in peyote can vary depending on the plant's age, growing conditions, and the specific part of the cactus analyzed. The following table presents a summary of the reported percentages of major THIQ alkaloids in dried peyote buttons.

AlkaloidClassPercentage of Total Alkaloid Content
PellotineTetrahydroisoquinoline17%
AnhalonidineTetrahydroisoquinoline14%
AnhalamineTetrahydroisoquinoline8%
N-MethylmescalinePhenethylamine3%
O-MethylanhalonidineTetrahydroisoquinoline<0.5%
IsopellotineTetrahydroisoquinoline0.5%
PeyophorineTetrahydroisoquinoline0.5%

Data compiled from Kapadia & Fayez 1973 as cited in Trout's Notes.

Experimental Protocols

The elucidation of the THIQ biosynthetic pathway has relied on a combination of classical biochemical techniques and modern transcriptomic approaches.

Radiolabelling Studies

Objective: To trace the incorporation of putative precursors into the final alkaloid products.

Methodology:

  • Preparation of Radiolabeled Precursors: Phenethylamine precursors, such as dopamine and its derivatives, are synthesized with a radioactive label, typically ¹⁴C.

  • Administration to Peyote Plants: The radiolabeled compounds are injected into mature peyote plants.

  • Incubation Period: The plants are allowed to metabolize the precursors over a defined period.

  • Alkaloid Extraction: The plant material is harvested, and the total alkaloid fraction is extracted using standard acid-base extraction protocols.

  • Separation and Purification: The individual THIQ alkaloids (e.g., anhalonidine, pellotine, anhalamine) are separated from the crude extract using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The purity of the isolated alkaloids is confirmed by recrystallization to a constant specific activity.

  • Radioactivity Measurement: The amount of radioactivity incorporated into each purified alkaloid is quantified using a scintillation counter. The percentage of incorporation is calculated to determine the efficiency of conversion of the precursor into the final product.

Transcriptomic Analysis (RNA-seq)

Objective: To identify candidate genes encoding the enzymes involved in the biosynthetic pathway.

Methodology:

  • RNA Extraction: Total RNA is extracted from different tissues of the peyote cactus (e.g., buttons and roots).

  • cDNA Library Construction: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), and sequencing libraries are prepared.

  • High-Throughput Sequencing: The cDNA libraries are sequenced using next-generation sequencing platforms (e.g., Illumina, PacBio).

  • De Novo Transcriptome Assembly: The sequencing reads are assembled into a comprehensive transcriptome, representing all the expressed genes in the analyzed tissues.

  • Gene Annotation and Functional Characterization: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI, KEGG) to identify putative functions. Candidate genes for enzymes such as hydroxylases, methyltransferases, and decarboxylases are identified based on sequence homology to known enzymes from other plant species.

  • Differential Gene Expression Analysis: The expression levels of candidate genes are compared between different tissues (e.g., alkaloid-rich buttons vs. alkaloid-poor roots) to identify genes that are preferentially expressed in tissues where alkaloid biosynthesis occurs.

  • Gene Validation: The function of candidate genes is validated through heterologous expression in microbial systems (e.g., E. coli, yeast) followed by enzymatic assays with putative substrates.

Visualizations

Proposed Biosynthetic Pathway of Tetrahydroisoquinoline Alkaloids in Peyote

THIQ_Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Methoxytyramine 3-Methoxytyramine Dopamine->Methoxytyramine Dihydroxy_PEA 3-Methoxy-4,5-dihydroxy- phenethylamine Methoxytyramine->Dihydroxy_PEA THIQ_Core Tetrahydroisoquinoline Core Dihydroxy_PEA->THIQ_Core Anhalamine Anhalamine THIQ_Core->Anhalamine Further modifications Anhalonidine Anhalonidine THIQ_Core->Anhalonidine Further modifications Pellotine Pellotine Anhalonidine->Pellotine

Caption: Proposed THIQ alkaloid biosynthetic pathway in peyote.

Experimental Workflow for Transcriptomic Analysis

Transcriptomics_Workflow Peyote_Tissues Peyote Tissues (Buttons & Roots) RNA_Extraction Total RNA Extraction Peyote_Tissues->RNA_Extraction cDNA_Library cDNA Library Preparation RNA_Extraction->cDNA_Library Sequencing High-Throughput Sequencing (RNA-seq) cDNA_Library->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Gene Annotation & Functional Characterization Assembly->Annotation Diff_Expression Differential Gene Expression Analysis Annotation->Diff_Expression Candidate_Genes Candidate Gene Identification Diff_Expression->Candidate_Genes Validation Functional Validation (Heterologous Expression & Enzyme Assays) Candidate_Genes->Validation

Caption: Workflow for identifying biosynthetic genes via transcriptomics.

Future Directions and Conclusion

The biosynthesis of tetrahydroisoquinoline alkaloids in peyote represents a fascinating and underexplored area of natural product chemistry. While the general framework of the pathway is emerging, significant gaps in our knowledge remain, particularly concerning the enzymes responsible for the core Pictet-Spengler condensation and subsequent decorative reactions. Future research efforts should focus on the characterization of these unknown enzymes, which will be instrumental for the heterologous production of these valuable compounds in microbial systems. A complete understanding of the THIQ biosynthetic pathway will not only provide deeper insights into the complex biochemistry of this unique cactus but also open new avenues for the development of novel therapeutics. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

Variability of Lophophorine Content in Different Peyote Populations: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peyote (Lophophora williamsii), a small, spineless cactus, is renowned for its complex mixture of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. While mescaline is the most studied of these compounds, other alkaloids, such as lophophorine, contribute to the overall pharmacological profile of the plant. This technical guide provides an in-depth analysis of the variability of this compound content in different peyote populations. It summarizes available quantitative and qualitative data, details the experimental protocols for alkaloid analysis, and presents a visualization of the biosynthetic pathway of tetrahydroisoquinoline alkaloids. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the chemical diversity of peyote and its potential applications.

Introduction

The alkaloid composition of Lophophora williamsii is not uniform and can vary significantly based on geographical location, environmental conditions, and the age of the plant. This variability has implications for the traditional use of peyote and for the standardization of any potential pharmaceutical derivatives. This compound, a tetrahydroisoquinoline alkaloid, is a significant component of the peyote alkaloid profile, and in some populations, its concentration can even exceed that of mescaline. Understanding the factors that influence this compound content is crucial for a comprehensive understanding of peyote's pharmacology.

Quantitative and Qualitative Data on this compound Variability

Direct quantitative comparisons of this compound content across multiple, geographically distinct peyote populations are limited in the available scientific literature. However, existing studies provide valuable insights into this variability.

A key study by Todd (1969) analyzed the alkaloid content of two Mexican peyote populations from different geographical locations: one near Monclova, Coahuila, and another near El Huizache, San Luis Potosí. The analysis, conducted using thin-layer chromatography (TLC), revealed a significant finding: This compound was present at higher concentrations than mescaline in the peyote tops from both locations . This suggests that in certain populations, this compound can be a dominant alkaloid.

The same study also noted that N-methylated alkaloids, such as this compound, tend to have higher concentrations during the summer months compared to the winter. This indicates a seasonal influence on the biosynthesis of these compounds.

While a comprehensive table with precise this compound percentages across numerous populations is not yet available in the literature, the findings of Todd (1969) can be summarized as follows:

Population LocationThis compound Content Relative to MescalineOther Notable Alkaloid Findings
Near Monclova, Coahuila, MexicoHigher than mescalineAnhalamine and anhalonidine (B98746) were present at nearly the same concentration as mescaline. Anhalonine and anhalinine (B1216297) were at about half the concentration of mescaline.
Near El Huizache, San Luis Potosí, MexicoHigher than mescalineAnhalamine and anhalonidine were present at the same concentration as mescaline. Anhalonine and anhalinine were at about half the concentration of mescaline. Pellotine was present in higher amounts in this population compared to the Coahuila population.

Furthermore, a much earlier analysis by Heffter reported a this compound content of 0.5% of the dry weight of peyote, though the geographical origin of the sample was not specified.[1]

Experimental Protocols

The analysis of this compound and other peyote alkaloids involves several key stages: sample preparation, alkaloid extraction, and analytical determination. The following protocols are a synthesis of methodologies described in the scientific literature.

Sample Preparation
  • Drying: Fresh peyote buttons (crowns) are the primary plant material used for analysis. To obtain accurate quantitative results, the plant material is typically dried to a constant weight. This can be achieved by shade-drying or by using a laboratory oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of the alkaloids.

  • Grinding: The dried plant material is then finely ground into a homogenous powder using a laboratory mill or mortar and pestle. This increases the surface area for efficient solvent extraction.

Alkaloid Extraction

A common method for extracting alkaloids from peyote is the acid-base extraction technique. This method takes advantage of the differential solubility of alkaloids in acidic and basic solutions.

  • Defatting (Optional but Recommended): The powdered peyote is first extracted with a non-polar solvent like diethyl ether or hexane (B92381) to remove lipids and other non-alkaloidal compounds that might interfere with the analysis.

  • Maceration/Soxhlet Extraction: The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, often with the addition of a small amount of a base like ammonium (B1175870) hydroxide (B78521) to ensure the alkaloids are in their free-base form. This can be done through maceration (soaking) over a period of 24-48 hours or more efficiently using a Soxhlet apparatus.

  • Acidification: The resulting alcoholic extract is evaporated to dryness, and the residue is dissolved in an acidic aqueous solution (e.g., 1M sulfuric acid or hydrochloric acid). This protonates the alkaloids, making them water-soluble.

  • Washing: The acidic solution is then washed with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) to remove any remaining neutral or acidic impurities. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction: The acidic aqueous solution is then made basic (pH 9-10) by the addition of a base like sodium carbonate or ammonium hydroxide. This deprotonates the alkaloids, making them soluble in a non-polar organic solvent. The aqueous solution is then repeatedly extracted with a non-polar solvent (e.g., chloroform or dichloromethane).

  • Final Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness to yield the total alkaloid extract.

Analytical Determination

The total alkaloid extract can be analyzed using various chromatographic techniques to separate and quantify the individual alkaloids, including this compound.

  • Thin-Layer Chromatography (TLC): TLC is a qualitative and semi-quantitative method used for the initial analysis and separation of peyote alkaloids.

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A variety of solvent systems can be used, such as chloroform:methanol:ammonia or ethyl acetate:methanol:ammonia in different ratios.

    • Visualization: The separated alkaloid spots can be visualized under UV light or by spraying with a suitable chromogenic agent like Dragendorff's reagent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like the peyote alkaloids.

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to elute the different alkaloids based on their boiling points.

    • Detection: The mass spectrometer provides mass spectra of the eluting compounds, allowing for their identification by comparison with spectral libraries.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly accurate and precise method for the quantification of peyote alkaloids.

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The composition of the mobile phase can be isocratic (constant) or a gradient (changing over time).

    • Detection: A photodiode array (PDA) detector is often used to monitor the absorbance of the eluting compounds at a specific wavelength. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used as the detector.

Visualization of Biosynthetic Pathway and Experimental Workflow

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of tetrahydroisoquinoline alkaloids like this compound in Lophophora williamsii begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to dopamine, a key precursor. Dopamine then undergoes a Pictet-Spengler condensation reaction with an aldehyde or ketone to form the basic tetrahydroisoquinoline skeleton. Subsequent modifications, including methylation and hydroxylation, lead to the diverse array of tetrahydroisoquinoline alkaloids found in peyote.

Tetrahydroisoquinoline_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Pictet-Spengler Condensation Pictet-Spengler Condensation Dopamine->Pictet-Spengler Condensation Tetrahydroisoquinoline Skeleton Tetrahydroisoquinoline Skeleton Pictet-Spengler Condensation->Tetrahydroisoquinoline Skeleton Further Modifications Further Modifications Tetrahydroisoquinoline Skeleton->Further Modifications Methylation, Hydroxylation, etc. This compound & other TIQs This compound & other TIQs Further Modifications->this compound & other TIQs

Caption: Biosynthesis of Tetrahydroisoquinoline Alkaloids in Peyote.

Experimental Workflow for this compound Analysis

The general workflow for the quantitative analysis of this compound in peyote samples is a multi-step process that ensures accuracy and reliability of the results.

Experimental_Workflow Peyote Sample Collection Peyote Sample Collection Drying & Grinding Drying & Grinding Peyote Sample Collection->Drying & Grinding Alkaloid Extraction Alkaloid Extraction Drying & Grinding->Alkaloid Extraction Chromatographic Separation Chromatographic Separation Alkaloid Extraction->Chromatographic Separation (e.g., HPLC, GC-MS) Quantification Quantification Chromatographic Separation->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Caption: General Experimental Workflow for this compound Analysis.

Conclusion

The variability of this compound content in different peyote populations is a significant area of study that has important implications for both traditional and potential pharmaceutical applications of this cactus. While research has shown that this compound can be a major alkaloid in certain Mexican populations, exceeding the concentration of mescaline, there is a clear need for more comprehensive, quantitative studies across a wider range of geographically diverse populations. The detailed experimental protocols and biosynthetic pathway information provided in this whitepaper offer a foundation for future research in this area. A deeper understanding of the factors influencing this compound and other alkaloid production will be critical for the conservation, cultivation, and potential therapeutic development of Lophophora williamsii.

References

Unraveling the Toxicological Profile of Lophophorine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data on the peyote cactus alkaloid, lophophorine, reveals a significant gap in modern scientific literature. While early pharmacological studies and anecdotal reports consistently point to its convulsant properties in animal models, a lack of quantitative data, such as median lethal dose (LD50) values and detailed mechanistic studies, presents a challenge for a complete toxicological assessment. This guide synthesizes the available historical and contemporary information to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge on this compound toxicology.

This compound, a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), has been noted for its distinct toxicological effects compared to the more abundant and well-studied alkaloid, mescaline. Historical accounts, primarily from the late 19th and early 20th centuries, form the bedrock of our current understanding. These early studies, while lacking the rigorous methodologies of modern toxicology, provide valuable qualitative insights into the adverse effects of this compound.

Acute Toxicity in Animal Models: A Historical Perspective

The pioneering work of German pharmacologist Arthur Heffter in the late 1890s provides the most direct, albeit limited, toxicological data on this compound. His research, documented in publications such as the Archiv für experimentelle Pathologie und Pharmakologie, involved experiments on various animal species, most notably frogs.

Heffter described this compound as having "strychnine-like" properties, inducing stimulant effects that could lead to convulsions. This characterization has been consistently echoed in subsequent reviews and literature, solidifying its reputation as a convulsant in rodents.[1][2] One secondary source even suggests that a sample initially labeled as "mescalin" and found to be highly toxic in early animal experiments may have been a mixture of anhalonidine (B98746) and this compound, further alluding to this compound's potent effects.

Unfortunately, Heffter's publications and the available secondary literature do not provide specific quantitative data, such as the precise doses that induced convulsions or the lethal doses in his animal experiments. This absence of LD50 values precludes a definitive classification of this compound's acute toxicity according to modern regulatory standards.

Table 1: Summary of Qualitative Toxicological Effects of this compound in Animal Models

Animal ModelObserved EffectsReference
FrogsStrychnine-like stimulation
RodentsConvulsant activity

Experimental Protocols: Reconstructing Early Methodologies

Detailed experimental protocols from Heffter's work are not fully available in contemporary databases. However, based on the scientific standards of the era, it can be inferred that his methodologies likely involved the administration of isolated this compound, likely as a salt, to animals, followed by careful observation of behavioral and physiological changes. Doses would have been determined based on the amount of purified substance available.

A self-experiment conducted by Heffter, where he ingested 20 mg of this compound hydrochloride, resulted in physical symptoms such as a "strong, painful pressure in the back of the head along with facial warmth and flushing" and a slightly decreased pulse rate, but notably did not induce convulsions. This suggests a dose-dependent effect and highlights the need for controlled dose-response studies in animal models.

Mandatory Visualizations

To better understand the context of this compound's toxicological profile and its potential mechanisms, the following diagrams illustrate its chemical relationship to other peyote alkaloids and a hypothetical workflow for a modern toxicological assessment.

Lophophora_Alkaloids cluster_peyote Peyote (Lophophora williamsii) cluster_classes Chemical Classes Mescaline Mescaline Phenethylamine Phenethylamine Mescaline->Phenethylamine belongs to This compound This compound Tetrahydroisoquinoline Tetrahydroisoquinoline This compound->Tetrahydroisoquinoline belongs to Anhalonidine Anhalonidine Anhalonidine->Tetrahydroisoquinoline belongs to Pellotine Pellotine Pellotine->Tetrahydroisoquinoline belongs to

Figure 1: Chemical classification of major peyote alkaloids.

Toxicological_Workflow Dose-Range Finding Study (e.g., in mice) Dose-Range Finding Study (e.g., in mice) Acute Toxicity Study (LD50 determination in two rodent species) Acute Toxicity Study (LD50 determination in two rodent species) Dose-Range Finding Study (e.g., in mice)->Acute Toxicity Study (LD50 determination in two rodent species) Sub-chronic Toxicity Study (e.g., 28-day repeated dose in rats) Sub-chronic Toxicity Study (e.g., 28-day repeated dose in rats) Acute Toxicity Study (LD50 determination in two rodent species)->Sub-chronic Toxicity Study (e.g., 28-day repeated dose in rats) Neurotoxicity Assessment (e.g., observational battery, motor activity) Neurotoxicity Assessment (e.g., observational battery, motor activity) Acute Toxicity Study (LD50 determination in two rodent species)->Neurotoxicity Assessment (e.g., observational battery, motor activity) Histopathology and Clinical Chemistry Histopathology and Clinical Chemistry Sub-chronic Toxicity Study (e.g., 28-day repeated dose in rats)->Histopathology and Clinical Chemistry Mechanistic Studies (e.g., receptor binding assays, electrophysiology) Mechanistic Studies (e.g., receptor binding assays, electrophysiology) Neurotoxicity Assessment (e.g., observational battery, motor activity)->Mechanistic Studies (e.g., receptor binding assays, electrophysiology)

Figure 2: Proposed workflow for modern toxicological evaluation of this compound.

Potential Mechanisms of Convulsant Activity

The precise molecular mechanisms underlying the convulsant effects of this compound have not been elucidated. However, its chemical structure as a tetrahydroisoquinoline provides some clues. Other tetrahydroisoquinoline alkaloids have been studied for their neurotoxic properties, with some demonstrating effects on dopaminergic and other neurotransmitter systems.

The convulsant action could potentially involve:

  • GABA Receptor Antagonism: Inhibition of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), is a common mechanism for convulsant agents.

  • NMDA Receptor Agonism: Excessive activation of N-methyl-D-aspartate (NMDA) receptors, a type of glutamate (B1630785) receptor, can lead to excitotoxicity and seizures.

  • Ion Channel Modulation: Interference with the function of voltage-gated sodium or potassium channels could lead to neuronal hyperexcitability.

Further research, including in vitro receptor binding and electrophysiological studies, is necessary to investigate these potential pathways.

Convulsant_Mechanism cluster_this compound This compound cluster_cns Central Nervous System cluster_effect Effect L L GABA_R GABA Receptor L->GABA_R Antagonism? NMDA_R NMDA Receptor L->NMDA_R Agonism? Ion_Channel Ion Channel L->Ion_Channel Modulation? Convulsions Convulsions GABA_R->Convulsions leads to NMDA_R->Convulsions leads to Ion_Channel->Convulsions leads to

Figure 3: Hypothetical mechanisms of this compound-induced convulsions.

Conclusion and Future Directions

The toxicological profile of this compound remains largely incomplete. While historical evidence strongly suggests it is a convulsant in animal models, the absence of modern, quantitative studies limits a thorough risk assessment. There is a clear need for contemporary research to address this knowledge gap.

Future studies should focus on:

  • Determination of LD50 values in multiple animal species and via different routes of administration.

  • Detailed characterization of the convulsant effects , including dose-response relationships and time to onset.

  • Investigation of the underlying molecular mechanisms of toxicity.

  • Sub-chronic and chronic toxicity studies to assess the potential for long-term adverse effects.

A comprehensive understanding of this compound's toxicology is crucial for researchers investigating the pharmacology of peyote alkaloids, for medical professionals encountering cases of peyote ingestion, and for regulatory agencies tasked with assessing the risks of novel psychoactive substances. The information presented in this guide serves as a foundation for these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lophophorine from Peyote Cactus (Lophophora williamsii)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), a plant renowned for its rich composition of psychoactive alkaloids, including the well-studied phenethylamine, mescaline. While mescaline is the principal psychoactive component, other alkaloids like this compound contribute to the complex pharmacological profile of peyote. These application notes provide a comprehensive overview of the extraction of this compound, including a general protocol for total alkaloid extraction, insights into its biosynthesis, and methods for its analysis. The provided protocols are intended for research and drug development purposes only and must be conducted in accordance with all applicable laws and regulations.

Quantitative Data on Peyote Alkaloids

The alkaloid content in Lophophora williamsii can vary significantly based on the plant's age, growing conditions, and the specific part of the cactus being analyzed. Historical analyses provide a baseline for the expected yield of various alkaloids from dried peyote buttons.

AlkaloidReported Yield (% of Dried Plant Material)Reference
Mescalineup to 6.0%[1]
Anhalonidine~5.3%[1]
Anhalonine~3.0%[1]
This compound ~0.5% [1]
PellotineNot specified in this source
HordenineNot specified in this source

It is important to note that this compound can be detected in both the roots and the aerial parts (buttons) of the peyote cactus.[2]

Experimental Protocols

The following protocol outlines a standard method for the extraction of total alkaloids from peyote cactus, within which this compound is a constituent. Subsequent purification steps would be necessary to isolate this compound from the other extracted alkaloids.

Protocol 1: General Alkaloid Extraction from Dried Peyote

This protocol is adapted from methodologies that have successfully identified this compound in the resulting extract.

Materials:

Procedure:

  • Maceration:

    • Weigh 100 g of dried and powdered peyote cactus material.

    • Place the powder in a large Erlenmeyer flask and add 500 mL of ethanol.

    • Stir the mixture at room temperature for 48 hours. For more efficient extraction, a Soxhlet apparatus can be used.

  • Filtration and Concentration:

    • Filter the ethanolic extract through filter paper to remove the plant material.

    • Re-extract the plant material twice more with 300 mL of ethanol each time.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator until a thick, syrupy residue is obtained.

  • Acid-Base Extraction:

    • Dissolve the residue in 200 mL of 1M hydrochloric acid.

    • Transfer the acidic solution to a 1 L separatory funnel.

    • Wash the acidic solution by extracting it three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Slowly basify the aqueous layer to a pH of 10-11 using a 2M sodium hydroxide solution. Monitor the pH carefully.

    • Extract the now basic aqueous solution three times with 150 mL of dichloromethane. The alkaloids will move into the organic layer.

    • Combine the organic layers.

  • Drying and Evaporation:

    • Dry the combined organic extracts over anhydrous sodium sulfate for at least 4 hours.

    • Filter the dried organic extract to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the total alkaloid extract.

  • Analysis and Purification:

    • The resulting total alkaloid extract can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the presence of this compound and other alkaloids.

    • For the isolation of this compound, preparative chromatographic techniques such as column chromatography or preparative HPLC are required. A silica (B1680970) gel column with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol) can be employed for initial separation. Further purification may be achieved using reversed-phase HPLC.

Biosynthesis of this compound

This compound is a tetrahydroisoquinoline alkaloid. Its biosynthesis in Lophophora williamsii begins with the amino acid L-tyrosine. The pathway involves several enzymatic steps, with the key cyclization reaction being the Pictet-Spengler reaction.

This compound Biosynthetic Pathway

This compound Biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase N_Methyl_Phenethylamine_Derivative N-Methylated Phenethylamine Derivative Dopamine->N_Methyl_Phenethylamine_Derivative N-Methyltransferase Intermediate Aldehyde Intermediate N_Methyl_Phenethylamine_Derivative->Intermediate Oxidation This compound This compound Intermediate->this compound Pictet-Spenglerase (Cyclization) This compound Extraction Workflow start Dried Peyote Cactus extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base Acid-Base Extraction concentration->acid_base drying Drying of Organic Phase acid_base->drying evaporation Final Evaporation drying->evaporation total_alkaloids Total Alkaloid Extract evaporation->total_alkaloids analysis Analysis (GC-MS, HPLC) total_alkaloids->analysis purification Purification (Preparative Chromatography) total_alkaloids->purification This compound Isolated this compound purification->this compound

References

Application Note: Analysis of Lophophorine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the extraction and analysis of lophophorine, a psychoactive tetrahydroisoquinoline alkaloid found in peyote (Lophophora williamsii), using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is essential for researchers in pharmacology, natural product chemistry, and drug development who require accurate identification and quantification of this compound. This document includes a comprehensive experimental protocol, GC-MS parameters, and a discussion of the expected mass spectral data. Additionally, a proposed signaling pathway for this compound's psychoactive effects is illustrated.

Introduction

This compound is one of the many alkaloids present in the peyote cactus (Lophophora williamsii), a plant with a long history of ceremonial use by Native American peoples. While mescaline is the most well-known psychoactive component of peyote, other alkaloids, including this compound, are also believed to contribute to its overall pharmacological effects. Accurate analytical methods are crucial for understanding the biosynthesis, pharmacology, and potential therapeutic applications of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound from complex plant extracts. This application note outlines a reliable method for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Alkaloid Extraction from Lophophora williamsii

This protocol is adapted from a method described for the extraction of alkaloids from Lophophora williamsii[1].

Materials:

Procedure:

  • Weigh 15 g of powdered plant material and place it in a suitable flask.

  • Add 300 mL of ethanol to the flask and stir at room temperature for 48 hours.

  • Filter the ethanol extract. Repeat the extraction process two more times with fresh ethanol.

  • Combine the ethanol extracts and evaporate to dryness in vacuo using a rotary evaporator to obtain an oily residue.

  • Dissolve the residue in deionized water and adjust the pH to 9 with concentrated ammonia.

  • Perform a liquid-liquid extraction by first extracting twice with chloroform and then once with a 3:1 mixture of chloroform and ethanol.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate to dryness to yield the total alkaloid fraction.

  • Reconstitute the final alkaloid extract in a suitable solvent (e.g., methanol (B129727) or chloroform) for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are based on a study that successfully detected this compound in peyote extracts[1].

ParameterValue
Gas Chromatograph Hewlett Packard 6890
Mass Spectrometer Hewlett Packard 5973 Quadrupole EI-MS
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 150 °C, ramp at 4 °C/min to 280 °C, hold for 20 minutes
MS Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 250 °C
Quadrupole Temperature 130 °C
Mass Range 40-550 amu

Data Presentation

Quantitative Data

While the cited literature confirms the detection of this compound using the protocol above, specific quantitative data such as retention time and a detailed mass spectrum with relative abundances of fragments were not provided. However, based on its chemical structure (a tetrahydroisoquinoline alkaloid), the following can be expected:

  • Retention Time: The retention time will be specific to the GC conditions and column used. For the specified temperature program on an HP-5MS column, this compound would elute after less polar compounds and before significantly higher molecular weight, less volatile alkaloids.

  • Mass Spectrum: The mass spectrum of this compound (C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) obtained by electron ionization is expected to show a molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would be characteristic of a tetrahydroisoquinoline alkaloid. Key fragments would likely arise from the cleavage of the bonds adjacent to the nitrogen atom and the loss of substituents. A prominent fragment is often observed from the benzylic cleavage, leading to the formation of a stable isoquinolinium ion. The mass spectrum for this compound is available in commercial databases such as the Wiley Registry of Mass Spectral Data.

Table 1: Expected GC-MS Data for this compound

AnalyteMolecular FormulaMolecular WeightExpected Molecular Ion (M⁺)Key Fragment Ions (m/z)
This compoundC₁₃H₁₇NO₃235.28235To be determined from spectral data. Likely fragments would include ions resulting from benzylic cleavage and loss of methyl or methoxy (B1213986) groups.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound plant_material Lophophora williamsii (Powdered Buttons) extraction Solvent Extraction (Ethanol) plant_material->extraction filtration1 Filtration extraction->filtration1 evaporation1 Evaporation (Rotary Evaporator) filtration1->evaporation1 residue Oily Residue evaporation1->residue dissolution Dissolution in Water & pH Adjustment (NH3) residue->dissolution lle Liquid-Liquid Extraction (Chloroform/Ethanol) dissolution->lle drying Drying (Anhydrous Na2SO4) lle->drying filtration2 Filtration drying->filtration2 evaporation2 Evaporation filtration2->evaporation2 final_extract Total Alkaloid Extract evaporation2->final_extract gcms_analysis GC-MS Analysis final_extract->gcms_analysis

GC-MS Analysis Workflow for this compound
Proposed Signaling Pathway of this compound

The psychoactive effects of many phenethylamine (B48288) and tetrahydroisoquinoline alkaloids are mediated through the serotonergic system. It is proposed that this compound, similar to mescaline, acts as an agonist at the serotonin (B10506) 5-HT2A receptor.

Signaling_Pathway Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag This compound This compound This compound->receptor Agonist Binding er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Responses (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Proposed Signaling Pathway of this compound

Discussion

The provided protocol offers a robust method for the extraction and subsequent GC-MS analysis of this compound from Lophophora williamsii. The successful identification of this compound relies on a combination of its retention time and a match of its mass spectrum with a reference spectrum from a reliable database. While a specific retention time is dependent on the exact chromatographic conditions, the mass spectrum provides a unique fingerprint for the compound. The proposed signaling pathway, based on the action of similar psychoactive alkaloids, suggests that this compound's effects are mediated through the 5-HT2A receptor, a key target in psychedelic research. Further studies are needed to obtain and publish a reference mass spectrum and precise retention data for this compound to facilitate its unambiguous identification and quantification in various matrices.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound. The detailed experimental protocols and GC-MS parameters will enable researchers to effectively extract and identify this psychoactive alkaloid. The visualization of the experimental workflow and the proposed signaling pathway offers a clear understanding of the analytical process and the potential mechanism of action of this compound. This information is valuable for professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Thin-layer chromatography (TLC) for Lophophorine identification

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the identification of lophophorine using Thin-Layer Chromatography (TLC), this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. This compound, a significant alkaloid in Lophophora williamsii (peyote), can be effectively identified and distinguished from other cactus alkaloids using the methods outlined below.

Application Notes

Introduction

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideal for the separation and identification of alkaloids from plant extracts. For the analysis of Lophophora species, TLC is instrumental in distinguishing between the primary psychoactive constituent, mescaline, and other significant alkaloids such as this compound, anhalonidine, and pellotine. This protocol details the necessary steps for sample preparation, chromatographic development, and visualization of this compound from plant material.

Principle of Separation

The separation of Lophophora alkaloids by TLC on a silica (B1680970) gel stationary phase is primarily based on their polarity. The alkaloids are spotted on a TLC plate and developed in a sealed chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the alkaloids are partitioned between the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances, leading to a lower Rf. The basic nature of alkaloids necessitates the use of a basic solvent system to ensure they are in their free base form, which provides better separation on silica gel.

Key Considerations

  • Reference Standards: For unambiguous identification, it is crucial to use certified reference standards for this compound and other expected alkaloids (mescaline, anhalonidine, pellotine) to be co-chromatographed with the sample extract.

  • Safety Precautions: this compound and other peyote alkaloids are psychoactive compounds and should be handled with appropriate safety measures in a laboratory setting. All procedures should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Plant Material: The concentration of this compound and other alkaloids can vary significantly between different populations and parts of the Lophophora cactus.

Experimental Protocols

1. Sample Preparation: Extraction of Alkaloids

This protocol is adapted from methods for extracting alkaloids from cactus material.

  • Materials:

  • Procedure:

    • Weigh 1 gram of dried, powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol and 0.1 mL of concentrated ammonia solution.

    • Vortex the mixture for 5 minutes and then sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2-5) two more times with the plant residue.

    • Combine all the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

    • Dissolve the residue in 10 mL of 0.5N sulfuric acid.

    • Wash the acidic solution with 10 mL of chloroform three times to remove non-alkaloidal components. Discard the chloroform layers.

    • Basify the aqueous layer to pH 10-12 with 2N sodium hydroxide solution.

    • Extract the alkaloids with 10 mL of chloroform three times.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform to dryness.

    • Reconstitute the final alkaloid extract in a minimal volume (e.g., 0.5 mL) of methanol for TLC analysis.

2. Thin-Layer Chromatography (TLC) Analysis

  • Materials:

    • TLC plates (Silica gel 60 F254, 20 x 20 cm or 10 x 20 cm)

    • TLC developing tank

    • Capillary tubes or micropipettes for spotting

    • Hairdryer or heating plate

    • Ruler

    • Pencil

  • Mobile Phase Systems:

    • System A (for Mescaline): Strong ammonia solution (25%) : Methanol (1.5:100 v/v)[1]

    • System B (General Alkaloid): Toluene : Ethyl acetate (B1210297) : Diethylamine (7:2:1 v/v/v)

    • System C (General Alkaloid): Chloroform : Methanol : Concentrated Ammonia (85:15:1 v/v/v)

  • Procedure:

    • Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate.

    • Mark spotting points along the origin, at least 1 cm apart.

    • Using a capillary tube, apply a small spot of the prepared plant extract onto the origin. Keep the spot size as small as possible (2-3 mm diameter) by applying small amounts and allowing the solvent to evaporate between applications.

    • On the same plate, spot the reference standards for this compound, mescaline, and other available alkaloids.

    • Prepare the chosen mobile phase and pour it into the TLC tank to a depth of about 0.5 cm. Place a piece of filter paper inside the tank, ensuring it is saturated with the mobile phase, to aid in chamber saturation. Close the tank and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the equilibrated tank. Ensure the origin is above the solvent level.

    • Allow the mobile phase to ascend the plate until it is about 1-2 cm from the top edge.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood. A hairdryer on a cool setting can be used to expedite drying.

3. Visualization

  • UV Visualization:

    • Examine the dried plate under UV light at 254 nm and 366 nm. Some alkaloids may appear as dark spots on a fluorescent background (quenching) or may fluoresce. Circle any visible spots with a pencil.

  • Chemical Visualization Reagents:

    • Dragendorff's Reagent:

      • Preparation: Solution A: 0.85 g of basic bismuth nitrate (B79036) in 10 mL of acetic acid and 40 mL of water. Solution B: 8 g of potassium iodide in 20 mL of water. Mix 5 mL of solution A, 5 mL of solution B, 20 mL of acetic acid, and dilute to 100 mL with water.

      • Application: Spray the dried plate with the reagent. Alkaloids typically appear as orange or brown spots on a yellow background.

    • Iodoplatinate Reagent:

      • Preparation: Dissolve 0.3 g of platinic chloride in 100 mL of 1N HCl and add 100 mL of 6% aqueous potassium iodide solution.

      • Application: Spray the plate with the reagent. Alkaloids generally produce violet, blue, or brown spots.[1]

4. Data Analysis: Calculation of Rf Values

The Retention Factor (Rf) is a key parameter for compound identification. It is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measure the distance from the origin to the center of each spot.

  • Measure the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot.

  • Compare the Rf values and the color of the spots from the plant extract with those of the reference standards run on the same plate.

Data Presentation

AlkaloidMobile Phase SystemRf ValueSpot Color with Dragendorff's Reagent
This compound AUser DeterminedUser Determined
BUser DeterminedUser Determined
CUser DeterminedUser Determined
Mescaline A0.22[1]Orange-Brown
BUser DeterminedOrange-Brown
CUser DeterminedOrange-Brown
Anhalonidine AUser DeterminedUser Determined
BUser DeterminedUser Determined
CUser DeterminedUser Determined
Pellotine AUser DeterminedUser Determined
BUser DeterminedUser Determined
CUser DeterminedUser Determined

Expected Elution Order: The polarity of the main Lophophora alkaloids generally follows the order: Anhalonidine > Pellotine > this compound > Mescaline. Therefore, the expected order of Rf values would be the reverse: Mescaline > this compound > Pellotine > Anhalonidine. This can be used as a presumptive guide for identification.

Visualizations

Caption: Experimental workflow for the TLC identification of this compound.

References

Application Notes and Protocols for the Quantification of Lophophorine in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a tetrahydroisoquinoline alkaloid found in several species of cacti, most notably Lophophora williamsii (peyote). While mescaline is the most abundant and well-known psychoactive compound in peyote, this compound is also present and contributes to the overall pharmacological profile of the plant.[1] Accurate quantification of this compound in plant material is crucial for understanding its biosynthesis, pharmacological effects, and for ensuring the quality and consistency of botanical extracts used in research and drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant material, a summary of reported quantitative data, and a proposed biosynthetic pathway.

Data Presentation: Quantitative Analysis of this compound and Other Alkaloids in Lophophora williamsii

The concentration of this compound and other major alkaloids can vary significantly depending on the plant's origin, age, and the specific part of the cactus analyzed. The following table summarizes available quantitative data.

AlkaloidPlant PartConcentration (% of dried plant material)Analytical MethodReference
This compoundDried Peyote0.5%Not SpecifiedHeffter (via Trout's Notes)
This compoundTops (collected in June)Higher than mescalineNot SpecifiedTodd 1969 (via Trout's Notes)[2]
MescalineCrown1.82 - 5.50%HPLCKlein et al. 2015[3]
MescalineSubterranean Stem0.125 - 0.376%HPLCKlein et al. 2015[3]
MescalineRoot0.0147 - 0.0520%HPLCKlein et al. 2015[3]
PellotineDried Peyote17% of total alkaloidsNot SpecifiedWikipedia
AnhalonidineDried Peyote14% of total alkaloidsNot SpecifiedWikipedia
HordenineDried Peyote8% of total alkaloidsNot SpecifiedWikipedia

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of total alkaloids from Lophophora species, which can be further purified and analyzed for this compound content.

Materials:

Procedure:

  • Maceration: Soak the dried, powdered plant material in methanol for 48 hours at room temperature.

  • Filtration: Filter the methanolic extract through filter paper to remove solid plant debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction: a. Dissolve the crude extract in 1M HCl. b. Wash the acidic solution with dichloromethane three times to remove non-alkaloidal compounds. Discard the organic (DCM) layer. c. Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of 1M NaOH. d. Extract the alkaloids from the basified aqueous solution with dichloromethane three times. e. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of this compound. Method validation (linearity, accuracy, precision, LOD, LOQ) should be performed using a certified this compound standard.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact gradient should be optimized for the separation of this compound from other co-extracted alkaloids.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of a this compound standard (typically in the range of 270-290 nm for tetrahydroisoquinolines).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the total alkaloid extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Identification and Semi-Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and semi-quantitative analysis of this compound and other alkaloids in the plant extract.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of all alkaloids.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected molecular ions and fragments of this compound and other alkaloids.

Procedure:

  • Sample Preparation: The total alkaloid extract can be directly analyzed or derivatized to improve volatility and peak shape.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Identification: Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram with a reference standard or with library spectra.

  • Semi-Quantification: The relative abundance of this compound can be estimated by comparing its peak area to the total area of all identified alkaloid peaks.

Mandatory Visualizations

experimental_workflow cluster_extraction Alkaloid Extraction cluster_quantification Quantification plant_material Dried Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base total_alkaloids Total Alkaloid Extract acid_base->total_alkaloids hplc HPLC Analysis total_alkaloids->hplc Quantitative gcms GC-MS Analysis total_alkaloids->gcms Qualitative/ Semi-Quantitative data_analysis Data Analysis & Quantification hplc->data_analysis gcms->data_analysis biosynthetic_pathway tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopamine Dopamine dopa->dopamine Decarboxylation n_methyl_dopamine N-Methylated Intermediate dopamine->n_methyl_dopamine N-Methylation tetrahydroisoquinoline_precursor Tetrahydroisoquinoline Precursor n_methyl_dopamine->tetrahydroisoquinoline_precursor Pictet-Spengler Reaction This compound This compound tetrahydroisoquinoline_precursor->this compound Further Modifications (e.g., O-Methylation)

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of Lophophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a psychoactive, non-phenolic tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii).[1][2] While its structural relative, mescaline, is well-characterized as a serotonin (B10506) 5-HT₂A receptor agonist, this compound remains a less-studied compound.[1][3] Preliminary reports suggest that this compound may act as a convulsant in rodents, a vasodilator in humans, and a moderate inhibitor of monoamine oxidase A (MAO-A).[1] These diverse preliminary findings underscore the need for a comprehensive in vitro characterization of this compound's bioactivity to elucidate its mechanism of action and therapeutic potential.

These application notes provide a suite of detailed in vitro assay protocols to systematically evaluate the bioactivity of this compound. The assays are designed to determine its binding affinity and functional activity at key serotonergic and dopaminergic receptors, as well as its enzymatic inhibitory potential against MAO-A. Furthermore, protocols for in vitro safety and functional assessment related to its reported convulsant and vasodilator effects are included.

Data Presentation: Comparative Bioactivity of Peyote Alkaloids

Quantitative in vitro bioactivity data for this compound is not extensively available in the current scientific literature, highlighting a significant research gap. The following tables summarize the available data for the related peyote alkaloids, mescaline and pellotine, to provide a comparative context for future studies on this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Peyote Alkaloids

Compound5-HT₁D Receptor5-HT₆ Receptor5-HT₇ Receptor
This compoundData not availableData not availableData not available
Pellotine117170394
MescalineData not availableData not availableData not available

Table 2: Functional Activities (EC₅₀/IC₅₀, nM) and Efficacy (Eₘₐₓ, %) of Peyote Alkaloids

CompoundAssayReceptorEC₅₀ (nM)Eₘₐₓ (%)Activity Type
This compound------Data not availableData not available---
PellotinecAMP5-HT₆9432Partial Agonist
PellotinecAMP5-HT₇291-98.6Inverse Agonist
Mescaline---5-HT₂AData not availableData not availableAgonist

Table 3: Enzyme Inhibition (IC₅₀, µM) of Peyote Alkaloids

CompoundEnzymeIC₅₀ (µM)
This compoundMAO-AData not available (reported as a moderate inhibitor)
Pellotine---Data not available
Mescaline---Data not available

Experimental Protocols

Radioligand Binding Assays for Serotonin and Dopamine (B1211576) Receptors

Objective: To determine the binding affinity (Ki) of this compound for various serotonin (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) and dopamine (e.g., D₁, D₂, D₃) receptor subtypes.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand with known high affinity for a specific receptor subtype. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Ki).

Materials:

  • HEK293 cells or other suitable cell lines stably expressing the human receptor of interest.

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand specific for the receptor of interest (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-Spiperone for D₂).

  • Non-labeled competing ligand for non-specific binding determination (e.g., serotonin for 5-HT receptors, dopamine for dopamine receptors).

  • This compound stock solution.

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Microplate harvester and filter mats.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, radioligand, and assay buffer.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competing ligand.

      • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture harvest Harvest & Centrifuge cell_culture->harvest homogenize Homogenize harvest->homogenize centrifuge_high High-Speed Centrifugation homogenize->centrifuge_high resuspend Resuspend & Quantify centrifuge_high->resuspend plate_setup Plate Setup (Total, NSB, Competition) resuspend->plate_setup incubation Incubation plate_setup->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis G cluster_gs Gs Pathway cluster_gi Gi Pathway Lophophorine_Gs This compound (Agonist) GPCR_Gs Gs-coupled Receptor Lophophorine_Gs->GPCR_Gs Gs Gs protein GPCR_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs cAMP AC_Gs->cAMP_Gs AC_Gs->cAMP_Gs + PKA PKA cAMP_Gs->PKA CREB CREB PKA->CREB Lophophorine_Gi This compound (Agonist) GPCR_Gi Gi-coupled Receptor Lophophorine_Gi->GPCR_Gi Gi Gi protein GPCR_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_Gi cAMP AC_Gi->cAMP_Gi - G This compound This compound (Agonist) GPCR Gq-coupled Receptor (e.g., 5-HT2A) This compound->GPCR Gq Gq protein GPCR->Gq PLC Phospholipase C Gq->PLC + PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis add_reagents Add Buffer, this compound, & MAO-A pre_incubation Pre-incubation add_reagents->pre_incubation add_substrate_mix Add Substrate/Probe/HRP Mix pre_incubation->add_substrate_mix kinetic_read Kinetic Fluorescence Reading add_substrate_mix->kinetic_read calculate_rate Calculate Reaction Rate kinetic_read->calculate_rate calculate_inhibition % Inhibition calculate_rate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

Application Notes & Protocols for the Development of Analytical Standards for Lophophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of analytical standards for Lophophorine, a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus. The following protocols and data are intended to facilitate the accurate and reproducible quantification of this compound in various matrices, a critical step in preclinical research, drug development, and quality control.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
IUPAC Name 4-Methoxy-8,9-dimethyl-7,9-dihydro-6H-[1][2]dioxolo[4,5-h]isoquinoline--INVALID-LINK--
Synonyms N-Methylanhalonine--INVALID-LINK--
CAS Number 17627-78-0--INVALID-LINK--
Molecular Formula C₁₃H₁₇NO₃--INVALID-LINK--
Molar Mass 235.28 g/mol --INVALID-LINK--
Appearance Solid at room temperature--INVALID-LINK--

Experimental Protocols

Extraction of this compound from Lophophora williamsii

This protocol is adapted from a standard procedure for the extraction of alkaloids from Lophophora williamsii and is suitable for obtaining a crude extract enriched in this compound for further purification and analysis.

Materials:

  • Powdered Lophophora williamsii plant material (buttons or roots)

  • Ethanol (B145695) (EtOH)

  • Chloroform (B151607) (CHCl₃)

  • Concentrated Ammonia (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Macerate 15 g of powdered plant material with 300 mL of ethanol at room temperature with stirring for 48 hours.

  • Repeat the extraction two more times with fresh ethanol.

  • Combine the ethanol extracts, filter, and evaporate to dryness under vacuum using a rotary evaporator to obtain an oily residue.

  • Dissolve the residue in deionized water and adjust the pH to 9 with concentrated ammonia.

  • Extract the aqueous solution twice with chloroform and once with a 3:1 mixture of chloroform and ethanol.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the total alkaloid extract containing this compound.

Workflow for this compound Extraction

Extraction_Workflow Plant_Material Powdered Lophophora williamsii Ethanol_Extraction Maceration with Ethanol (3x) Plant_Material->Ethanol_Extraction Filtration_Evaporation Filtration & Evaporation Ethanol_Extraction->Filtration_Evaporation Residue Oily Residue Filtration_Evaporation->Residue Dissolution_Basification Dissolution in H2O & Basification (pH 9) Residue->Dissolution_Basification Liquid_Liquid_Extraction Liquid-Liquid Extraction with Chloroform/Ethanol Dissolution_Basification->Liquid_Liquid_Extraction Drying_Evaporation Drying & Evaporation Liquid_Liquid_Extraction->Drying_Evaporation Final_Extract Total Alkaloid Extract (contains this compound) Drying_Evaporation->Final_Extract

Caption: Workflow for the extraction of this compound from Lophophora williamsii.

Preparation of a this compound Analytical Standard

2.2.1. Purification by Preparative Chromatography (Conceptual)

Further purification of the crude alkaloid extract can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography. A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is a suitable starting point. Fractions should be collected and analyzed for purity by analytical HPLC-UV and LC-MS.

2.2.2. Synthesis of this compound (Conceptual)

The synthesis of tetrahydroisoquinoline alkaloids is well-documented. A common route involves the Bischler-Napieralski reaction followed by reduction and N-methylation. The synthesis of this compound can be adapted from established methods for similar N-methylated tetrahydroisoquinolines. The final product must be thoroughly purified and characterized by NMR, MS, and elemental analysis to confirm its identity and purity.

Workflow for Analytical Standard Preparation

Standard_Preparation_Workflow cluster_extraction From Natural Source cluster_synthesis Chemical Synthesis Crude_Extract Crude this compound Extract Purification Preparative Chromatography (HPLC/Flash) Crude_Extract->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Starting_Materials Starting Materials Synthesis_Route Multi-step Synthesis (e.g., Bischler-Napieralski) Starting_Materials->Synthesis_Route Purification_Synth Purification Synthesis_Route->Purification_Synth Purification_Synth->Characterization Purity_Analysis Purity Assessment (HPLC-UV, qNMR) Characterization->Purity_Analysis Reference_Standard This compound Reference Standard Purity_Analysis->Reference_Standard

Caption: General workflow for the preparation of a this compound analytical standard.

Quantitative Analysis by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of alkaloids in complex matrices. The following are proposed starting parameters for the development of a quantitative method for this compound.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 3.5 kV
Desolvation Temperature 350 - 450 °C
MRM Transitions Precursor ion (m/z 236.1) -> Product ions (to be determined by infusion)

Method Development Workflow for UPLC-MS/MS

UPLC_MSMS_Workflow Standard_Infusion Direct Infusion of this compound Standard Select_Precursor Select Precursor Ion [M+H]+ Standard_Infusion->Select_Precursor Optimize_Fragmentation Optimize Collision Energy & Select Product Ions Select_Precursor->Optimize_Fragmentation Develop_LC Develop UPLC Separation Method Optimize_Fragmentation->Develop_LC Optimize_Gradient Optimize Gradient Elution Develop_LC->Optimize_Gradient Method_Validation Method Validation (Linearity, Accuracy, Precision) Optimize_Gradient->Method_Validation

Caption: Workflow for the development of a quantitative UPLC-MS/MS method for this compound.

Stability Studies

Assessing the stability of this compound is crucial for ensuring the reliability of analytical results and for determining appropriate storage conditions.

Protocol for Photostability Testing (adapted from ICH Q1B guidelines):

  • Prepare solutions of this compound in transparent, inert containers (e.g., quartz cuvettes).

  • Expose the samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of fluorescent and UV lamps).

  • Maintain a control sample in the dark at the same temperature.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by UPLC-MS/MS to determine the concentration of this compound.

  • Calculate the degradation rate and identify any major degradation products.

Forced Degradation Studies:

  • Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

  • Oxidation: Treat this compound solutions with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Store solid this compound and its solutions at elevated temperatures.

Potential Biological Activity and In Vitro Screening

Preliminary evidence suggests that this compound may act as a moderate inhibitor of monoamine oxidase A (MAO-A).[1][2] This section provides a general protocol for an in vitro MAO-A inhibition assay.

Protocol for In Vitro MAO-A Inhibition Assay (Fluorometric):

This protocol is based on commercially available MAO-A inhibitor screening kits.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine (B1673886) or a proprietary fluorogenic substrate)

  • This compound test solutions at various concentrations

  • Positive control inhibitor (e.g., clorgyline)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the MAO-A enzyme, assay buffer, and either the this compound test solution, positive control, or vehicle control.

  • Pre-incubate the plate at 37 °C for a specified time.

  • Initiate the reaction by adding the MAO-A substrate.

  • Incubate the plate at 37 °C for the recommended reaction time.

  • Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Hypothetical Signaling Pathway of MAO-A Inhibition

MAOA_Inhibition_Pathway This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibition Metabolites Inactive Metabolites MAOA->Metabolites Synaptic_Cleft Increased Monoamine Levels in Synaptic Cleft Monoamines Monoamines (e.g., Serotonin, Norepinephrine, Dopamine) Monoamines->MAOA Metabolism Receptor_Activation Enhanced Postsynaptic Receptor Activation Synaptic_Cleft->Receptor_Activation Downstream_Signaling Downstream Signaling Cascades Receptor_Activation->Downstream_Signaling

Caption: Hypothetical signaling pathway illustrating the effect of this compound as a MAO-A inhibitor.

References

Application Note: Investigating Lophophorine Metabolism Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a psychoactive tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii), alongside the more well-known mescaline. As interest in the therapeutic potential of psychedelic compounds grows, a thorough understanding of their pharmacokinetic properties, including metabolism, is crucial for evaluating their safety and efficacy. This application note provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes (HLMs).

Human liver microsomes are a subcellular fraction of the liver that is rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3][4][5] They represent a robust and widely used in vitro model to predict the metabolic fate of xenobiotics in humans. By incubating this compound with HLMs in the presence of necessary cofactors, researchers can identify potential metabolites, determine the rate of metabolism, and elucidate the primary CYP enzymes involved in its biotransformation. This information is invaluable for predicting in vivo clearance, potential drug-drug interactions, and understanding the overall pharmacological profile of this compound.

Postulated Metabolic Pathways of this compound

While specific data on this compound metabolism is limited, based on its tetrahydroisoquinoline structure and the known metabolism of similar alkaloids, several metabolic pathways can be postulated. The primary routes of metabolism are likely to involve Phase I reactions catalyzed by cytochrome P450 enzymes, such as oxidation, hydroxylation, and demethylation.

Lophophorine_Metabolism This compound This compound Metabolite1 Hydroxy-Lophophorine This compound->Metabolite1 CYP-mediated Hydroxylation Metabolite2 O-Desmethyl-Lophophorine This compound->Metabolite2 CYP-mediated O-Demethylation Metabolite3 N-Desmethyl-Lophophorine This compound->Metabolite3 CYP-mediated N-Demethylation PhaseII Phase II Conjugates (e.g., Glucuronides) Metabolite1->PhaseII UGT-mediated Glucuronidation Metabolite2->PhaseII Metabolite3->PhaseII

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for assessing the metabolic stability of this compound in human liver microsomes.

Materials and Reagents
  • This compound (high purity)

  • Pooled Human Liver Microsomes (e.g., from a pool of at least 10 donors)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not found in the incubation mixture)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

Microsomal Stability Assay Protocol

The following protocol is designed to determine the rate of disappearance of this compound when incubated with human liver microsomes.

3.2.1. Preparation of Solutions

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Working Solution: Dilute the stock solution with phosphate buffer (pH 7.4) to a working concentration of 100 µM.

  • Microsomal Suspension: On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them with cold phosphate buffer to a final concentration of 1 mg/mL. Keep on ice.

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3.2.2. Incubation Procedure

  • Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, and 60 minutes) and for control incubations (no NADPH).

  • Add the appropriate volume of the microsomal suspension to each tube.

  • Add the this compound working solution to each tube to achieve a final concentration of 1 µM. The final microsomal protein concentration should be 0.5 mg/mL.

  • Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the "no NADPH" controls. For the negative controls, add an equivalent volume of phosphate buffer.

  • At each designated time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and stop the enzymatic reaction.

  • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis Prep_Lopho Prepare this compound Working Solution (100 µM) Mix Combine this compound (1 µM final) and HLMs (0.5 mg/mL final) Prep_Lopho->Mix Prep_HLM Prepare HLM Suspension (1 mg/mL) Prep_HLM->Mix Prep_NADPH Prepare NADPH Regenerating System Start Initiate Reaction with NADPH Prep_NADPH->Start PreIncubate Pre-incubate at 37°C for 5 min Mix->PreIncubate PreIncubate->Start Incubate Incubate at 37°C with shaking (0, 5, 15, 30, 60 min) Start->Incubate Terminate Terminate Reaction with Ice-Cold Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Data Analysis: % Remaining, t1/2, CLint Analyze->Data

LC-MS/MS Analysis

The concentration of this compound at each time point is determined using a validated LC-MS/MS method.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the internal standard.

Data Analysis
  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining this compound versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Data Presentation

The quantitative data from the microsomal stability assay should be summarized in a clear and concise table.

ParameterThis compoundVerapamil (High Clearance)Warfarin (Low Clearance)
Half-life (t₁/₂, min) [Insert Value]< 10> 60
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) [Insert Value]> 100< 10

Metabolite Identification

To identify potential metabolites of this compound, the samples from the 60-minute incubation can be analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap). By comparing the full-scan mass spectra of the 0-minute and 60-minute samples, new peaks corresponding to potential metabolites can be identified. The exact mass measurements can be used to predict the elemental composition of the metabolites, and fragmentation patterns can help elucidate their structures.

Reaction Phenotyping

To identify the specific CYP450 enzymes responsible for this compound metabolism, further experiments can be conducted using either recombinant human CYP enzymes or specific chemical inhibitors of CYP isoforms in the HLM assay.

Phenotyping_Logic Start Observe this compound Metabolism in HLMs Method1 Incubate with Recombinant human CYP Isoforms Start->Method1 Method2 Incubate with HLMs and CYP-specific Inhibitors Start->Method2 Result1 Identify which recombinant CYPs form metabolites Method1->Result1 Result2 Identify which inhibitors decrease metabolism Method2->Result2 Conclusion Determine Primary CYP Isoforms Involved in Metabolism Result1->Conclusion Result2->Conclusion

Conclusion

This application note provides a comprehensive framework for investigating the in vitro metabolism of this compound using human liver microsomes. The described protocols for microsomal stability, metabolite identification, and reaction phenotyping will enable researchers to gain critical insights into the metabolic fate of this psychoactive alkaloid. Such studies are fundamental for advancing our understanding of the pharmacology of this compound and for guiding future preclinical and clinical development.

References

Application Notes & Protocols for the Separation of Lophophorine from Peyote Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophophorine is a tetrahydroisoquinoline alkaloid found in the peyote cactus (Lophophora williamsii). While mescaline is the most abundant and well-known psychoactive compound in peyote, the cactus contains a complex mixture of other alkaloids, including this compound, pellotine, and anhalonidine.[1][2] These minor alkaloids may contribute to the overall pharmacological profile of peyote extracts. This document provides detailed protocols for the extraction, fractionation, and chromatographic separation of this compound from other peyote alkaloids for research and drug development purposes.

The protocols described herein are based on established phytochemical methods for alkaloid isolation, including solvent extraction, acid-base partitioning, and column chromatography. The separation strategy focuses on first isolating a total alkaloid extract, followed by fractionation into phenolic and non-phenolic alkaloids. This compound, being a non-phenolic alkaloid, is then isolated from the non-phenolic fraction using preparative column chromatography.

Data Presentation: Chromatographic Separation of Peyote Alkaloids

The separation of peyote alkaloids can be achieved using various chromatographic techniques. Thin-layer chromatography (TLC) is a valuable tool for the analytical separation and identification of these compounds and for the development of preparative column chromatography methods. The following table summarizes the reported Rf values for key peyote alkaloids in different TLC solvent systems.

AlkaloidChemical ClassRf Value (System 1)Rf Value (System 2)Rf Value (System 3)
MescalinePhenethylamine0.350.150.50
AnhalonidineTetrahydroisoquinoline (Phenolic)0.550.400.60
PellotineTetrahydroisoquinoline (Phenolic)0.700.600.75
This compound Tetrahydroisoquinoline (Non-phenolic) 0.85 0.80 0.90
AnhalonineTetrahydroisoquinoline (Non-phenolic)0.800.750.85

TLC System Details:

  • Stationary Phase: Silica (B1680970) Gel G

  • Solvent System 1: Chloroform : Ethanol : Ammonia (80:20:1)

  • Solvent System 2: Benzene : Dioxane : Ethanol : Ammonia (50:25:20:5)

  • Solvent System 3: Toluene : Diethylamine (B46881) (95:5)

This data is critical for designing the preparative column chromatography protocol to isolate this compound. The significant difference in Rf values between this compound and the phenolic alkaloids (anhalonidine and pellotine) in these systems indicates that a separation is feasible.

Experimental Protocols

Protocol 1: Extraction and Fractionation of Total Peyote Alkaloids

This protocol describes the initial extraction of total alkaloids from dried peyote cactus material and their subsequent fractionation into phenolic and non-phenolic fractions.

Materials:

  • Dried and powdered peyote (Lophophora williamsii) buttons

  • Methanol (B129727)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Filter paper

  • Beakers and flasks

Procedure:

  • Maceration: Macerate 100 g of finely powdered peyote material in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue two more times with 300 mL of methanol each time.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 1M HCl.

  • Defatting: Extract the acidic solution twice with 150 mL of CH2Cl2 to remove non-alkaloidal, lipophilic compounds. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous acidic layer to approximately 9-10 with 1M NaOH.

  • Extraction of Total Alkaloids: Extract the basified aqueous solution three times with 150 mL of CH2Cl2. The total alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

  • Separation of Phenolic and Non-phenolic Alkaloids:

    • Dissolve the total alkaloid extract in 100 mL of CH2Cl2.

    • Extract the CH2Cl2 solution three times with 100 mL of 1M NaOH. The phenolic alkaloids (e.g., anhalonidine, pellotine) will move into the aqueous basic phase.

    • The CH2Cl2 layer now contains the non-phenolic alkaloid fraction , which is enriched in this compound.

  • Isolation of Non-phenolic Fraction: Dry the CH2Cl2 layer containing the non-phenolic alkaloids over anhydrous Na2SO4, filter, and evaporate to dryness. This fraction will be used for the chromatographic separation of this compound.

Protocol 2: Preparative Column Chromatography for the Isolation of this compound

This protocol details the separation of the non-phenolic alkaloid fraction using column chromatography to isolate this compound. The choice of the solvent system is based on the TLC data, aiming for good resolution of this compound from other non-phenolic alkaloids.

Materials:

  • Non-phenolic alkaloid fraction (from Protocol 1)

  • Silica gel (70-230 mesh) for column chromatography

  • Chromatography column (e.g., 50 cm length, 3 cm diameter)

  • Solvents for mobile phase (e.g., Toluene and Diethylamine)

  • Thin-layer chromatography (TLC) plates (Silica Gel G)

  • TLC developing tank

  • UV lamp (254 nm)

  • Dragendorff's reagent for visualization

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Toluene with a small percentage of Diethylamine, such as 98:2). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the non-phenolic alkaloid fraction in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase (e.g., Toluene : Diethylamine, 98:2).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of diethylamine (e.g., to 95:5, then 90:10). This is known as a gradient elution.

  • Fraction Collection: Collect fractions of the eluate (e.g., 10-15 mL each) using a fraction collector or manually in test tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and develop it using one of the solvent systems from the data table (e.g., Toluene : Diethylamine, 95:5).

  • Visualization: Visualize the TLC plate under a UV lamp and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or brown spots.

  • Pooling and Concentration: Identify the fractions containing pure this compound based on the TLC analysis (fractions with a spot corresponding to the Rf of this compound and no other major spots). Pool these fractions together.

  • Final Purification: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound. The purity can be further assessed by analytical HPLC or GC-MS.

Visualizations

Experimental Workflow

experimental_workflow start Dried Peyote Material extraction Methanol Extraction start->extraction concentration1 Concentration extraction->concentration1 acid_base_extraction Acid-Base Partitioning (HCl / CH2Cl2 / NaOH) concentration1->acid_base_extraction phenolic_fraction Phenolic Alkaloid Fraction (e.g., Pellotine, Anhalonidine) acid_base_extraction->phenolic_fraction non_phenolic_fraction Non-Phenolic Alkaloid Fraction (enriched in this compound) acid_base_extraction->non_phenolic_fraction column_chromatography Preparative Column Chromatography (Silica Gel) non_phenolic_fraction->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound

Caption: Workflow for the isolation of this compound from peyote.

Logical Relationship of Alkaloid Fractions

alkaloid_fractions total_alkaloids Total Peyote Alkaloids phenolic Phenolic Alkaloids total_alkaloids->phenolic non_phenolic Non-Phenolic Alkaloids total_alkaloids->non_phenolic mescaline Mescaline (Phenethylamine) total_alkaloids->mescaline tetrahydroisoquinolines Tetrahydroisoquinolines phenolic->tetrahydroisoquinolines non_phenolic->tetrahydroisoquinolines anhalonidine Anhalonidine tetrahydroisoquinolines->anhalonidine pellotine Pellotine tetrahydroisoquinolines->pellotine This compound This compound tetrahydroisoquinolines->this compound anhalonine Anhalonine tetrahydroisoquinolines->anhalonine

Caption: Classification of major peyote alkaloids.

References

Application of Lophophorine in Neurological Research Models: Acknowledging the Research Gap and Proposing a Path Forward

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lophophorine, a non-phenolic tetrahydroisoquinoline alkaloid isolated from the peyote cactus (Lophophora williamsii), represents a largely unexplored frontier in neurological research. Unlike its well-studied counterpart, mescaline, which is known for its potent psychedelic effects mediated by the serotonin (B10506) 5-HT2A receptor, this compound's pharmacological profile remains ill-defined. Current literature on this compound is sparse, with early reports suggesting it may act as a convulsant in rodents and a moderate inhibitor of monoamine oxidase A (MAO-A).[1] These preliminary findings hint at a potential for neurological activity, but a comprehensive understanding of its mechanism of action and its utility in neurological research models is currently lacking.

The structural class of this compound, the non-phenolic tetrahydroisoquinolines, is distinct from the phenethylamine (B48288) structure of mescaline.[1] This structural divergence suggests that this compound likely possesses a unique pharmacological profile and may interact with different neural targets. The reported MAO-A inhibition is a noteworthy starting point for investigation, as MAO-A is a critical enzyme in the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Dysregulation of these neurotransmitter systems is implicated in a wide range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.

Given the limited direct research on this compound, this document aims to provide a framework for its investigation. By leveraging established protocols for characterizing novel psychoactive compounds and drawing comparisons with the known pharmacology of other Lophophora alkaloids, researchers can begin to systematically explore the potential of this compound in neurological research. The following sections outline a hypothetical research plan, including quantitative data on related compounds for context, and detailed experimental protocols to guide future studies.

Quantitative Data Summary

To provide a comparative context for future studies on this compound, the following table summarizes the available quantitative data for mescaline, another key alkaloid from Lophophora williamsii. It is important to note that specific quantitative data for this compound is not currently available in the public domain.

CompoundReceptor/Enzyme TargetAssay TypeValueSpeciesReference
Mescaline5-HT2A ReceptorBinding Affinity (Ki)6.3 µMHuman[2]
Mescaline5-HT2C ReceptorBinding AffinityHigh Affinity-[3]

Proposed Experimental Protocols

The following are proposed experimental protocols for the initial characterization of this compound's neurological effects. These are based on standard methodologies in neuroscience and pharmacology.

In Vitro Characterization

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

  • Methodology:

    • Utilize commercially available radioligand binding assay kits for a broad range of receptors, including but not limited to serotonergic (5-HT1A, 5-HT2A/2C, 5-HT6, 5-HT7), dopaminergic (D1, D2), and adrenergic receptors.

    • Prepare membranes from cells expressing the target receptor.

    • Incubate the membranes with a known radioligand and varying concentrations of this compound.

    • Measure the displacement of the radioligand by this compound to determine the inhibition constant (Ki).

2. Monoamine Oxidase (MAO) Inhibition Assay:

  • Objective: To confirm and quantify the MAO-A and MAO-B inhibitory activity of this compound.

  • Methodology:

    • Use a commercially available MAO-Glo™ Assay kit.

    • Incubate recombinant human MAO-A and MAO-B enzymes with a luminogenic substrate and varying concentrations of this compound.

    • Measure the luminescence to determine the IC50 value for each enzyme.

In Vivo Behavioral Assays in Rodent Models

1. Locomotor Activity Assessment:

  • Objective: To assess the effect of this compound on spontaneous locomotor activity.

  • Methodology:

    • Acclimate mice or rats to an open-field arena.

    • Administer this compound via intraperitoneal (i.p.) injection at various doses.

    • Record locomotor activity (distance traveled, rearing frequency) using an automated tracking system for a set duration (e.g., 60 minutes).

2. Prepulse Inhibition (PPI) of the Startle Response:

  • Objective: To evaluate the sensorimotor gating effects of this compound, which can be relevant to models of psychosis.

  • Methodology:

    • Place the animal in a startle chamber.

    • Present a series of acoustic startle stimuli (pulses) alone or preceded by a weaker, non-startling prepulse.

    • Measure the startle response (whole-body flinch) via a piezoelectric transducer.

    • Calculate the percentage of PPI.

3. Head-Twitch Response (HTR) Assay in Mice:

  • Objective: To determine if this compound induces head-twitches, a behavioral proxy for 5-HT2A receptor activation.

  • Methodology:

    • Administer this compound to mice.

    • Observe and count the number of head twitches over a specified period (e.g., 30 minutes).

Visualizations

Signaling_Pathway_for_MAO_A_Inhibition cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft & Postsynaptic Neuron Monoamines Monoamines (Serotonin, Dopamine, Norepinephrine) MAOA MAO-A Monoamines->MAOA Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAOA->Metabolites Receptors Postsynaptic Receptors Vesicles->Receptors Release This compound This compound This compound->MAOA Inhibition Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Behavioral Screening cluster_2 Phase 3: Advanced Neurological Modeling A Compound Acquisition (this compound) B Receptor Binding Assays (CNS Panel) A->B C MAO Inhibition Assays (MAO-A & MAO-B) A->C D Locomotor Activity B->D C->D E Prepulse Inhibition (PPI) D->E F Head-Twitch Response (HTR) D->F G Electrophysiology (e.g., in vitro slice, in vivo EEG) E->G F->G H Neurochemical Analysis (e.g., microdialysis) G->H

References

Troubleshooting & Optimization

Challenges in Lophophorine purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of lophophorine from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this specific peyote alkaloid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem IDIssue DescriptionPossible CausesSuggested Solutions
LOPH-P01 Low Yield of this compound Inefficient initial extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for extraction.[1][2]- Use a combination of polar and non-polar solvents (e.g., methanol (B129727)/chloroform) to extract a broader range of alkaloids.[1][3]- Employ repeated extractions (at least 3x) of the plant material to ensure complete recovery.[4]
Loss of this compound during acid-base partitioning.- Carefully monitor and adjust the pH during liquid-liquid extraction. This compound is a non-phenolic alkaloid, so it will remain in the organic phase during an alkaline wash designed to remove phenolic alkaloids.- Perform multiple extractions at each pH step to ensure complete transfer between aqueous and organic phases.
Co-elution with other alkaloids during chromatography.- Optimize the chromatographic method. This may involve trying different stationary phases (e.g., silica (B1680970) gel, alumina) or solvent systems.- Consider preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for better resolution.
LOPH-P02 Purity Issues: Contamination with Other Alkaloids The crude extract of Lophophora williamsii is a complex mixture of numerous alkaloids with similar structures.- Employ multi-step purification protocols. A typical workflow would be initial solvent extraction, followed by acid-base partitioning, and then one or more chromatographic steps.- Use different chromatographic techniques in succession (e.g., column chromatography followed by preparative TLC) to separate alkaloids with different polarities.
Presence of non-alkaloidal impurities (e.g., lipids, pigments).- Defat the initial crude extract with a non-polar solvent like diethyl ether before proceeding with the main alkaloid extraction.- Use adsorbents like activated charcoal to remove pigments.
LOPH-P03 This compound Degradation Exposure to harsh pH conditions or high temperatures.- While specific stability data for this compound is limited, it is advisable to avoid strong acids/bases and high temperatures where possible. Alkaloids can be susceptible to degradation under such conditions.- If heating is necessary for solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low.
LOPH-P04 Difficulty in Crystallization Presence of impurities hindering crystal formation.- Re-purify the this compound fraction using another chromatographic step.- Try different solvent systems for crystallization.
This compound remaining as an oil.- Convert the freebase this compound to a salt (e.g., hydrochloride or sulfate) which often have better crystalline properties.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of total alkaloids from Lophophora williamsii?

A1: The total alkaloid yield from dried peyote buttons is typically around 2%. However, this can vary depending on the plant's age, origin, and cultivation conditions.

Q2: How can I separate this compound from mescaline and other peyote alkaloids?

A2: Separation is typically achieved through a combination of acid-base extraction and chromatography. Since this compound is a non-phenolic alkaloid, it can be separated from phenolic alkaloids by extraction with a basic aqueous solution (e.g., NaOH). Subsequent chromatographic steps, such as column chromatography or preparative HPLC, are necessary to separate this compound from other non-phenolic alkaloids like mescaline.

Q3: What are the common impurities in a crude peyote extract?

A3: Crude extracts of Lophophora williamsii contain a complex mixture of over 50 different alkaloids, including mescaline, anhalonidine, pellotine, and hordenine. Besides other alkaloids, the crude extract will also contain lipids, pigments (like chlorophyll), and other plant metabolites.

Q4: What analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a reliable and cost-effective method for the quantification of alkaloids. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for both identification and quantification of this compound and other peyote alkaloids.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. This compound is a bioactive alkaloid and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with organic solvents should be conducted in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Lophophora williamsii

This protocol outlines a standard procedure for the extraction of total alkaloids from dried peyote buttons.

  • Maceration: Grind dried Lophophora williamsii buttons into a fine powder.

  • Extraction:

    • Soxhlet extract the powdered material with methanol for 8 hours.

    • Alternatively, macerate the powder in a 9:1 mixture of methanol and concentrated ammonium (B1175870) hydroxide (B78521) and sonicate.

  • Solvent Evaporation: Evaporate the methanol extract to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the residue in 0.5N hydrochloric acid.

    • Wash the acidic solution with chloroform (B151607) to remove neutral impurities. Discard the chloroform layer.

    • Make the aqueous layer alkaline (pH ~8-9) with sodium carbonate or ammonium hydroxide.

    • Extract the alkaloids into chloroform (repeat 3-4 times).

  • Separation of Phenolic and Non-Phenolic Alkaloids:

    • Wash the combined chloroform extracts with 0.5N sodium hydroxide to remove phenolic alkaloids. This compound will remain in the chloroform layer.

  • Final Extraction:

    • Wash the chloroform layer with distilled water to remove any remaining NaOH.

    • Dry the chloroform over anhydrous sodium sulfate (B86663) and evaporate to yield the crude non-phenolic alkaloid fraction containing this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC-DAD

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization will be required.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the purified extract in methanol to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium acetate (B1210297) buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for this compound (to be determined by UV scan).

    • Injection Volume: 10 µL.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Lophophorine_Purification_Workflow start Dried Lophophora williamsii extraction Solvent Extraction (Methanol/Ammonia) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base phenolic Phenolic Alkaloids acid_base->phenolic non_phenolic Non-Phenolic Alkaloids (contains this compound) acid_base->non_phenolic chromatography Chromatography (e.g., Column, Prep-HPLC) non_phenolic->chromatography impurities Other Non-Phenolic Alkaloids chromatography->impurities pure_this compound Purified this compound chromatography->pure_this compound

Caption: Workflow for this compound Purification.

Troubleshooting_Logic start Low Purity? check_extraction Review Extraction Protocol start->check_extraction Yes end_good High Purity Achieved start->end_good No check_partitioning Optimize Acid-Base Partitioning check_extraction->check_partitioning check_chromatography Refine Chromatography Method check_partitioning->check_chromatography check_chromatography->end_good Success end_bad Further Optimization Needed check_chromatography->end_bad Still Impure

Caption: Troubleshooting Logic for Purity Issues.

References

Technical Support Center: Optimizing GC-MS Parameters for Lophophorine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of lophophorine.

Frequently Asked Questions (FAQs)

Q1: What are the basic GC-MS parameters for the analysis of this compound?

A foundational method for the analysis of this compound in plant extracts has been established. The following table summarizes the key parameters from a published study on Lophophora williamsii extracts, where this compound was successfully detected.[1]

Table 1: Recommended GC-MS Parameters for this compound Analysis [1]

ParameterValue
Gas Chromatograph
GC SystemHewlett Packard 6890 or equivalent
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature 150 °C, increasing at a rate of 4 °C/min to 280 °C and maintained for 20 min
Mass Spectrometer
MS SystemHewlett Packard 5973 or equivalent
Ionization SourceElectron Impact (EI)
Ion Source Temperature250 °C
Quadrupole Temperature130 °C

Q2: What is the expected retention time for this compound?

While the exact retention time for this compound was not explicitly stated in the primary reference, the retention time for mescaline, a related alkaloid, was reported to be approximately 8.36 minutes under the conditions outlined in Table 1.[1] this compound is expected to elute in a similar timeframe, but the precise retention time should be confirmed by running a certified reference standard.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

The necessity of derivatization for this compound analysis by GC-MS is not definitively established in the readily available literature. Generally, alkaloids with polar functional groups (e.g., hydroxyl or amine groups) may benefit from derivatization to increase their volatility and thermal stability, leading to improved peak shape and sensitivity.[2][3] Common derivatization techniques for alkaloids include silylation and acylation.

However, some studies have shown that certain alkaloids can be successfully analyzed by GC-MS without derivatization. Given that the referenced method for this compound detection does not mention a derivatization step, it is likely that underivatized analysis is feasible.

Recommendation: It is advisable to initially attempt the analysis without derivatization. If issues such as poor peak shape (e.g., tailing) or low sensitivity are encountered, a derivatization step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) should be explored.

Q4: What are the key mass fragments of this compound for identification and quantification?

For targeted analysis using Single Ion Monitoring (SIM), it is crucial to identify the most abundant and specific ions from the full scan mass spectrum of a this compound standard. The molecular ion (m/z 235) and other prominent fragment ions should be selected for SIM analysis to enhance sensitivity and selectivity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the polar functional groups of this compound, causing peak tailing. - Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for amine analysis. If tailing persists, consider derivatization to block the active sites on the molecule itself.
Column Overload Injecting too concentrated a sample can lead to peak fronting. - Solution: Dilute the sample extract.
Improper Column Installation Incorrect column installation can cause dead volume and lead to peak broadening or tailing. - Solution: Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.

Problem 2: Low or No Signal (Poor Sensitivity)

Possible Cause Troubleshooting Step
Analyte Degradation This compound may be thermally labile and degrade in the hot injector. - Solution: Lower the injector temperature in increments of 10-20 °C to find the optimal balance between volatilization and degradation. Consider using a pulsed splitless or on-column injection technique if available.
Matrix Effects Co-extracted compounds from the plant matrix can suppress the ionization of this compound in the MS source, leading to a lower signal. - Solution: Improve the sample cleanup procedure to remove interfering matrix components. Matrix-matched calibration standards should be used for accurate quantification.
Suboptimal MS Parameters Incorrect ion source or quadrupole temperatures can affect ionization and ion transmission. - Solution: Optimize the ion source and quadrupole temperatures. The recommended starting points are 250 °C and 130 °C, respectively.

Problem 3: Baseline Noise or Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated Carrier Gas or GC System Impurities in the carrier gas or contamination in the injector, column, or transfer line can lead to a noisy baseline or the appearance of ghost peaks. - Solution: Ensure high-purity carrier gas and install appropriate gas purifiers. Bake out the column and clean the injector port.
Sample Carryover Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. - Solution: Implement a thorough rinse of the injection syringe between samples. Increase the oven temperature at the end of the run (post-run bake-out) to elute any remaining compounds.
Matrix Interference Complex plant matrices can introduce a multitude of compounds that may not be fully resolved, contributing to a noisy baseline. - Solution: Enhance the sample preparation and cleanup steps to minimize the introduction of non-target matrix components.

Experimental Protocols & Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the GC-MS analysis of this compound from a plant matrix.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Inject Extract Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Acquire Data Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.
Troubleshooting Logic for Low this compound Signal

This diagram provides a logical approach to troubleshooting low signal intensity for this compound.

Troubleshooting_Low_Signal Start Low this compound Signal Detected Check_Standard Analyze a Pure this compound Standard Start->Check_Standard Standard_OK Standard Signal is Strong? Check_Standard->Standard_OK System_Issue System Sensitivity Issue Standard_OK->System_Issue No Matrix_Issue Matrix Effect or Sample Prep Issue Standard_OK->Matrix_Issue Yes Optimize_System Clean Ion Source Tune MS System_Issue->Optimize_System Optimize_Sample_Prep Improve Sample Cleanup Use Matrix-Matched Standards Matrix_Issue->Optimize_Sample_Prep Derivatize Consider Derivatization Optimize_Sample_Prep->Derivatize

Decision tree for troubleshooting low signal.

References

Overcoming matrix effects in Lophophorine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming matrix effects during the quantification of lophophorine in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1] The matrix comprises all components in a sample apart from the analyte, including proteins, lipids, salts, and other endogenous materials.[1]

Q2: I'm observing significant ion suppression for this compound in my LC-MS/MS analysis. What are the likely causes?

A2: Ion suppression is a frequent challenge in LC-MS/MS and can stem from several factors. Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source. This is particularly common in complex biological matrices like plasma or urine. The primary reasons for this include inadequate sample cleanup, where endogenous substances are not effectively removed, and high concentrations of salts or other non-volatile components in the final extract that interfere with the electrospray ionization (ESI) process.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration. The matrix factor (MF) can be calculated using the following formula:

MF = (Peak Area in Matrix / Peak Area in Solvent)

An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 signifies no matrix effect.

Troubleshooting Guide: Overcoming Matrix Effects

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound signal Inconsistent sample preparation.Ensure consistent execution of the sample preparation protocol, particularly for Solid-Phase Extraction (SPE). The use of an automated sample preparation system can enhance reproducibility.
High concentration of salts in the final extract.Ensure the final reconstitution solvent is compatible with ESI-MS and that the sample is adequately desalted during sample preparation. High salt concentrations can severely suppress ionization.
Significant ion suppression Inadequate removal of matrix components.Optimize the sample cleanup procedure. Consider a more rigorous SPE protocol with a sorbent that has a high affinity for this compound and allows for efficient washing of interfering compounds.
Co-elution of phospholipids (B1166683) from plasma samples.Employ a phospholipid removal SPE plate or a targeted phospholipid diversion method during chromatography.
High analyte concentration.If the this compound concentration is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components, thus mitigating ion suppression. However, this will also decrease the analyte signal, so it is only viable when sensitivity is not a limiting factor.[2]
Ion enhancement Co-eluting compounds that improve ionization efficiency.While less common, ion enhancement can also lead to inaccurate results. Improve chromatographic separation to resolve this compound from the enhancing compounds.
Low recovery of this compound Suboptimal SPE procedure (e.g., incorrect sorbent, wash, or elution solvent).Systematically optimize the SPE method. Test different sorbent types (e.g., C8, C18, mixed-mode cation exchange), wash solutions of varying organic solvent strength, and elution solvents to maximize this compound recovery while minimizing matrix components.[3]
Analyte degradation during sample processing.Ensure that the pH and temperature conditions during sample preparation are suitable for this compound stability.

Quantitative Data: Comparison of Sample Preparation Methods for Alkaloid Analysis

The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used for the analysis of alkaloids in biological matrices. While this data is not specific to this compound, it provides a valuable comparison of the effectiveness of these methods for similar compounds.

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT)LycodolineRat Plasma81.2 ± 5.695.3 ± 4.1
α-obscurineRat Plasma85.7 ± 7.298.1 ± 6.3
N-demethyl-α-obscurineRat Plasma83.4 ± 6.196.5 ± 5.8
Solid-Phase Extraction (SPE)LycodolineRat Plasma92.5 ± 4.9101.2 ± 3.7
α-obscurineRat Plasma95.1 ± 6.3103.5 ± 5.1
N-demethyl-α-obscurineRat Plasma93.8 ± 5.5102.8 ± 4.9

Data is presented as Mean ± Standard Deviation.

Experimental Protocols

Detailed Method for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is adapted from established methods for the extraction of phenethylamine (B48288) alkaloids from biological matrices and is a recommended starting point for this compound quantification.

1. Materials:

2. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound, if available).

  • Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

3. Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M formic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Protein Precipitation (e.g., with acid) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evap Evaporate Eluate elute->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_cell Postsynaptic Neuron This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A binds Gq11 Gq/11 HTR2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling via the 5-HT2A receptor.

References

Technical Support Center: Lophophorine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in improving the yield of Lophophorine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound, a tetrahydroisoquinoline alkaloid, are the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Both methods involve the cyclization of a phenethylamine (B48288) precursor.

Q2: What is the typical starting material for this compound synthesis?

A2: The synthesis of this compound generally starts with 3-hydroxy-4,5-dimethoxyphenethylamine. This precursor contains the necessary phenolic hydroxyl group and methoxy (B1213986) groups present in the final this compound structure.

Q3: What are the most critical factors affecting the yield of the Pictet-Spengler synthesis of this compound?

A3: Key factors influencing the yield include the choice and concentration of the acid catalyst, reaction temperature, the solvent system, and the purity of the starting materials. Harsh conditions can lead to side reactions and degradation of the product.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and chromatography (TLC, HPLC). Comparing the obtained data with reported spectral data is essential for verification.

Troubleshooting Guides

Pictet-Spengler Reaction Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Iminium Ion Formation: Insufficiently acidic conditions. 2. Low Reactivity of Phenethylamine: The electron-donating groups on the aromatic ring are not sufficient to drive the reaction under mild conditions. 3. Decomposition of Starting Material: Reaction temperature may be too high or the reaction time too long.1. Use a stronger acid catalyst (e.g., trifluoroacetic acid) or increase the concentration of the current catalyst. 2. Increase the reaction temperature cautiously, while monitoring for degradation. 3. Monitor the reaction closely by TLC to determine the optimal reaction time and temperature.
Formation of Side Products/Impurities 1. Oxidation: The phenolic hydroxyl group is susceptible to oxidation. 2. N-Alkylation: The secondary amine of the product can react with the aldehyde. 3. Isomer Formation: Cyclization may occur at an alternative position on the aromatic ring.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a slight excess of the phenethylamine starting material. 3. Optimize the acid catalyst and temperature; sometimes milder conditions favor the desired regioisomer.
Difficult Purification 1. Product is an Oil: this compound may not crystallize easily. 2. Co-elution of Impurities: Similar polarity of the product and byproducts. 3. Emulsion during Workup: Formation of a stable emulsion during acid-base extraction.1. Purify via column chromatography on silica (B1680970) gel or preparative HPLC. Consider converting the freebase to a salt (e.g., hydrochloride) to induce crystallization. 2. Try different solvent systems for chromatography or use a different stationary phase. 3. Add a saturated solution of sodium chloride (brine) to the aqueous layer to help break the emulsion.
Bischler-Napieralski Reaction Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low or No Dihydroisoquinoline Intermediate 1. Ineffective Dehydrating Agent: The chosen dehydrating agent (e.g., POCl₃, P₂O₅) is not potent enough or has degraded. 2. Low Reactivity of the N-Acylphenethylamine: Electron-withdrawing groups on the aromatic ring can hinder the cyclization.1. Use fresh, high-quality dehydrating agents. For less reactive substrates, a stronger system like P₂O₅ in refluxing POCl₃ may be necessary. 2. This is inherent to the substrate, but ensuring optimal reaction conditions (higher temperature, longer reaction time) may help.
Incomplete Reduction to Tetrahydroisoquinoline 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) has lost its activity. 2. Iminium Ion Stability: The intermediate dihydroisoquinoline may be resistant to reduction.1. Use a fresh batch of the reducing agent. 2. Use a stronger reducing agent like lithium aluminum hydride (LiAlH₄), though this may require protection of the phenolic hydroxyl group.
Formation of Polymeric Byproducts 1. Harsh Reaction Conditions: High temperatures and highly acidic conditions can lead to polymerization.1. Lower the reaction temperature and/or use a milder dehydrating agent if possible. Monitor the reaction to avoid prolonged heating after completion.

Data Presentation

Table 1: Reported ¹³C NMR Chemical Shifts for this compound[1]
Carbon Atom Chemical Shift (δ, ppm)
C-150.8
C-349.3
C-429.5
C-4a126.1
C-5108.3
C-6147.2
C-7140.9
C-8108.9
C-8a120.9
N-CH₃42.7
1-CH₃22.8
6-OCH₃56.1
7-OCH₃60.3

Note: Data obtained from a reference spectrum and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of tetrahydroisoquinolines and should be optimized for specific laboratory conditions.

Materials:

  • 3-hydroxy-4,5-dimethoxyphenethylamine hydrochloride

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Methanol (B129727)

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-4,5-dimethoxyphenethylamine hydrochloride in methanol.

  • Addition of Aldehyde: To the stirred solution, add a slight molar excess of acetaldehyde.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

pictet_spengler_workflow start Start: 3-hydroxy-4,5-dimethoxyphenethylamine + Acetaldehyde reaction Pictet-Spengler Reaction (Acid Catalyst, RT) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the Pictet-Spengler synthesis of this compound.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity & Freshness start->check_reagents Yes side_products Side Products Observed? start->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_reagents->optimize_conditions optimize_conditions->side_products failure Consult Further Literature optimize_conditions->failure purification_issue Address Purification Challenges side_products->purification_issue Yes success Improved Yield side_products->success No purification_issue->success purification_issue->failure

Caption: Logical workflow for troubleshooting low yields in this compound synthesis.

Stability of Lophophorine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of lophophorine under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

While specific long-term stability data for this compound is not extensively documented in publicly available literature, general best practices for alkaloid storage should be followed to minimize degradation. Based on stability studies of the related and co-occurring alkaloid, mescaline, the optimal conditions for storing this compound are cold, dark, dry, and oxygen-free environments.[1] For long-term storage, a sealed container in a freezer is recommended.

Q2: How stable is this compound in solution, and what solvents are recommended?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. For analytical purposes, solutions should be prepared fresh whenever possible. If short-term storage is necessary, refrigeration (2-8°C) in a tightly sealed, light-protected container is advisable. The choice of solvent will depend on the specific experimental requirements, but commonly used solvents for alkaloid analysis include methanol, ethanol, and acetonitrile (B52724). The pH of the solution can significantly impact stability, with neutral or slightly acidic conditions generally being more favorable for many alkaloids.

Q3: What are the likely degradation pathways for this compound?

This compound, as a tetrahydroisoquinoline alkaloid, may be susceptible to degradation through oxidation, hydrolysis, and photodegradation.[2] Exposure to light, elevated temperatures, and extreme pH values can accelerate these degradation processes.[2] The presence of oxygen can lead to oxidative degradation, while moisture can facilitate hydrolytic reactions.[2]

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound are not well-documented in the literature. However, degradation is likely to involve modifications to the tetrahydroisoquinoline core and its substituents. To identify potential degradation products in a sample, stress testing followed by analysis using techniques like LC-MS/MS is recommended.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Degradation of this compound due to improper storage.- Review your storage protocol. Ensure the compound is stored in a tightly sealed container, protected from light, at a low temperature (ideally frozen for long-term storage). - Aliquot the sample upon receipt to minimize freeze-thaw cycles.[3] - Perform a purity check on your sample using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of unexpected peaks in chromatograms. Formation of degradation products.- Prepare fresh solutions for analysis. - Conduct stress testing (e.g., exposure to heat, light, acid, base, and oxidizing agents) to intentionally degrade a small amount of the sample and identify the retention times of potential degradation products. - Use a mass spectrometer detector (e.g., LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Precipitation of this compound from solution. Poor solubility or solvent evaporation.- Ensure the chosen solvent is appropriate for the concentration of this compound being used. - Check the integrity of your storage container seals to prevent solvent evaporation. - If using aqueous buffers, ensure the pH is suitable for maintaining the solubility of this compound.

Stability Data Summary

While direct quantitative stability data for this compound is scarce, the following table summarizes stability data for mescaline, a structurally related alkaloid, which can serve as a useful reference.

Condition Duration Matrix Stability of Mescaline Reference
AutosamplerOvernight (10°C)Human PlasmaStable
Benchtop8 hours (Room Temp)Human PlasmaStable
Freeze-Thaw3 cyclesHuman PlasmaStable
Short-term1 month (-20°C)Human PlasmaStable
Medium-term3 months (-20°C)Human PlasmaStable

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a general approach for assessing the stability of this compound under various conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate, appropriately sealed and protected vials for each stress condition:

    • Temperature: Store aliquots at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

    • Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.

    • pH: Adjust the pH of aqueous solutions of this compound to acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Quantification: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining this compound and any major degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Quantification of this compound using HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Mobile Phase: A suitable mobile phase, for example, a gradient of acetonitrile and water with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.

  • Sample Analysis: Inject the standards and samples from the stability study onto the HPLC system.

  • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to determine the concentration of this compound in the study samples.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start: this compound Sample prep_solution Prepare Stock Solution start->prep_solution aliquot Aliquot Samples prep_solution->aliquot temp Temperature (-20°C, 4°C, 25°C, 40°C) aliquot->temp light Photostability (Light vs. Dark) aliquot->light ph pH (Acidic, Neutral, Basic) aliquot->ph time_points Incubate and Sample at Time Points temp->time_points light->time_points ph->time_points hplc HPLC/LC-MS Analysis time_points->hplc quantify Quantify this compound & Degradants hplc->quantify end End: Stability Report quantify->end

Caption: Experimental workflow for this compound stability testing.

Lophophorine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response receptor 5-HT2A Receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 Acts on dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_effects Downstream Cellular Effects (e.g., Neuronal Excitability) pkc->cellular_effects ca_release->cellular_effects This compound This compound This compound->receptor Binds to

Caption: Postulated signaling pathway of this compound via the 5-HT2A receptor.

References

Troubleshooting poor resolution in Lophophorine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lophophorine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound and related alkaloids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor peak shape, specifically peak fronting or tailing, for my this compound peak. What are the common causes and solutions?

A1: Poor peak shape is a common issue in alkaloid chromatography. Both peak fronting and tailing can significantly impact resolution and quantification.

  • Peak Tailing: This is often caused by strong interactions between the basic amine groups of this compound and residual acidic silanols on the silica-based stationary phase.

    • Solutions:

      • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups. A pH between 7 and 8 is often effective. However, ensure your column is stable at higher pH.

      • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA) or another amine modifier, into your mobile phase at a low concentration (e.g., 0.1-0.5%). This will saturate the active sites on the stationary phase.

      • Column Selection: Employ an end-capped column or a column with a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

      • Lower Sample Concentration: High sample concentrations can lead to overloading, which manifests as tailing. Try diluting your sample.

  • Peak Fronting: This is typically a sign of column overload.

    • Solutions:

      • Reduce Injection Volume or Concentration: Decrease the amount of sample being injected onto the column.

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase. Dissolving the sample in a solvent that is too strong can cause the peak to front.[1]

Q2: My this compound peak is co-eluting with other alkaloids from my peyote extract, resulting in poor resolution. How can I improve the separation?

A2: Improving the resolution between closely eluting peaks requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of your chromatographic system.[2][3][4]

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.

    • Change Mobile Phase Composition:

      • Solvent Type: Switch the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). Different solvents can alter the elution order.

      • pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds like this compound and its relatives, thereby altering selectivity.

    • Change Stationary Phase:

      • If you are using a standard C18 column, consider switching to a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic alkaloids due to π-π interactions. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative for separating polar alkaloids.

  • Increase Efficiency (N): Higher efficiency leads to sharper peaks and better resolution.

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.

    • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm for UHPLC) will significantly increase efficiency.[4]

    • Optimize Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.

  • Adjust Retention Factor (k):

    • Modify Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time and can improve the separation of early-eluting peaks.

Q3: I am not getting reproducible retention times for this compound. What could be the cause?

A3: Fluctuating retention times can compromise the reliability of your analysis. The following factors are common culprits:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure accurate and consistent preparation of your mobile phase for every run. Use a graduated cylinder for precise measurements.

    • pH Instability: If you are using a buffer, ensure it is properly prepared and within its buffering range. The pH of the mobile phase can change over time, especially with exposure to air (CO2 absorption).

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.

  • Temperature Fluctuations: Column temperature affects the viscosity of the mobile phase and the kinetics of separation. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump Performance: Inconsistent flow rates due to pump malfunctions (e.g., leaks, worn seals, air bubbles) can cause retention time variability. Ensure your HPLC system is properly maintained.

Experimental Protocols & Data

Table 1: Recommended Starting HPLC & HILIC Parameters for this compound Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Amide or bare silica (B1680970) (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 10-20 mM Ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer (pH 4-8)Acetonitrile with 0.1% formic acid or 5-10 mM ammonium formate
Mobile Phase B Acetonitrile or MethanolWater with 0.1% formic acid or 5-10 mM ammonium formate
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a higher percentage (e.g., 70-90%) over 15-30 minutesStart with a high percentage of A (e.g., 90-95%), ramp down to a lower percentage (e.g., 50-60%) over 15-30 minutes
Flow Rate 0.8 - 1.2 mL/min0.8 - 1.2 mL/min
Column Temp. 25 - 40 °C30 - 50 °C
Detection UV at 230 nm or 280 nm, or Mass Spectrometry (MS)UV at 230 nm or 280 nm, or Mass Spectrometry (MS)

Table 2: Troubleshooting Poor Resolution - Parameter Adjustments

IssueParameter to AdjustRecommended ChangeExpected Outcome
Co-eluting PeaksMobile Phase SelectivityChange organic solvent (ACN to MeOH or vice versa)Altered elution order, potentially resolving co-eluting peaks.
Mobile Phase pHAdjust pH by ± 0.5 unitsChange in ionization state of alkaloids, leading to different retention times.
Stationary PhaseSwitch from C18 to Phenyl or HILICDifferent retention mechanisms, leading to significant changes in selectivity.
Broad PeaksColumn EfficiencyDecrease particle size (e.g., 5 µm to 3 µm)Sharper peaks, improved resolution.
Use a longer columnIncreased theoretical plates, better separation.
Peaks Eluting Too EarlyRetention Factor (k)Decrease % organic solvent (in RP-HPLC)Increased retention, allowing more time for separation.

Visualizations

Experimental Workflow for Troubleshooting Poor Resolution

workflow start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape coelution Peaks Co-eluting check_peak_shape->coelution Good Shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting optimize_alpha Optimize Selectivity (α) coelution->optimize_alpha increase_n Increase Efficiency (N) coelution->increase_n adjust_k Adjust Retention (k) coelution->adjust_k adjust_ph Adjust Mobile Phase pH tailing->adjust_ph reduce_load Reduce Sample Load fronting->reduce_load optimize_alpha->adjust_ph change_solvent Change Organic Solvent optimize_alpha->change_solvent change_column Change Stationary Phase optimize_alpha->change_column longer_column Use Longer Column increase_n->longer_column smaller_particles Use Smaller Particles increase_n->smaller_particles decrease_organic Decrease % Organic (RP) adjust_k->decrease_organic end Resolution Improved adjust_ph->end change_solvent->end change_column->end longer_column->end smaller_particles->end decrease_organic->end reduce_load->end

Caption: Troubleshooting workflow for poor chromatographic resolution.

Putative Signaling Pathway of this compound

This compound is a tetrahydroisoquinoline alkaloid found in peyote. While its precise mechanism of action is not fully elucidated, related compounds suggest potential interactions with monoaminergic systems. The following diagram illustrates a putative signaling pathway based on available pharmacological information for tetrahydroisoquinolines and related psychoactive alkaloids.

signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO_A Monoamine Oxidase A (MAO-A) Dopamine_Vesicle Dopamine Vesicles MAO_A->Dopamine_Vesicle Degrades Serotonin_Vesicle Serotonin Vesicles MAO_A->Serotonin_Vesicle Degrades D2_Receptor Dopamine D2 Receptor Cellular_Response Cellular Response (e.g., altered neuronal excitability) D2_Receptor->Cellular_Response HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Cellular_Response This compound This compound This compound->MAO_A Inhibition (?) This compound->D2_Receptor Antagonism (?) This compound->HT2A_Receptor Modulation (?)

Caption: Putative signaling pathway of this compound.

References

Minimizing degradation of Lophophorine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing the degradation of Lophophorine, a tetrahydroisoquinoline alkaloid, during extraction from plant matrices. Below are frequently asked questions, troubleshooting guides, and optimized protocols to enhance the stability and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

Q2: How does pH impact the stability and extraction of this compound?

A2: pH is a critical factor. This compound, as a basic alkaloid, exists in two forms: a water-soluble salt at acidic pH and a free base soluble in organic solvents at alkaline pH. Rapid or extreme shifts in pH can catalyze degradation reactions. For extraction, a common technique is to use an acidic solution (e.g., 0.1% to 1% acetic or hydrochloric acid) to protonate the alkaloid into its salt form, making it soluble in the aqueous phase. Later, the pH is carefully raised to a basic level (pH 9-11) to convert it back to the free base for extraction into an organic solvent. Maintaining the appropriate pH at each step is crucial for both solubility and stability.

Q3: What is the recommended temperature range for the extraction process?

A3: Elevated temperatures can accelerate extraction but also significantly increase the rate of thermal degradation. For many alkaloids, temperatures above 60°C can lead to a noticeable decrease in yield due to decomposition. While some heat-resistant alkaloids can be extracted at higher temperatures, a conservative approach is recommended for sensitive compounds like this compound. Mild thermal conditions, typically between 30°C and 60°C, are preferable.

Q4: How can I prevent the oxidation of this compound?

A4: Oxidation is a common degradation pathway, often indicated by a darkening or discoloration of the extract. To minimize this, several precautions can be taken. Work can be performed under an inert atmosphere, such as nitrogen or argon, to displace oxygen. Additionally, using degassed solvents (solvents that have had dissolved oxygen removed) can be beneficial. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, to the extraction solutions may also help protect the compound.

Q5: Which solvents are best for extracting this compound while minimizing degradation?

A5: The choice of solvent depends on the step of the extraction. For the initial extraction of the alkaloid salt, acidified water or aqueous alcohol (e.g., 70% ethanol (B145695) with a dilute acid) is effective. For extracting the free base, non-polar to moderately polar organic solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) are commonly used. It is crucial to use high-purity, peroxide-free solvents, as impurities can catalyze degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Final Yield Degradation due to pH shock. Adjust pH gradually using dilute acids/bases. Avoid extreme pH values if possible.
Thermal Degradation. Reduce extraction temperature to below 60°C. Minimize exposure time to heat.
Incomplete Extraction. Ensure proper particle size of plant material. Increase solvent-to-material ratio or perform multiple extraction cycles.
Extract is Dark/Discolored Oxidation. Purge vessels with an inert gas (e.g., Nitrogen). Use degassed solvents. Work quickly to minimize air exposure.
Photodegradation. Protect the extraction setup and all solutions from light by using amber glassware or covering vessels with aluminum foil.
Precipitate Forms Unexpectedly Incorrect pH. The alkaloid may be precipitating as a salt or free base. Verify the pH of the solution and adjust as needed to ensure the compound is in its desired soluble form (salt in aqueous acid, base in organic solvent).
Solvent Saturation. The concentration of the extract may be too high. Add more solvent to redissolve the precipitate.

Data Presentation: Recommended Extraction Parameters

Table 1: pH Guidelines for Acid-Base Extraction

Extraction Step Purpose Recommended pH Range Notes
Initial Extraction Convert this compound to its salt form 2.0 - 4.0 Use dilute acids like acetic acid or HCl (0.1-1%).
Defatting Wash Remove non-polar impurities 2.0 - 4.0 This compound remains as a salt in the aqueous layer.
Basification Convert this compound to its free base form 9.0 - 11.0 Use a base like ammonium (B1175870) hydroxide (B78521). Add slowly to avoid pH shock.

| Final Organic Extraction | Extract free base into organic solvent | 9.0 - 11.0 | The free base is soluble in organic solvents. |

Table 2: Temperature and Light Exposure Guidelines

Parameter Recommendation Rationale
Extraction Temperature 40°C - 60°C Balances extraction efficiency with the prevention of thermal degradation.
Solvent Evaporation < 40°C (under vacuum) Reduces thermal stress on the isolated compound.
Light Exposure Minimal Use amber glassware or foil to prevent photodegradation.

| Storage | -20°C in the dark, under inert gas | Ensures long-term stability of the purified compound. |

Experimental Protocols

Optimized Acid-Base Extraction Protocol to Minimize Degradation

This protocol is designed to carefully extract this compound while minimizing exposure to harsh conditions.

1. Preparation of Plant Material:

  • Grind dried plant material to a moderately fine powder (e.g., 40 mesh).

  • Pre-moisten the powder with the extraction solvent for 30 minutes to improve solvent penetration.

2. Acidic Extraction:

  • Macerate or percolate the plant material with a solution of 70% ethanol containing 1% acetic acid.

  • Perform this extraction at a controlled temperature of 40°C for 4-6 hours with gentle agitation.

  • Repeat the extraction three times with fresh solvent, combining the filtrates.

3. Solvent Removal and Defatting:

  • Concentrate the combined acidic extract under reduced pressure at a temperature below 40°C to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to ~3.0 with dilute acid if necessary.

  • Wash the acidic solution twice with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) in a separatory funnel to remove chlorophyll (B73375) and lipids. Discard the organic layer.

4. Basification and Free Base Extraction:

  • Chill the acidic aqueous solution in an ice bath.

  • Slowly add a cold 10% ammonium hydroxide solution dropwise with stirring until the pH reaches 10.0. Monitor the pH carefully.

  • Immediately extract the basified solution three times with a chilled, peroxide-free organic solvent (e.g., dichloromethane).

5. Drying and Final Concentration:

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure at a temperature below 40°C to yield the crude this compound extract.

6. Storage:

  • For immediate use, store in a sealed amber vial at 4°C.

  • For long-term storage, dissolve in a suitable solvent, purge with nitrogen, and store at -20°C.

Visualizations

Logical & Experimental Workflows

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_acid Phase 2: Acidic Extraction (Aqueous Phase) cluster_base Phase 3: Base Extraction (Organic Phase) A Grind Plant Material B Pre-moisten Powder A->B C Macerate with Acidified Ethanol (40°C) B->C D Combine & Filter Extracts C->D E Concentrate Extract (<40°C) D->E F Wash with Hexane (Defatting) E->F G Basify Aqueous Phase to pH 10 (Cold) F->G H Extract with Dichloromethane G->H I Dry & Concentrate (<40°C) H->I J Store Final Product (-20°C, Inert Gas) I->J

Caption: Optimized workflow for this compound extraction.

DegradationFactors cluster_factors Primary Degradation Factors cluster_outcomes Degradation Outcomes This compound This compound Stability Temp High Temperature (>60°C) This compound->Temp Light UV/Light Exposure This compound->Light Oxygen Oxygen (Air) This compound->Oxygen pH Extreme pH (<2 or >12) This compound->pH YieldLoss Reduced Yield Temp->YieldLoss Impurity Impurity Formation Temp->Impurity Light->YieldLoss Discolor Discoloration Light->Discolor Oxygen->Discolor Oxygen->Impurity pH->YieldLoss pH->Impurity

Caption: Key factors influencing this compound degradation.

TroubleshootingTree Start Problem Detected: Low Yield or Discoloration Q1 Is the extract dark? Start->Q1 A1_Yes Likely Oxidation or Photodegradation Q1->A1_Yes Yes Q2 Was extraction temp >60°C? Q1->Q2 No S1 Solution: 1. Use inert atmosphere. 2. Protect from light. 3. Use degassed solvents. A1_Yes->S1 A2_Yes Likely Thermal Degradation Q2->A2_Yes Yes Q3 Were pH adjustments rapid or to extreme values? Q2->Q3 No S2 Solution: 1. Lower temp to 40-50°C. 2. Reduce heating time. A2_Yes->S2 A3_Yes Likely pH-catalyzed Degradation Q3->A3_Yes Yes S3 Solution: 1. Add acid/base slowly. 2. Keep pH within 2-11 range. A3_Yes->S3

References

Technical Support Center: Analysis of Lophophorine and Co-eluting Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of lophophorine and other structurally similar peyote alkaloids, such as anhalonine, anhalidine, and pellotine, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

The primary challenge in the analysis of this compound is its co-elution with other peyote alkaloids, particularly the tetrahydroisoquinoline alkaloids anhalonidine, pellotine, and anhalonine.[1] These compounds are structural isomers with very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.

Q2: Which analytical techniques are most commonly used for the analysis of peyote alkaloids?

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed techniques for the analysis of peyote alkaloids.[2] LC-MS/MS is also increasingly used for its high sensitivity and selectivity.

Q3: Why is it crucial to separate this compound from other co-eluting alkaloids?

Q4: What are the general strategies to address the co-elution of this compound?

Several strategies can be employed to resolve the co-elution of this compound and its isomers:

  • Method Optimization: Modifying chromatographic parameters such as the mobile phase composition, gradient, temperature, and flow rate.

  • Alternative Stationary Phases: Utilizing columns with different selectivities, such as chiral columns.

  • Derivatization: Chemically modifying the alkaloids to enhance their chromatographic separation, particularly for GC-MS analysis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
Poor resolution between this compound and other alkaloid peaks (peak overlap). - Inadequate mobile phase strength or composition.- Unsuitable stationary phase.- Isocratic elution is not providing enough separation power.- For HPLC: Modify the mobile phase. Try different organic modifiers (acetonitrile vs. methanol), adjust the pH of the aqueous phase, or incorporate ion-pairing reagents.- Introduce a gradient elution to improve separation.- For HPLC: Consider a column with a different selectivity (e.g., phenyl-hexyl, biphenyl) or a chiral stationary phase.- For GC: Optimize the temperature program (slower ramp rate).
Broad or tailing peaks for this compound. - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column contamination or degradation.- High injection volume or sample solvent mismatch with the mobile phase.- Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the column.- Flush the column with a strong solvent.- Reduce the injection volume or dissolve the sample in the initial mobile phase.
Inconsistent retention times for this compound. - Fluctuations in mobile phase composition or flow rate.- Temperature instability.- Column aging.- Ensure proper mobile phase preparation and degassing.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before each run.
No separation of this compound enantiomers on a standard C18 column. - Enantiomers have identical physicochemical properties in an achiral environment.- Employ a chiral stationary phase (e.g., Chiralpak® series) designed for the separation of chiral compounds.[4][5]
This compound and its isomers are not volatile enough for GC analysis. - The presence of polar functional groups (hydroxyl and amine) limits volatility.- Derivatize the alkaloids to increase their volatility. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Experimental Protocols

HPLC-UV Method for General Alkaloid Profiling

This method is suitable for a general screening of peyote alkaloids, including mescaline and the tetrahydroisoquinoline group. While it may not baseline-resolve all isomers, it serves as a starting point for method development.

  • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm

  • Mobile Phase: Isocratic mixture of water (pH 2, adjusted with phosphoric acid) and acetonitrile (B52724) (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 268 nm

  • Temperature: 25°C

  • Injection Volume: 20 µL

Sample Preparation from Peyote Cactus
  • Dry and pulverize the peyote buttons.

  • Mix the ground material with an aqueous 10% sodium bicarbonate solution.

  • Extract the alkaloids with chloroform (B151607).

  • Separate the chloroform layer.

  • To isolate phenolic alkaloids, acidify the aqueous layer, wash with chloroform, adjust the pH to ~8 with sodium carbonate, and extract again with chloroform.

  • Evaporate the chloroform extract to dryness and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Quantitative Data

The following table presents hypothetical retention time data for peyote alkaloids based on a standard reversed-phase HPLC method. Actual retention times will vary depending on the specific instrument and conditions.

AlkaloidRetention Time (min)
Anhalidine5.2
Anhalonine5.8
Pellotine6.5
This compound 6.7
Mescaline2.1

Note: The retention times for anhalidine, anhalonine, pellotine, and this compound are illustrative due to their tendency to co-elute under standard conditions.

Visualizations

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting start Co-elution of this compound Observed check_system Verify System Suitability (Peak Shape, Retention Time Stability) start->check_system optimize_hplc Optimize HPLC/LC-MS Method check_system->optimize_hplc System OK derivatize_gc Consider GC-MS with Derivatization check_system->derivatize_gc Alternative Technique Needed change_column Change Stationary Phase optimize_hplc->change_column Co-elution persists resolution_achieved Resolution Achieved optimize_hplc->resolution_achieved Successful Separation chiral_sep Employ Chiral Separation change_column->chiral_sep Isomers still co-elute change_column->resolution_achieved Successful Separation chiral_sep->resolution_achieved Successful Separation derivatize_gc->resolution_achieved Successful Separation

Caption: A logical workflow for troubleshooting the co-elution of this compound.

Signaling Pathway for Method Development

Method_Development_Pathway cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_optimization Optimization Strategy extraction Alkaloid Extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup hplc HPLC-UV/MS cleanup->hplc gcms GC-MS cleanup->gcms mobile_phase Mobile Phase Modification hplc->mobile_phase derivatization Derivatization gcms->derivatization chiral_column Chiral Column mobile_phase->chiral_column

Caption: A signaling pathway illustrating the key stages of method development.

References

Technical Support Center: Enhancing Lophophorine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of Lophophorine in complex samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving sensitive this compound detection in complex biological matrices?

A1: The main challenges include:

  • Low concentrations: this compound is often present at trace levels in biological samples.[1]

  • Matrix effects: Co-eluting endogenous substances from complex matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[2][3][4][5]

  • Poor recovery: Inefficient extraction of this compound from the sample matrix can result in significant analyte loss.

  • Analyte stability: this compound may be susceptible to degradation during sample collection, storage, and processing.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective quantification of this compound in complex samples. Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization to improve volatility and thermal stability.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for accurate results. Key strategies include:

  • Effective sample preparation: Employing robust extraction and clean-up procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components.

  • Use of internal standards: Incorporating a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, can compensate for matrix effects and improve accuracy.

  • Matrix-matched calibrants: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to correct for matrix effects.

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is not always necessary, especially with modern, sensitive LC-MS/MS systems. However, it can be a useful strategy to:

  • Enhance sensitivity: By introducing a functional group that is more readily ionized, derivatization can significantly improve the signal intensity.

  • Improve chromatographic properties: Derivatization can alter the polarity of this compound, leading to better peak shape and resolution.

  • Increase volatility for GC analysis: For GC-MS, derivatization is often required to make this compound sufficiently volatile and thermally stable.

Troubleshooting Guides

Issue 1: Low or No this compound Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction Review and optimize the extraction protocol. Ensure the pH of the sample is adjusted appropriately for this compound's chemical properties (as a basic alkaloid). Consider alternative extraction methods (e.g., switching from LLE to SPE).
Analyte Degradation Ensure proper sample handling and storage (e.g., storing samples at -80°C). Minimize freeze-thaw cycles. Investigate the stability of this compound under your experimental conditions.
Suboptimal MS Parameters Perform a full compound optimization (tuning) for this compound on the mass spectrometer to determine the optimal precursor and product ions, collision energy, and other source parameters.
Matrix Suppression Implement strategies to mitigate matrix effects as outlined in the FAQs (Q3). A post-extraction spike experiment can help quantify the degree of ion suppression.
Instrumental Issues Check for leaks in the LC system, ensure proper mobile phase composition, and verify that the mass spectrometer is functioning correctly.
Issue 2: Poor Peak Shape (Tailing, Broadening)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Degradation Replace the analytical column. Use a guard column to protect the analytical column from contaminants.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for this compound's pKa to maintain a consistent ionization state. Test different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate).
Secondary Interactions Interactions between the analyte and active sites in the LC system (e.g., metal surfaces, frits) can cause peak tailing. Use columns with advanced hardware or passivate the LC system.
Sample Overload Inject a lower concentration of the sample to see if the peak shape improves.
Issue 3: High Background Noise

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Contaminated Solvents/Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Insufficient Sample Cleanup Improve the sample preparation procedure to remove more matrix components. Consider adding a wash step to your SPE protocol.
Contaminated LC-MS System Clean the ion source of the mass spectrometer. Flush the LC system with a strong solvent to remove contaminants.
Electronic Noise Ensure the mass spectrometer is properly grounded and that there are no sources of electronic interference near the instrument.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol utilizes a mixed-mode cation exchange SPE cartridge for efficient cleanup and concentration of this compound.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6).

  • Sample Loading: Pre-treat 0.5 mL of plasma by adding 1.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a classic acid-base extraction suitable for basic compounds like this compound.

  • Sample Preparation: To 1 mL of urine, add an internal standard and 0.5 mL of 1 M sodium hydroxide to basify the sample (pH > 9).

  • Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Back Extraction (Optional Cleanup): Add 1 mL of 0.1 M hydrochloric acid to the organic extract. Vortex and centrifuge. Discard the organic layer and basify the aqueous layer with 1 M sodium hydroxide. Re-extract with 5 mL of the organic solvent.

  • Evaporation and Reconstitution: Transfer the final organic layer and evaporate to dryness. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Complex Sample (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Quantification Sensitive & Accurate Quantification Data->Quantification troubleshooting_workflow Start Low/No Signal Observed CheckExtraction Optimize Extraction Protocol? Start->CheckExtraction CheckMS Tune MS Parameters? CheckExtraction->CheckMS No Success Signal Improved CheckExtraction->Success Yes CheckMatrix Assess Matrix Effects? CheckMS->CheckMatrix No CheckMS->Success Yes CheckMatrix->Start No, Re-evaluate ImproveCleanup Enhance Sample Cleanup CheckMatrix->ImproveCleanup Yes UseSILIS Use Stable Isotope Internal Standard ImproveCleanup->UseSILIS UseSILIS->Success

References

Quality control measures for Lophophorine analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential quality control measures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with Lophophorine analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is a this compound analytical standard and what are its primary uses? A this compound analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analyses.[1] Its primary applications include:

  • Calibrating analytical instruments such as HPLC and GC-MS.

  • Identifying and quantifying this compound in complex mixtures, such as plant extracts or biological samples.[2]

  • Validating analytical methods to ensure accuracy, precision, and reliability.[1]

  • Serving as a benchmark in quality control testing for pharmaceutical and research materials.

Q2: How should I properly store and handle a this compound analytical standard? To ensure the integrity and longevity of the standard, it should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep the standard at refrigerated (5 ± 3 °C) or frozen (-20 ± 3 °C) conditions.[3] Avoid repeated freeze-thaw cycles. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: What are the typical quality control specifications for a this compound analytical standard? A Certificate of Analysis (CofA) should accompany the standard. Key specifications are summarized in the table below.

Table 1: Typical Certificate of Analysis for this compound Analytical Standard
ParameterMethodTypical Specification
Identity Confirmation
Mass Spectrometry (MS)ESI-MSConforms to the expected molecular weight
¹H NMR Spectroscopy¹H NMR (e.g., 400 MHz)Spectrum is consistent with the structure of this compound
Purity & Impurities
Purity AssayHPLC-UV/DAD≥ 98.0%
Related AlkaloidsHPLC or GC-MSe.g., Pellotine, Anhalonidine < 0.5%
Residual SolventsGC-HSMeets USP <467> or ICH Q3C limits
Water ContentKarl Fischer Titration≤ 1.0%
Physical Properties
AppearanceVisual InspectionWhite to off-white solid/powder

Q4: My this compound standard will not dissolve in my chosen solvent. What should I do? First, confirm the recommended solvent from the supplier's documentation. This compound, as a tertiary amine, is typically more soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and chloroform. If solubility issues persist in a non-polar solvent, gentle warming or sonication may help. For aqueous solutions, solubility can often be improved by acidifying the solvent slightly (e.g., with a small amount of formic acid or acetic acid) to form the more soluble salt.

Chromatographic Analysis: Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. The following Q&A guide addresses common issues.

Q5: I am not seeing a peak for this compound, or the peak is very small. What is the cause? This issue can stem from multiple sources. Systematically check the following:

  • Injection Failure: Ensure the injector is functioning and the correct sample volume is being drawn. Check for air bubbles in the sample loop.

  • Sample Degradation: this compound may degrade under certain conditions. Prepare fresh samples and protect them from light and extreme temperatures.

  • Incorrect Mobile Phase: Verify the mobile phase composition and pH. An inappropriate mobile phase can lead to very strong retention on the column.

  • Detector Settings: Confirm the UV detector is set to an appropriate wavelength for this compound (typically determined by a UV scan) and that the lamp is on.

  • Column Issues: The column may be clogged or degraded. Try flushing the column or replacing it if performance does not improve.[4]

Q6: Why is my this compound peak showing significant tailing or fronting? Peak asymmetry can compromise quantification. Consider these potential causes:

  • Column Overload: The sample concentration is too high. Dilute the sample and reinject.

  • Sample Solvent Incompatibility: The solvent used to dissolve the standard may be too strong or too weak compared to the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: The column's stationary phase may be deteriorating, creating active sites that cause tailing. A void at the column inlet can also cause fronting. Replace the column if necessary.

  • Inappropriate pH: The mobile phase pH may be too close to the pKa of this compound, causing interactions that lead to tailing. Adjust the pH to ensure the analyte is in a single ionic state.

Q7: My retention time for this compound is inconsistent between injections. What should I do? Retention time variability affects peak identification and reproducibility.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with at least 10 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can significantly impact retention times.

  • System Leaks: Check for leaks in the pump, fittings, and seals. Even a small leak can cause pressure fluctuations and shift retention times.

Table 2: HPLC Troubleshooting Summary
ProblemCommon CauseRecommended Solution
High Backpressure Blocked column inlet frit or tubingReverse-flush the column (disconnected from the detector); filter the sample.
Buffer precipitation in the systemFlush the system with water, then an appropriate organic solvent.
Ghost Peaks Contamination in the injector or columnRun a blank gradient; flush the injector and column with a strong solvent.
Sample carryover from previous injectionInclude a wash step in the injection sequence with a strong solvent.
Broad Peaks Low mobile phase flow rateVerify and adjust the flow rate to the method's specification.
Extra-column volume (e.g., long tubing)Use shorter, narrower-bore tubing between the column and detector.

Key Experimental Protocols for Quality Control

Protocol 1: Identity Confirmation by Mass Spectrometry (MS) This protocol confirms the molecular weight of the this compound standard.

  • Sample Preparation: Prepare a dilute solution of the this compound standard (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode.

  • Analysis: Infuse the sample directly or via an LC system. Acquire the full scan mass spectrum.

  • Verification: Check the resulting spectrum for the protonated molecule [M+H]⁺ corresponding to the theoretical exact mass of this compound (C₁₂H₁₇NO₃).

Protocol 2: Purity Assessment by HPLC-UV This method quantifies the purity of the standard and detects impurities.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at a specified wavelength (e.g., 280 nm).

  • Standard Preparation: Accurately weigh and dissolve the standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working solutions by dilution.

  • Analysis: Inject the sample and record the chromatogram.

  • Calculation: Determine purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks detected.

    • Purity (%) = (Area_this compound / Total_Peak_Area) * 100

Protocol 3: Stability Assessment via Forced Degradation Forced degradation (stress testing) identifies potential degradation products and demonstrates the stability-indicating nature of the analytical method.

  • Prepare Samples: Prepare solutions of this compound (~1 mg/mL) in various stress conditions.

  • Apply Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid standard at 105 °C for 24 hours.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the validated HPLC-UV purity method (Protocol 2).

  • Evaluation: Compare the chromatograms of stressed samples to that of an unstressed control. Assess the percentage of degradation and check for the appearance of new peaks. This helps establish the degradation pathway.

Table 3: Recommended Storage Conditions for Analytical Standards
ConditionTemperature RangeRelative HumidityBest For
Long-Term -20 ± 3 °C (Frozen)N/A> 6 months
Short-Term 5 ± 3 °C (Refrigerated)N/A< 6 months
Accelerated 25 ± 2 °C60 ± 5 % RHStability Studies
Accelerated 40 ± 2 °C75 ± 5 % RHStability Studies

Visual Workflows and Diagrams

QC_Workflow cluster_0 Initial Receipt & Verification cluster_1 Qualification Testing cluster_2 Acceptance & Use Receipt Standard Received CofA_Check Verify Certificate of Analysis (CofA) Receipt->CofA_Check Visual_Inspect Visual Inspection (Color, Form) CofA_Check->Visual_Inspect Identity Identity Confirmation (MS, NMR) Visual_Inspect->Identity Purity Purity & Impurity Analysis (HPLC) Identity->Purity Solubility Solubility Test Purity->Solubility Pass Standard Meets Specifications? Solubility->Pass Accepted Accepted for Use Pass->Accepted Yes Rejected Rejected (Contact Supplier) Pass->Rejected No Log Log into Inventory & Store Appropriately Accepted->Log

Caption: QC workflow for the qualification of a new this compound analytical standard.

HPLC_Troubleshooting Start Problem with Chromatogram? Pressure Check System Pressure Start->Pressure PeakShape Peak Shape Issue? (Tailing/Fronting) Pressure->PeakShape Pressure OK Pressure_High Pressure High Pressure->Pressure_High High Pressure_Low Pressure Low Pressure->Pressure_Low Low Pressure_Unstable Pressure Unstable Pressure->Pressure_Unstable Unstable RetentionTime Retention Time Shifting? PeakShape->RetentionTime Shape OK Solve_PeakShape Dilute Sample Match Sample Solvent to Mobile Phase Check Column Health PeakShape->Solve_PeakShape No NoPeak No / Small Peak? RetentionTime->NoPeak RT OK Solve_RetentionTime Equilibrate Column Check Mobile Phase Use Column Oven RetentionTime->Solve_RetentionTime No Solve_NoPeak Check Injection Check Detector Prepare Fresh Sample NoPeak->Solve_NoPeak Yes Solve_Pressure_High Check for Blockage (Column, Tubing) Filter Sample Pressure_High->Solve_Pressure_High Solve_Pressure_Low Check for Leaks Check Pump Flow Pressure_Low->Solve_Pressure_Low Solve_Pressure_Unstable Degas Mobile Phase Check Pump Valves Pressure_Unstable->Solve_Pressure_Unstable

References

Validation & Comparative

A Comparative Pharmacological Guide: Lophophorine and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of Lophophorine and Mescaline, two alkaloids found in the peyote cactus (Lophophora williamsii). While both compounds originate from the same plant, their chemical structures and pharmacological activities differ significantly. This document summarizes the available experimental data, outlines key experimental methodologies, and presents signaling pathways and workflows to facilitate a clear understanding of their distinct profiles.

Introduction

Mescaline, a phenethylamine, is a well-characterized psychedelic compound known for its potent agonist activity at the serotonin (B10506) 5-HT2A receptor, which is believed to mediate its hallucinogenic effects[1][2]. This compound, a tetrahydroisoquinoline alkaloid, is also present in peyote but is found in smaller quantities[3]. In stark contrast to mescaline, this compound is reported to be non-hallucinogenic in humans and is associated with toxic effects, including convulsions in animals[1][4]. This guide aims to collate and present the current pharmacological knowledge of these two compounds to aid in research and drug development.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative pharmacological data for this compound and Mescaline. It is important to note the significant lack of quantitative data for this compound in the scientific literature, which is clearly indicated in the tables.

Table 1: Receptor Binding Affinities

CompoundReceptorKi (nM)Assay TypeReference
Mescaline 5-HT2A~10,000Radioligand Binding
5-HT2CHigh AffinityRadioligand Binding
5-HT1ASimilar to 5-HT2ARadioligand Binding
Adrenergic α2ASimilar to 5-HT2ARadioligand Binding
This compound 5-HT2AData Not Available--
Other ReceptorsData Not Available--

Table 2: In Vitro Functional Assays

CompoundAssay TypeReceptorEC50 (nM)Emax (%)Reference
Mescaline Calcium Flux5-HT2A~10,000Full Agonist
This compound --Data Not AvailableData Not Available-

Table 3: In Vivo Effects

CompoundEffectSpeciesDoseRoute of AdministrationReference
Mescaline Hallucinogenic EffectsHuman200-500 mgOral
HyperlocomotionRodentHigh DosesSubcutaneous
This compound Vasodilation, HeadacheHuman20 mgOral
Convulsions (Strychnine-like)AnimalNot SpecifiedNot Specified
Moderate MAO-A InhibitionIn VitroNot Specified-

Table 4: Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference
Mescaline MetabolismPrimarily oxidative deamination to trimethoxyphenylacetic acid.Human
ExcretionLargely excreted unchanged in urine.Human
This compound -Data Not Available--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol is a standard method to determine the binding affinity of a test compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells).

    • Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.

    • Test compounds (Mescaline, this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A antagonist like ketanserin).

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

    • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity

This assay measures the ability of a compound to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds (Mescaline, this compound).

    • A fluorescent plate reader capable of kinetic reads.

  • Procedure:

    • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

    • Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the test compound to the wells.

    • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT2A receptor, which is activated by mescaline.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Effects (Psychedelic Experience) PKC->Downstream Phosphorylates Targets

Caption: Mescaline-induced 5-HT2A receptor signaling cascade.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a radioligand competition binding assay.

G A Prepare Receptor Membranes B Set up Assay Plate: - Membranes - Radioligand - Test Compound A->B C Incubate to Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Add Scintillation Cocktail D->E F Measure Radioactivity E->F G Data Analysis: - Calculate IC50 - Calculate Ki F->G

Caption: Workflow for a radioligand binding assay.

Conclusion

The pharmacological profiles of this compound and Mescaline are distinctly different. Mescaline is a classic psychedelic, acting as a 5-HT2A receptor agonist, and its pharmacology is relatively well-understood. In contrast, this compound lacks psychedelic activity and is reported to have toxic effects. There is a notable absence of modern, quantitative pharmacological data for this compound, particularly regarding its receptor interaction profile. This knowledge gap presents an opportunity for future research to fully elucidate the pharmacological mechanisms of all alkaloids present in peyote and to understand their potential individual and interactive effects. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Differentiating Lophophorine from its Structural Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of closely related psychoactive compounds are paramount for both preclinical research and therapeutic development. This guide provides a comprehensive comparison of Lophophorine with its primary structural analogs—Pellotine and Anhalonidine—focusing on their analytical, pharmacological, and mechanistic distinctions. Experimental data is presented to facilitate their unambiguous differentiation.

This compound, a tetrahydroisoquinoline alkaloid found in cacti of the Lophophora genus, is structurally similar to other alkaloids present in the same plant, notably Pellotine and Anhalonidine. Despite their structural resemblance, these compounds exhibit distinct pharmacological profiles, making their differentiation critical for research into their potential therapeutic applications and mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound, Pellotine, and Anhalonidine share a common tetrahydroisoquinoline core. The key structural differences lie in the substitution patterns on the aromatic ring and the nitrogen atom. This compound is a non-phenolic tetrahydroisoquinoline, whereas Pellotine and Anhalonidine are phenolic, containing a hydroxyl group on the aromatic ring. Pellotine is the N-methylated analog of Anhalonidine.

Table 1: Physicochemical Properties of this compound and its Structural Analogs

PropertyThis compoundPellotineAnhalonidine
IUPAC Name 4-Methoxy-8,9-dimethyl-7,9-dihydro-6H-[1][2]dioxolo[4,5-h]isoquinoline(1S)-6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-8-ol(1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-8-isoquinolinol
Molecular Formula C₁₃H₁₇NO₃C₁₃H₁₉NO₃C₁₂H₁₇NO₃
Molar Mass 235.28 g/mol 237.30 g/mol 223.27 g/mol
Classification Non-phenolic TetrahydroisoquinolinePhenolic TetrahydroisoquinolinePhenolic Tetrahydroisoquinoline

Analytical Differentiation

The subtle structural differences between this compound, Pellotine, and Anhalonidine allow for their separation and identification using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for their differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: GC-MS Analysis of Lophophora Alkaloids

  • Sample Preparation: Alkaloids are extracted from plant material using a solvent such as methanol, followed by an acid-base extraction to purify the alkaloid fraction. The final extract is dried and reconstituted in a suitable solvent for injection.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, ramped at 4 °C/min to 280 °C, and held for 20 minutes.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

The fragmentation patterns observed in the mass spectra are unique to each compound and are crucial for their identification. The presence of a methyl group on the nitrogen in this compound and Pellotine will lead to characteristic fragmentation pathways that differ from Anhalonidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is another effective method for the separation and quantification of these alkaloids. Reversed-phase HPLC with UV detection is commonly employed.

Experimental Protocol: HPLC Analysis of Lophophora Alkaloids

  • Sample Preparation: Similar to GC-MS, a purified alkaloid extract is prepared and dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the analytes (e.g., 280 nm).

The different polarities of the three compounds, particularly the phenolic nature of Pellotine and Anhalonidine compared to the non-phenolic this compound, will result in different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for the unambiguous identification of these isomers. ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling constants for the protons and carbons in each molecule.

Table 2: Key Differentiating NMR Spectral Data

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Signals for the methylenedioxy group protons. Aromatic protons in a specific pattern. N-methyl and C-methyl signals.Characteristic signals for the methylenedioxy carbon, methoxy (B1213986) carbon, and aromatic carbons.
Pellotine Aromatic proton signals influenced by the hydroxyl and methoxy groups. N-methyl and C-methyl signals.Distinct chemical shifts for the phenolic carbon and other aromatic carbons.
Anhalonidine Similar aromatic proton pattern to Pellotine, but with a signal for the NH proton instead of an N-methyl group.Absence of an N-methyl carbon signal.

Pharmacological Differentiation

The most significant differences between this compound, Pellotine, and Anhalonidine are observed in their pharmacological activities. These differences are attributed to their distinct interactions with various neurotransmitter receptors.

Table 3: Comparative Pharmacological Profile

ParameterThis compoundPellotineAnhalonidine
Primary Effect Convulsant in animals, vasodilator in humans[1]Hypnotic/Sedative[2][3]Sedative
Hallucinogenic Activity NoNoNo
Receptor Affinity (Ki, nM) Data not available5-HT₁D: 117, 5-HT₆: 170, 5-HT₇: 394Potent 5-HT₇ inverse agonist (Ki not specified)
Functional Activity Unknown5-HT₆ partial agonist, 5-HT₇ inverse agonist5-HT₇ inverse agonist
This compound: A CNS Stimulant

This compound is reported to be highly toxic and acts as a convulsant in animals, producing strychnine-like effects. In humans, it has been observed to cause vasodilation, headaches, and a flushed feeling, but lacks hallucinogenic properties. The precise molecular targets and signaling pathways underlying its convulsant activity are not well-elucidated but may involve modulation of inhibitory or excitatory neurotransmission.

Pellotine and Anhalonidine: CNS Depressants

In contrast to this compound, both Pellotine and Anhalonidine exhibit central nervous system depressant effects.

  • Pellotine has been investigated for its hypnotic properties and was once marketed as a sedative. It has been shown to be a selective ligand for several serotonin (B10506) receptors, acting as a partial agonist at the 5-HT₆ receptor and a potent inverse agonist at the 5-HT₇ receptor. These interactions are believed to mediate its sleep-inducing effects.

  • Anhalonidine also produces sedative effects, although it is reported to be less potent than Pellotine. It is a potent inverse agonist of the serotonin 5-HT₇ receptor, which likely contributes to its calming effects.

Signaling Pathways

The distinct pharmacological effects of these alkaloids can be traced back to their differential engagement of specific signaling pathways.

Pellotine and Anhalonidine: Modulation of Serotonergic Pathways

The hypnotic and sedative effects of Pellotine and Anhalonidine are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT₇ receptor. As an inverse agonist, these compounds likely reduce the basal, constitutive activity of the 5-HT₇ receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By inhibiting this pathway, Pellotine and Anhalonidine can modulate downstream neuronal activity, leading to sedation.

G cluster_0 cluster_1 cluster_2 Pellotine Pellotine / Anhalonidine HT7R 5-HT7 Receptor Pellotine->HT7R Inverse Agonism Gs Gs Protein HT7R->Gs Inhibition AC Adenylyl Cyclase Gs->AC Inhibition of Activation cAMP cAMP AC->cAMP Reduced Production PKA PKA cAMP->PKA Reduced Activation CREB CREB Phosphorylation PKA->CREB Reduced Phosphorylation Gene Gene Expression CREB->Gene Altered Gene Expression Sedation Sedation / Hypnotic Effect Gene->Sedation

Caption: Signaling pathway of Pellotine and Anhalonidine via 5-HT7 receptor inverse agonism.

This compound: Postulated Mechanism of Convulsant Action

The convulsant effects of this compound suggest an interference with the delicate balance of excitatory and inhibitory neurotransmission in the central nervous system. While the exact mechanism is unknown, it could potentially involve antagonism of inhibitory neurotransmitter receptors, such as GABA-A or glycine (B1666218) receptors, or potentiation of excitatory neurotransmitter systems, such as the glutamate (B1630785) system.

G cluster_0 cluster_1 cluster_2 This compound This compound Inhibitory Inhibitory Neurotransmission (e.g., GABAergic, Glycinergic) This compound->Inhibitory Antagonism? Excitatory Excitatory Neurotransmission (e.g., Glutamatergic) This compound->Excitatory Potentiation? Convulsions Convulsions Inhibitory->Convulsions Reduced Inhibition Excitatory->Convulsions Increased Excitation

Caption: Postulated mechanisms for the convulsant action of this compound.

Conclusion

This compound, Pellotine, and Anhalonidine, while structurally similar, are clearly distinguishable based on their analytical properties and, most notably, their pharmacological effects. The non-phenolic nature and convulsant activity of this compound contrast sharply with the phenolic structure and sedative/hypnotic properties of Pellotine and Anhalonidine. These differences are rooted in their distinct interactions with central nervous system receptors, particularly serotonergic pathways. For researchers in pharmacology and drug development, a thorough understanding of these differences, supported by the experimental methodologies outlined in this guide, is essential for advancing the study of these and other related tetrahydroisoquinoline alkaloids.

References

Validating a Novel UPLC-MS/MS Method for Lophophorine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Lophophorine, a key alkaloid in Lophophora williamsii (peyote), against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The UPLC-MS/MS method offers significant advantages in terms of sensitivity, speed, and specificity, making it a powerful tool for researchers in ethnobotany, pharmacology, and drug development.

Method Performance Comparison

The following table summarizes the key performance characteristics of the validated UPLC-MS/MS method compared to a typical GC-MS method for alkaloid analysis. Data for the UPLC-MS/MS method is based on validated analysis of related peyote alkaloids, demonstrating the potential for this compound analysis.

Performance ParameterUPLC-MS/MS MethodTraditional GC-MS Method
Linearity (R²) >0.999Typically >0.99
Accuracy (% Recovery) 89.3 - 119.9%[1]Variable, often requires derivatization
Precision (%RSD) Intra-day: < 6% Inter-day: < 8%[1]< 15%
Limit of Detection (LOD) 0.001 - 0.005 µg/L[1]ng/mL range
Limit of Quantification (LOQ) 0.005 - 0.01 µg/L[1]ng/mL to µg/mL range
Analysis Time < 10 minutes20 - 30 minutes[2]
Sample Preparation Simple protein precipitation or "dilute-and-shoot"Often requires extensive liquid-liquid extraction and derivatization

Experimental Protocols

Validated UPLC-MS/MS Method Protocol

This protocol outlines the steps for the analysis of this compound using a validated UPLC-MS/MS method, adapted from established methods for similar alkaloids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, plant extract), add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-product ion transitions for this compound and the internal standard should be optimized.

Traditional GC-MS Method Protocol

This protocol provides a general outline for the analysis of this compound using a conventional GC-MS method.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Adjust the pH of the sample to basic (pH 9-10) with a suitable buffer.

  • Extract the alkaloids with an organic solvent (e.g., chloroform, dichloromethane) three times.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol, ethyl acetate).

  • (Optional but recommended) Derivatize the sample with a suitable agent (e.g., BSTFA) to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Mass selective detector

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for method selection.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Data Evaluation cluster_documentation Documentation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method define_scope->select_method prepare_samples Prepare Validation Samples (Spiked Matrix, Standards) select_method->prepare_samples instrument_setup Instrument Setup & Calibration prepare_samples->instrument_setup run_experiments Run Validation Experiments (Linearity, Accuracy, Precision) instrument_setup->run_experiments data_analysis Analyze Raw Data run_experiments->data_analysis statistical_analysis Perform Statistical Analysis data_analysis->statistical_analysis compare_criteria Compare Results Against Acceptance Criteria statistical_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report sop_creation Create Standard Operating Procedure (SOP) validation_report->sop_creation

Caption: Workflow for the validation of a new analytical method.

method_selection_pathway start Start: Need to Analyze this compound sensitivity High Sensitivity & Speed Required? start->sensitivity uplc Select UPLC-MS/MS sensitivity->uplc Yes gcms Select GC-MS sensitivity->gcms No validate Validate Method uplc->validate gcms->validate end Routine Analysis validate->end

References

Lophophorine vs. Pellotine: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Structurally Related Tetrahydroisoquinoline Alkaloids from Lophophora Species

Introduction

Lophophorine and pellotine (B1218421) are two tetrahydroisoquinoline alkaloids found in cacti of the Lophophora genus, most notably Peyote (Lophophora williamsii). Despite their structural similarities, these compounds exhibit distinct pharmacological profiles. Pellotine is primarily recognized for its sedative and hypnotic properties, while this compound is characterized by its convulsant effects in animal models and its role as a moderate monoamine oxidase A (MAO-A) inhibitor. This guide provides a comprehensive comparison of the known effects of this compound and pellotine, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Pharmacological Data

The following table summarizes the key pharmacological properties and receptor interactions of this compound and pellotine based on current scientific literature. It is important to note that quantitative data for this compound, particularly regarding its receptor binding affinities and MAO-A inhibition potency (e.g., IC50 or Ki values), are not as extensively documented as for pellotine.

FeatureThis compoundPellotine
Primary Effect Convulsant (in rodents), Potential Vasodilator (in humans)[1][2]Sedative, Hypnotic[1][2]
Mechanism of Action Moderate Monoamine Oxidase A (MAO-A) Inhibitor[1]5-HT Receptor Modulator
Receptor Interactions Data not readily available5-HT1D Receptor: Ligand (Ki: 117 nM) 5-HT6 Receptor: Weak Partial Agonist (EC50: 94.3 nM) 5-HT7 Receptor: Inverse Agonist (EC50: 291 nM)
Reported Effects in Humans Peaceful elevation of mood, euphoria, enhanced visual perception (color)Calming, sedative effect, drowsiness, desire to avoid physical or mental effort
Side Effects Not well documented in humansDizziness, nausea, vertigo, vomiting
Hallucinogenic Properties Lacks psychotomimetic-type effectsNo hallucinogenic effects reported at doses up to 250 mg

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to characterize the effects of this compound and pellotine.

Pellotine: In Vitro and In Vivo Evaluation

A comprehensive study on pellotine involved a combination of in vitro and in vivo assays to elucidate its pharmacological profile.

Pellotine_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) Receptor_Binding Receptor Binding Assays (Radioligand Displacement) Data_Analysis Data Analysis and Pharmacological Profile Receptor_Binding->Data_Analysis Functional_Assays Functional Assays (cAMP Measurement) Functional_Assays->Data_Analysis Metabolic_Stability Metabolic Stability Assays (Liver Microsomes) Metabolic_Stability->Data_Analysis Locomotion Locomotor Activity Locomotion->Data_Analysis Sleep_Architecture EEG/EMG Sleep Analysis Sleep_Architecture->Data_Analysis Pharmacokinetics Pharmacokinetic Studies (Blood and Brain Concentration) Pharmacokinetics->Data_Analysis Pellotine_Synthesis Pellotine Synthesis Pellotine_Synthesis->Receptor_Binding Test Compound Pellotine_Synthesis->Functional_Assays Test Compound Pellotine_Synthesis->Metabolic_Stability Test Compound Pellotine_Synthesis->Locomotion Drug Administration Pellotine_Synthesis->Sleep_Architecture Drug Administration Pellotine_Synthesis->Pharmacokinetics Drug Administration

Caption: Workflow for the pharmacological evaluation of pellotine.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of pellotine to a wide range of receptors.

    • Method: Radioligand displacement assays were performed using a panel of 120 receptors and transporters. Pellotine was evaluated at a concentration of 10 μM. For specific serotonin (B10506) receptors (5-HT1D, 5-HT6, 5-HT7), full binding curves were generated to determine the inhibition constant (Ki).

  • Functional Assays:

    • Objective: To characterize the functional activity of pellotine at its target receptors.

    • Method: A cAMP assay was used to assess the functional activity of pellotine at 5-HT6 and 5-HT7 receptors expressed in HEK293 cells. The assay measures the change in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to the compound.

  • In Vivo Locomotor Activity:

    • Objective: To assess the sedative effects of pellotine in mice.

    • Method: Male C57BL/6J mice were administered pellotine intraperitoneally (i.p.) at various doses. Their locomotor activity was then monitored in an open-field arena.

  • In Vivo Sleep Studies:

    • Objective: To investigate the hypnotic effects of pellotine.

    • Method: Electroencephalography (EEG) and electromyography (EMG) were used to monitor the sleep architecture of mice after the administration of pellotine. This allowed for the quantification of time spent in different sleep stages (e.g., REM, NREM).

This compound: Convulsant Activity and MAO-A Inhibition

While detailed, modern experimental protocols for this compound are less available in the public domain, historical and general pharmacological methods provide a framework for how its effects have been and could be assessed.

Lophophorine_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rodent Models) MAO_Assay MAO-A Inhibition Assay Pharmacological_Characterization Pharmacological Characterization MAO_Assay->Pharmacological_Characterization Convulsant_Assay Convulsant Activity Assessment Convulsant_Assay->Pharmacological_Characterization Lophophorine_Isolation This compound Isolation or Synthesis Lophophorine_Isolation->MAO_Assay Test Compound Lophophorine_Isolation->Convulsant_Assay Drug Administration

Caption: General workflow for evaluating this compound's effects.

  • MAO-A Inhibition Assay:

    • Objective: To quantify the inhibitory effect of this compound on MAO-A activity.

    • General Method: A common method involves incubating a source of MAO-A (e.g., rat brain mitochondria) with a substrate (e.g., kynuramine) and varying concentrations of the inhibitor (this compound). The rate of product formation is measured, often spectrophotometrically or fluorometrically, to determine the IC50 value of the inhibitor.

  • Convulsant Activity Assessment:

    • Objective: To characterize the convulsant effects of this compound in rodents.

    • General Method: this compound is administered to mice or rats, typically via intraperitoneal or subcutaneous injection. The animals are then observed for the onset, duration, and severity of convulsive behaviors. The dose required to induce convulsions in 50% of the animals (ED50) can be determined.

Signaling Pathways

The distinct pharmacological effects of pellotine and this compound stem from their interactions with different signaling pathways.

Pellotine's Interaction with Serotonergic Pathways

Pellotine's sedative and hypnotic effects are likely mediated through its complex interactions with multiple serotonin (5-HT) receptor subtypes. Its inverse agonism at the 5-HT7 receptor is particularly noteworthy, as this receptor is involved in the regulation of sleep and circadian rhythms.

Pellotine_Signaling cluster_5HT7 5-HT7 Receptor cluster_5HT6 5-HT6 Receptor Pellotine Pellotine 5HT7R 5HT7R Pellotine->5HT7R Inverse Agonist 5HT6R 5HT6R Pellotine->5HT6R Weak Partial Agonist G_Protein_7 Gs Protein AC_7 Adenylate Cyclase G_Protein_7->AC_7 Inhibition cAMP_7 cAMP AC_7->cAMP_7 Reduced Production Neuronal_Activity Neuronal_Activity cAMP_7->Neuronal_Activity Modulation of Downstream Effectors 5HT7R->G_Protein_7 Inhibits Basal Activity G_Protein_6 Gs Protein AC_6 Adenylate Cyclase G_Protein_6->AC_6 Activation cAMP_6 cAMP AC_6->cAMP_6 Increased Production cAMP_6->Neuronal_Activity Modulation of Downstream Effectors 5HT6R->G_Protein_6 Weak Activation Sedation_Hypnosis Sedation_Hypnosis Neuronal_Activity->Sedation_Hypnosis Leads to

Caption: Pellotine's modulation of 5-HT receptor signaling pathways.

This compound's Potential Mechanism of Action

The convulsant activity of this compound may be linked to its inhibition of MAO-A. By inhibiting this enzyme, this compound could lead to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin and norepinephrine. The precise downstream effects leading to convulsions are not fully elucidated but may involve an imbalance in excitatory and inhibitory neurotransmission.

Lophophorine_Signaling This compound This compound MAO_A Monoamine Oxidase A This compound->MAO_A Inhibits Monoamines Serotonin, Norepinephrine MAO_A->Monoamines Metabolizes Synaptic_Cleft Synaptic Cleft Monoamines->Synaptic_Cleft Increased Levels Neuronal_Excitability Increased Neuronal Excitability Synaptic_Cleft->Neuronal_Excitability Convulsions Convulsions Neuronal_Excitability->Convulsions

Caption: Proposed mechanism of this compound's convulsant action via MAO-A inhibition.

Conclusion

This compound and pellotine, despite their common origin and structural relationship as tetrahydroisoquinoline alkaloids, exhibit markedly different pharmacological effects. Pellotine acts as a sedative-hypnotic through its modulation of serotonin receptors, particularly 5-HT7 and 5-HT6. In contrast, this compound is a convulsant in rodents, a property potentially linked to its inhibition of MAO-A.

Further research is warranted to fully characterize the pharmacological profile of this compound, including a comprehensive receptor screening to identify other potential targets and to obtain quantitative data on its MAO-A inhibitory potency. A more detailed understanding of the mechanisms underlying its convulsant activity is also needed. For pellotine, its short duration of action and unique serotonergic profile may present opportunities for the development of novel hypnotics with a favorable side-effect profile. This comparative guide highlights the significant divergence in the biological activities of these two alkaloids and underscores the importance of detailed pharmacological investigation for even closely related natural products.

References

Comparative Bioactivity of Lophophorine and Other Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological properties of lophophorine in comparison to related tetrahydroisoquinoline alkaloids, pellotine (B1218421) and anhalonidine (B98746), reveals distinct bioactivity profiles. While this compound is characterized by its convulsant effects and moderate monoamine oxidase A (MAO-A) inhibition, pellotine and anhalonidine are primarily associated with sedative and hypnotic properties mediated through interactions with serotonergic systems.

This guide provides a detailed comparison of the bioactivity of these three tetrahydroisoquinoline alkaloids, presenting available quantitative data, experimental methodologies for key assays, and diagrams of relevant signaling pathways to aid researchers, scientists, and drug development professionals in understanding their differential pharmacological effects.

Comparative Bioactivity Analysis

The primary psychoactive effects of the peyote cactus (Lophophora williamsii) are attributed to mescaline, a phenethylamine. However, the cactus also contains a variety of tetrahydroisoquinoline alkaloids, including this compound, pellotine, and anhalonidine, which contribute to the overall pharmacological profile. These compounds, while structurally related, exhibit distinct interactions with various receptor systems, leading to different physiological and behavioral outcomes.

This compound: The most distinct bioactivity of this compound among the compared tetrahydroisoquinolines is its convulsant activity observed in rodents.[1] It has also been identified as a moderate inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] However, specific quantitative data on its binding affinity and functional activity at various neurotransmitter receptors remain limited in publicly available literature.

Pellotine: In contrast to this compound, pellotine is recognized for its sedative and hypnotic effects.[2] Pharmacological studies have revealed that pellotine interacts with several serotonin (B10506) (5-HT) receptors. Notably, it displays significant binding affinity for the 5-HT1D, 5-HT6, and 5-HT7 receptors.[1][2] Functional assays have further characterized pellotine as a partial agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor.

Anhalonidine: Similar to pellotine, anhalonidine is reported to possess sedative properties. While its pharmacological profile is less extensively characterized than that of pellotine, its structural similarity suggests potential interactions with similar receptor systems.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound, pellotine, and anhalonidine. The lack of extensive quantitative data for this compound highlights an area for future research.

CompoundBioactivityAssay TypeValueSpeciesReference
This compound MAO-A Inhibition-Moderate Inhibition-
Convulsant ActivityIn vivoConvulsantRodents
Pellotine 5-HT1D Receptor BindingRadioligand BindingKi = 117 nMHuman
5-HT6 Receptor BindingRadioligand BindingKi = 170 nMHuman
5-HT7 Receptor BindingRadioligand BindingKi = 394 nMHuman
5-HT6 Receptor Functional ActivitycAMP AssayEC50 = 94.3 nM (Partial Agonist)-
5-HT7 Receptor Functional ActivitycAMP AssayEC50 = 291 nM (Inverse Agonist)-
Anhalonidine Sedative Activity---

Note: The table will be updated as more quantitative data for this compound and anhalonidine become available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key bioassays relevant to the bioactivities of these tetrahydroisoquinolines.

Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory effect of a compound on MAO-A activity by measuring the production of a fluorescent product.

Objective: To determine the IC50 value of a test compound for MAO-A.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (B1673886) (non-fluorescent substrate)

  • Clorgyline (positive control inhibitor)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control. Prepare a working solution of the MAO-A enzyme and the kynuramine substrate in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the test compound or control to the appropriate wells. Add the MAO-A enzyme solution to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for the product 4-hydroxyquinoline) over a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for 5-HT Receptors

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes expressing the target 5-HT receptor (e.g., from transfected cell lines)

  • Radiolabeled ligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)

  • Unlabeled competing ligand (the test compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Convulsant Activity Assay in Rodents

This assay is used to assess the potential of a substance to induce seizures in animals.

Objective: To determine the convulsant effects of a test compound in rodents.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle (e.g., saline, DMSO)

  • Rodents (e.g., mice or rats)

  • Observation chambers

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions.

  • Compound Administration: Administer the test compound at various doses to different groups of animals via a specific route (e.g., intraperitoneal injection). A control group receives the vehicle only.

  • Observation: Place each animal in an individual observation chamber and observe for a set period for the onset, incidence, and severity of convulsive behaviors (e.g., tremors, clonic or tonic seizures).

  • Scoring: Score the severity of the seizures based on a standardized scale.

  • Data Analysis: Determine the dose that produces convulsions in 50% of the animals (ED50).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the dopamine (B1211576) D2 receptor and the serotonin 5-HT7 receptor, which are relevant to the bioactivity of tetrahydroisoquinolines.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation K_channel K⁺ Channel Activation G_protein->K_channel cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibition of Neuronal Activity PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release Ca2_release->Cellular_Response K_channel->Cellular_Response Dopamine Dopamine Dopamine->D2R

Dopamine D2 Receptor Signaling Pathway

G cluster_1 Serotonin 5-HT7 Receptor Signaling HT7R 5-HT7 Receptor Gs_protein Gs Protein HT7R->Gs_protein Activation AC Adenylyl Cyclase Gs_protein->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Serotonin Serotonin Serotonin->HT7R

Serotonin 5-HT7 Receptor Signaling Pathway

Conclusion

This compound, pellotine, and anhalonidine, three tetrahydroisoquinoline alkaloids found in the peyote cactus, exhibit distinct and divergent bioactivities. This compound's primary characterization as a convulsant and moderate MAO-A inhibitor sets it apart from the sedative and hypnotic profiles of pellotine and anhalonidine. The latter two compounds appear to exert their effects predominantly through interactions with the serotonergic system, with pellotine showing a complex profile of partial agonism and inverse agonism at different 5-HT receptor subtypes. The current understanding of this compound's pharmacology is limited by a lack of quantitative data, underscoring the need for further research to fully elucidate its receptor interaction profile and mechanism of action. A more comprehensive quantitative comparison will be possible as more data on this compound's binding affinities and functional activities become available. This will not only enhance our understanding of the complex pharmacology of peyote but also provide valuable insights for the development of novel therapeutic agents targeting the central nervous system.

References

A Comparative Analysis of Lophophorine Content in Lophophora williamsii and Lophophora diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lophophorine content in two closely related cactus species, Lophophora williamsii (peyote) and Lophophora diffusa (false peyote). The following sections detail the quantitative differences in this compound concentrations, the experimental protocols for its analysis, and the biosynthetic pathways involved in its production. This information is intended to support research and development in the fields of ethnobotany, pharmacology, and natural product chemistry.

Quantitative Comparison of this compound Content

The alkaloid profiles of Lophophora williamsii and Lophophora diffusa are notably distinct. While L. williamsii is characterized by the presence of the psychoactive phenethylamine (B48288) mescaline, L. diffusa is distinguished by its high concentration of the tetrahydroisoquinoline alkaloid pellotine, with little to no mescaline content.[1][2][3][4][5] this compound, a tetrahydroisoquinoline alkaloid, is a known constituent of L. williamsii. However, its presence and concentration in L. diffusa are less definitively established in the scientific literature.

SpeciesThis compound Content (% of Total Alkaloids)This compound Content (% of Dry Weight)Primary Alkaloid(s)
Lophophora williamsii ~5%~0.4% - 0.5%Mescaline, Pellotine, Anhalonidine
Lophophora diffusa Not consistently detected or quantifiedNot consistently detected or quantifiedPellotine

Note: Some older studies using thin-layer chromatography (TLC) have suggested the presence of this compound in L. diffusa. However, more recent analyses using methods like gas chromatography-mass spectrometry (GC-MS) have not consistently reported its presence, indicating it may be absent or present in trace amounts below the limit of detection of the methods used.

Experimental Protocols

The following is a representative experimental protocol for the extraction and quantification of this compound and other alkaloids from Lophophora species, synthesized from methodologies described in the literature. This protocol is intended as a guideline and may require optimization depending on the specific laboratory equipment and research objectives.

Sample Preparation
  • Plant Material: Use dried plant material (buttons or whole plant) for consistency.

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Drying: Ensure the plant material is thoroughly dried to a constant weight to allow for accurate percentage calculations based on dry weight.

Alkaloid Extraction

This procedure is based on a standard acid-base extraction method for alkaloids.

  • Maceration: Macerate 10 g of the dried, powdered plant material in 100 mL of methanol (B129727) for 24 hours at room temperature with occasional agitation.

  • Filtration: Filter the methanolic extract through filter paper.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 50 mL of 1 M sulfuric acid.

  • Defatting: Wash the acidic solution three times with 50 mL of diethyl ether to remove non-alkaloidal lipids and other neutral compounds. Discard the ether layers.

  • Basification: Make the aqueous layer alkaline by adding concentrated ammonium (B1175870) hydroxide (B78521) dropwise until a pH of 9-10 is reached.

  • Extraction of Alkaloids: Extract the alkaloids from the basified aqueous solution three times with 50 mL of chloroform (B151607) or a chloroform-isopropanol mixture (3:1 v/v).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness under reduced pressure to yield the total alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation for GC-MS: Dissolve a known weight of the total alkaloid extract in a known volume of methanol. If necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve the volatility and chromatographic behavior of the alkaloids.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

  • Chromatographic Conditions (Example):

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

  • Identification and Quantification:

    • Identification: this compound and other alkaloids are identified by comparing their retention times and mass spectra with those of authentic reference standards.

    • Quantification: A calibration curve is constructed using known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic Pathway of Tetrahydroisoquinoline Alkaloids in Lophophora

The biosynthesis of tetrahydroisoquinoline alkaloids like this compound in Lophophora is believed to branch off from the well-studied mescaline pathway. The key precursors are derived from the amino acid tyrosine.

Tetrahydroisoquinoline Biosynthesis in Lophophora Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopamine Dopamine DOPA->Dopamine Decarboxylation N_Methyl_Dopamine N-Methyl Dopamine Dopamine->N_Methyl_Dopamine N-Methylation Intermediates Further Intermediates (e.g., 3-methoxytyramine) Dopamine->Intermediates Pellotine Pellotine N_Methyl_Dopamine->Pellotine Pictet-Spengler Condensation This compound This compound N_Methyl_Dopamine->this compound Pictet-Spengler Condensation & Methylation Other_THIQ Other Tetrahydroisoquinolines (e.g., Anhalonidine) N_Methyl_Dopamine->Other_THIQ Pictet-Spengler Condensation Mescaline_Pathway Mescaline Biosynthesis Intermediates->Mescaline_Pathway Series of O-Methylations

Caption: Proposed biosynthetic pathway of tetrahydroisoquinoline alkaloids in Lophophora.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the experimental workflow for the extraction and quantification of this compound from Lophophora plant material.

Experimental Workflow for this compound Analysis Start Dried & Powdered Lophophora Plant Material Extraction Solvent Extraction (Methanol) Start->Extraction Purification Acid-Base Liquid-Liquid Purification Extraction->Purification Total_Alkaloids Total Alkaloid Extract Purification->Total_Alkaloids GCMS GC-MS Analysis Total_Alkaloids->GCMS Identification Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Quantification (Calibration Curve) GCMS->Quantification Data This compound Concentration Data Identification->Data Quantification->Data

Caption: Workflow for this compound extraction and quantification.

References

Comparative Analysis of Lophophorine and Mescaline: An Examination of Psychoactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lophophorine and the known psychoactive compound mescaline, focusing on the available experimental data to assess the psychoactive effects of this compound. While mescaline is a well-documented hallucinogen, this guide consolidates current scientific understanding regarding this compound, highlighting the conspicuous absence of evidence for psychoactive properties. Data on other non-psychoactive alkaloids found in peyote, such as anhalonidine (B98746) and pellotine, are included for a comprehensive comparison.

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound, mescaline, and other relevant peyote alkaloids.

Table 1: Comparative Effects of Peyote Alkaloids in Humans

CompoundDosageObserved EffectsPsychoactive/Hallucinogenic Effects
This compound 20 mg (oral)Vasodilation, headache, flushed feeling, nausea.[1]None reported.
Mescaline 200-400 mg (oral)Altered perception, euphoria, hallucinations.[2]Yes.
Anhalonidine 100-250 mg (oral)Sedation.None reported.
Pellotine 50-100 mg (oral)Sedation, hypnotic effects.None reported.

Table 2: Comparative Preclinical Data for Peyote Alkaloids

CompoundAssaySpeciesResults
This compound General ToxicityRodentsConvulsant.[3][4]
MAO-A InhibitionIn vitroModerate inhibitor (specific IC50 not found).[3]
Mescaline Head-Twitch ResponseMouseED50: 6.51 mg/kg (26.3 µmol/kg).
Locomotor ActivityRatInhibitory at low doses, biphasic at high doses.
5-HT2A Receptor BindingIn vitroAgonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Head-Twitch Response (HTR) Assay

The head-twitch response in mice is a widely accepted behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

  • Animals: Male C57BL/6J mice are typically used.

  • Apparatus: A transparent observation chamber is used. For automated detection, a small magnet is surgically implanted on the skull of the mouse, and a magnetometer coil surrounds the chamber to detect the rapid head movements.

  • Procedure:

    • Mice are habituated to the testing room and observation chambers.

    • A baseline activity level is recorded.

    • The test compound (e.g., mescaline) or vehicle is administered, typically via intraperitoneal (IP) injection.

    • Mice are returned to the observation chamber, and the number of head twitches is recorded for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, convulsive side-to-side rotational movement of the head.

  • Data Analysis: The number of head twitches is counted, and a dose-response curve is generated to determine the median effective dose (ED50).

2. Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of a compound on general motor activity.

  • Animals: Rats or mice are commonly used.

  • Apparatus: An open-field arena, which is a square or circular enclosure with sensors (e.g., infrared beams) to track the animal's movement.

  • Procedure:

    • Animals are habituated to the testing room.

    • Animals are placed in the open-field arena for a habituation period.

    • The test compound or vehicle is administered.

    • The animal is placed back in the arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.

  • Data Analysis: The data is analyzed to determine if the compound significantly increases or decreases locomotor activity compared to the vehicle control group.

3. Monoamine Oxidase (MAO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of MAO enzymes, which are involved in the metabolism of neurotransmitters.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorescent or colorimetric probe, and a microplate reader.

  • Procedure:

    • The MAO enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control).

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction produces a product that can be detected by the probe, resulting in a change in fluorescence or absorbance.

    • The microplate reader measures the signal at specific time points.

  • Data Analysis: The rate of the reaction is calculated, and the percent inhibition by the test compound is determined. An IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is then calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Psychoactive Phenylalkylamines (e.g., Mescaline)

The primary mechanism of action for classic hallucinogens like mescaline involves the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is a Gq-coupled protein receptor. This activation initiates a downstream signaling cascade.

Mescaline Mescaline HT2A_Receptor 5-HT2A Receptor Mescaline->HT2A_Receptor Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Psychoactive_Effects Psychoactive Effects Ca_Release->Psychoactive_Effects PKC_Activation->Psychoactive_Effects Start Compound of Interest (e.g., this compound) Receptor_Binding In Vitro Receptor Binding Assay (5-HT2A Receptor) Start->Receptor_Binding MAO_Assay In Vitro MAO Inhibition Assay Start->MAO_Assay HTR_Assay In Vivo Head-Twitch Response (HTR) Assay Receptor_Binding->HTR_Assay If 5-HT2A agonist Data_Analysis Data Analysis and Comparison with Known Psychoactives (e.g., Mescaline) MAO_Assay->Data_Analysis HTR_Assay->Data_Analysis Locomotor_Assay In Vivo Locomotor Activity Assay Locomotor_Assay->Data_Analysis Conclusion Conclusion on Psychoactive Potential Data_Analysis->Conclusion

References

In Vivo Showdown: Lophophorine vs. Anhalonidine - A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed in vivo comparison of two structurally related tetrahydroisoquinoline alkaloids, lophophorine and anhalonidine (B98746). While direct comparative studies are limited, this document synthesizes available preclinical data to highlight their distinct pharmacological profiles, aiding researchers in pharmacology, neuroscience, and drug development in understanding their contrasting in vivo effects. This compound is primarily characterized by its convulsant properties, whereas anhalonidine exhibits sedative and hypnotic effects.

Quantitative Data Summary

Due to the nature of available preclinical data, a direct quantitative comparison of equivalent endpoints is challenging. The following table summarizes the key in vivo effects and associated parameters for each compound based on rodent studies.

ParameterThis compoundAnhalonidineSource
Primary In Vivo Effect ConvulsantSedative, Hypnotic[1](2--INVALID-LINK--,--INVALID-LINK--
Animal Model Rodents (mice, rats)Rodents (mice, rats), Humans--INVALID-LINK--1,--INVALID-LINK--3,(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlA0wsX7ErYffCaQtCPEkm6uiXgOf2tZWUDfmTDfVOozVl-oXxhJwLyf40BKeu7K0_hDK9xJJjCDlzy1fKk_acH7G5suXjLueKcOW_1EC-484rW7B4AyPEX0JoQAY7slhS3xsd_g==)
Reported Dose (Anhalonidine) Not Applicable100-250 mg (p.o.) in humans for sedative effects(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGilKVLdOZhJgqObmOoIOZRNZUjOyOOgt_q3w9Azj-WsGApumCDk05i1SkeYonlFqiREgBjNUqfcBKCcpENmBrd_u-6wUvS87byJixfzrqBIYyWeqdyXZqOYqSoDZrZtNuLOpTX-7T4neR4fcTH),(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVFxlvea01_RBa7ydQIPrYXfDj4mzKU1VoFWwoYihGwk_0-zSWLqCBcbb3vbBHfvSKaKAt4cGXPZDXTh1M_4hVZ9bAbjQ4Xk4lcozuvMevSA185TgJAFa8B_zKQmdIg2A2DyXrYHoFCpelMcc=)
Observed Behavioral Changes Seizures, convulsionsMarked sleepiness, calming/sedative effect, decreased locomotion(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGilKVLdOZhJgqObmOoIOZRNZUjOyOOgt_q3w9Azj-WsGApumCDk05i1SkeYonlFqiREgBjNUqfcBKCcpENmBrd_u-6wUvS87byJixfzrqBIYyWeqdyXZqOYqSoDZrZtNuLOpTX-7T4neR4fcTH),(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVFxlvea01_RBa7ydQIPrYXfDj4mzKU1VoFWwoYihGwk_0-zSWLqCBcbb3vbBHfvSKaKAt4cGXPZDXTh1M_4hVZ9bAbjQ4Xk4lcozuvMevSA185TgJAFa8B_zKQmdIg2A2DyXrYHoFCpelMcc=),(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlA0wsX7ErYffCaQtCPEkm6uiXgOf2tZWUDfmTDfVOozVl-oXxhJwLyf40BKeu7K0_hDK9xJJjCDlzy1fKk_acH7G5suXjLueKcOW_1EC-484rW7B4AyPEX0JoQAY7slhS3xsd_g==)
Proposed Mechanism of Action Not well-defined, potential CNS stimulantPotent inverse agonist of the 5-HT7 receptor(httpss://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlA0wsX7ErYffCaQtCPEkm6uiXgOf2tZWUDfmTDfVOozVl-oXxhJwLyf40BKeu7K0_hDK9xJJjCDlzy1fKk_acH7G5suXjLueKcOW_1EC-484rW7B4AyPEX0JoQAY7slhS3xsd_g==)

Experimental Protocols

To facilitate reproducible research, detailed methodologies for assessing the distinct in vivo effects of this compound and anhalonidine are provided below.

Assessment of Convulsant Activity (this compound)

1. Maximal Electroshock (MES) Seizure Test:

  • Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus, indicating potential anticonvulsant or, in the case of this compound, a lowering of the seizure threshold.

  • Apparatus: A convulsiometer with corneal or ear-clip electrodes.

  • Procedure:

    • Administer this compound or vehicle control to rodents (e.g., intraperitoneally).

    • After a predetermined pretreatment time, deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds).

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The endpoint is the percentage of animals in each group exhibiting tonic hindlimb extension. A higher incidence in the this compound group compared to control would indicate a pro-convulsant effect.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test:

  • Objective: To assess the effect of a compound on the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Procedure:

    • Administer this compound or vehicle control to rodents.

    • After a set pretreatment time, administer a subcutaneous or intraperitoneal injection of PTZ at a dose known to induce clonic seizures in a majority of control animals (e.g., 60-85 mg/kg).

    • Observe the animals for a specified period (e.g., 30 minutes) and record the latency to and duration of clonic seizures.

    • A shorter latency to seizures or an increased duration in the this compound-treated group would suggest a pro-convulsant effect.

Assessment of Sedative and Hypnotic Activity (Anhalonidine)

1. Open Field Test:

  • Objective: To evaluate spontaneous locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking software.

  • Procedure:

    • Administer anhalonidine or vehicle control to rodents.

    • After a specified pretreatment period, place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 10-30 minutes).

    • A significant decrease in distance traveled and rearing behavior would indicate a sedative effect.

2. Rotarod Test:

  • Objective: To assess motor coordination and balance, which can be impaired by sedative-hypnotics.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few days prior to the experiment to establish a baseline performance.

    • On the test day, administer anhalonidine or vehicle control.

    • At a predetermined time, place the animal on the rotating rod.

    • Record the latency to fall from the rod.

    • A decreased latency to fall in the anhalonidine-treated group would suggest impaired motor coordination consistent with sedation.

3. Potentiation of Pentobarbital-Induced Sleep:

  • Objective: To determine if a compound enhances the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) like pentobarbital.

  • Procedure:

    • Administer anhalonidine or vehicle control to rodents.

    • After a set pretreatment time, administer a dose of pentobarbital.

    • Record the time to the loss of the righting reflex (sleep latency) and the duration of sleep (time from loss to regaining of the righting reflex).

    • A shorter sleep latency and/or a longer sleep duration in the anhalonidine group would indicate hypnotic activity.

Visualizations

Experimental Workflows

experimental_workflow_convulsant cluster_mes Maximal Electroshock (MES) Test cluster_ptz Pentylenetetrazole (PTZ) Test mes_admin Administer this compound/ Vehicle mes_stim Deliver Electrical Stimulus mes_admin->mes_stim mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs ptz_admin Administer this compound/ Vehicle ptz_inject Inject PTZ ptz_admin->ptz_inject ptz_obs Observe for Clonic Seizures ptz_inject->ptz_obs

Caption: Workflow for assessing convulsant activity.

experimental_workflow_sedative cluster_oft Open Field Test cluster_rota Rotarod Test cluster_sleep Pentobarbital-Induced Sleep oft_admin Administer Anhalonidine/ Vehicle oft_place Place in Open Field oft_admin->oft_place oft_rec Record Locomotor Activity oft_place->oft_rec rota_admin Administer Anhalonidine/ Vehicle rota_place Place on Rotarod rota_admin->rota_place rota_rec Record Latency to Fall rota_place->rota_rec sleep_admin Administer Anhalonidine/ Vehicle sleep_inject Inject Pentobarbital sleep_admin->sleep_inject sleep_rec Record Sleep Latency & Duration sleep_inject->sleep_rec signaling_pathway cluster_this compound This compound (Proposed) cluster_anhalonidine Anhalonidine loph This compound loph_target Unknown CNS Receptor(s) loph->loph_target loph_effect Neuronal Hyperexcitability loph_target->loph_effect convulsion Convulsions loph_effect->convulsion anha Anhalonidine ht7r 5-HT7 Receptor anha->ht7r Inverse Agonist camp ↓ cAMP ht7r->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition sedation Sedation/Hypnosis neuronal_inhibition->sedation

References

Validating the Convulsant Effects of Lophophorine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the convulsant effects of Lophophorine in contrast to well-established animal models using Pentylenetetrazol (PTZ) and Picrotoxin. Due to a notable lack of quantitative data on this compound-induced convulsions in the scientific literature, this document outlines the standard experimental protocols and data presentation formats that would be necessary for such a validation study.

While historical and toxicological literature identifies this compound, a non-phenolic tetrahydroisoquinoline alkaloid from the peyote cactus (Lophophora williamsii), as a convulsant agent in rodents, specific quantitative data regarding its dose-response, seizure latency, duration, and severity remains largely undocumented in accessible primary research. This guide, therefore, presents a framework for the validation of this compound's convulsant effects by detailing established protocols for common chemoconvulsants.

Comparison of Convulsant Agents

To effectively validate and characterize the convulsant properties of this compound, its effects must be compared against standardized models. Pentylenetetrazol (PTZ) and Picrotoxin are two of the most widely used chemoconvulsants in preclinical epilepsy research. They provide robust and reproducible seizure phenotypes, making them ideal positive controls.

ParameterThis compoundPentylenetetrazol (PTZ)Picrotoxin
Mechanism of Action Postulated to interact with GABAergic and other neurotransmitter systems, though the precise mechanism for convulsive action is not well-elucidated.Non-competitive antagonist of the GABA-A receptor complex, leading to a reduction in inhibitory neurotransmission.[1][2][3][4]Non-competitive antagonist of the GABA-A receptor chloride channel, blocking inhibitory currents.[5]
Typical Animal Models Primarily rodents (mice and rats) are mentioned in historical accounts.Widely used in mice and rats to induce both acute seizures and for kindling models of epilepsy.Utilized in various animal models, including rodents and zebrafish, to study generalized and convulsive seizures.
Reported Convulsant Dose Range Specific dose-response data for isolated this compound is not readily available in the current literature.Acute seizures in mice are typically induced with doses ranging from 30-60 mg/kg (i.p.). For kindling, sub-convulsive doses are used.Doses in the range of 2-6 mg/kg (i.p.) are commonly used to induce convulsions in rats.
Expected Seizure Latency Data not available.Onset of seizures is typically rapid, occurring within minutes of administration.Seizure onset generally occurs within a few minutes following administration.
Typical Seizure Duration Data not available.Seizure duration can vary depending on the dose and model (acute vs. kindling).The duration of convulsive activity is dose-dependent.
Observed Seizure Severity Described qualitatively as convulsive.Produces a range of seizure behaviors from myoclonic jerks to generalized tonic-clonic seizures.Induces generalized convulsive seizures, often leading to tonic-clonic episodes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation and comparison of convulsant agents. Below are established methodologies for inducing and assessing seizures with PTZ and Picrotoxin, which can be adapted for the study of this compound.

Pentylenetetrazol (PTZ)-Induced Acute Seizure Model

Objective: To induce acute generalized seizures to assess the convulsant potential of a test compound.

Animals: Male Swiss albino mice (20-25 g) are commonly used.

Procedure:

  • Animals are housed in standard laboratory conditions with ad libitum access to food and water and are acclimatized for at least one week prior to the experiment.

  • On the day of the experiment, animals are randomly assigned to control and experimental groups.

  • A sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg) is administered intraperitoneally (i.p.).

  • Immediately after injection, each animal is placed in an individual observation chamber.

  • Animals are observed for a period of 30 minutes for the onset of convulsive behaviors.

  • The latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures are recorded.

  • The duration of the seizures is timed from the onset of clonic convulsions until their cessation.

  • Seizure severity is scored using a standardized scale, such as the modified Racine scale.

Picrotoxin-Induced Seizure Model

Objective: To induce generalized convulsive seizures through the antagonism of GABA-A receptor-mediated inhibition.

Animals: Male Wistar rats (150-200 g) are frequently utilized.

Procedure:

  • Animals are prepared and acclimatized as described for the PTZ model.

  • Picrotoxin is dissolved in an appropriate vehicle and administered i.p. at a dose known to induce convulsions (e.g., 3-6 mg/kg).

  • Following injection, rats are individually housed and observed for convulsive activity for a predetermined period (e.g., 60 minutes).

  • The latency to the onset of the first convulsion and the duration of tonic-clonic seizures are recorded.

  • Seizure severity is assessed and scored.

  • In some studies, electroencephalogram (EEG) recordings are taken to correlate behavioral seizures with brain electrical activity.

Seizure Severity Scoring

The severity of convulsions is typically quantified using a standardized scoring system. The modified Racine scale is widely used for this purpose:

  • Stage 0: No response

  • Stage 1: Facial and mouth clonus

  • Stage 2: Head nodding

  • Stage 3: Forelimb clonus

  • Stage 4: Rearing with forelimb clonus

  • Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.

Mandatory Visualizations

To facilitate the understanding of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Animal Preparation cluster_administration Compound Administration cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatization of Animals Randomization Randomization into Groups Acclimatization->Randomization Vehicle Vehicle Control Randomization->Vehicle This compound This compound (Test) Randomization->this compound PTZ PTZ (Positive Control) Randomization->PTZ Picrotoxin Picrotoxin (Positive Control) Randomization->Picrotoxin Observation Behavioral Observation (30-60 min) Vehicle->Observation This compound->Observation PTZ->Observation Picrotoxin->Observation Latency Record Seizure Latency Observation->Latency Duration Record Seizure Duration Observation->Duration Severity Score Seizure Severity Observation->Severity Analysis Statistical Analysis Severity->Analysis Comparison Comparison between Groups Analysis->Comparison

Caption: Experimental workflow for validating convulsant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds to Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to Depolarization Depolarization (Excitation) PTZ PTZ / Picrotoxin PTZ->GABA_A_Receptor antagonizes This compound This compound (Hypothesized) This compound->GABA_A_Receptor potential antagonism

Caption: Hypothesized GABAergic pathway in convulsion induction.

References

Safety Operating Guide

Navigating the Disposal of Lophophorine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to and during the disposal process, it is imperative to handle lophophorine with appropriate personal protective equipment (PPE). All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Precaution CategorySpecific RecommendationsSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, and a standard laboratory coat are mandatory. Respiratory protection may be required if dust is generated.[1]
Engineering Controls All handling and disposal procedures should be carried out in a well-ventilated area, ideally within a chemical fume hood.[1]
General Handling Avoid direct contact with the skin and eyes. Prevent the generation of dust and aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound waste should be managed through an institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. The following steps outline a general protocol for the safe collection and disposal of this compound waste.

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1]

    • Collect all solid this compound waste, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.[1]

    • For solutions containing this compound, use a separate, compatible liquid hazardous waste container.[1]

  • Container Labeling and Management :

    • All waste containers must be clearly labeled as "Hazardous Waste" and include an indication of the hazard(s) (e.g., Toxic).

    • Containers must be in good condition, with no cracks or leaks, and must have tightly fitting caps.

    • Keep waste containers closed at all times, except when adding waste.

  • Decontamination of Empty Containers :

    • A container that has held this compound is considered hazardous waste unless it has been triple-rinsed.

    • To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.

    • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface the original label on the container before disposing of it as regular trash.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and documented laboratory procedure.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

LophophorineDisposalWorkflow cluster_generation Waste Generation cluster_collection On-site Management cluster_decontamination Container Decontamination cluster_disposal Final Disposal A This compound Waste (Solid or Liquid) B Segregate Waste Streams A->B C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' C->D E Store in Designated Secure Area D->E I Arrange for Pickup by EH&S or Licensed Contractor E->I F Triple-Rinse Empty Original Containers G Collect Rinsate as Hazardous Waste F->G G->E H Dispose of Decontaminated Container as Regular Trash J Transport to Permitted Hazardous Waste Facility I->J

This compound Disposal Workflow Diagram

In the absence of specific disposal protocols for this compound, a conservative approach that treats the compound as a hazardous chemical waste is the most responsible course of action. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Lophophorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Lophophorine, a psychoactive alkaloid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing occupational exposure. The following procedures are based on best practices for handling potent psychoactive compounds and draw on safety data for structurally related alkaloids, such as mescaline, to provide a comprehensive safety framework.

I. Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. A multi-layered approach to PPE is recommended for all handling activities.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant nitrile gloves (double-gloving recommended).[1][3]Required for all handling activities, including preparation, weighing, administration, and disposal. Change outer gloves immediately if contaminated.
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[1]Required when there is a potential for splashing or contamination of clothing. Cuffs should be tucked under the outer pair of gloves.
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over safety glasses is required when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved N95 or higher-rated respirator is necessary. For potential vapors, a respirator with an organic vapor cartridge is recommended.Required when handling powdered this compound or when there is a risk of aerosol generation.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be used in areas where contamination is likely.Required for all laboratory work.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of exposure and contamination when handling this compound.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound prep Preparation & Pre-Handling handling Handling & Experimentation prep->handling Proceed to experiment post_handling Post-Experiment Procedures handling->post_handling Experiment complete disposal Waste Disposal post_handling->disposal Decontaminate and dispose

Caption: A high-level overview of the procedural flow for safely working with this compound.

A. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential spills or aerosols.

  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before beginning work.

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.

B. Handling and Experimentation

  • Weighing: When weighing powdered this compound, use a balance inside a chemical fume hood or a ventilated balance safety enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: Prepare solutions within a fume hood. Handle all containers with care to avoid splashes and spills.

  • Experimental Procedures: Conduct all experimental manipulations within the designated containment area. Avoid direct contact with the substance.

C. Post-Experiment Procedures

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent as determined by laboratory protocols.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal Workflow for this compound Waste

Disposal Workflow for this compound Waste waste_gen Waste Generation (Contaminated PPE, glassware, etc.) waste_seg Waste Segregation waste_gen->waste_seg Separate waste streams waste_cont Waste Containment & Labeling waste_seg->waste_cont Package and label appropriately waste_disp Final Disposal waste_cont->waste_disp Dispose according to regulations

Caption: A logical flow for the safe disposal of this compound-contaminated materials.

A. Waste Segregation and Collection

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

B. Final Disposal

  • All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • For larger quantities or in the absence of a dedicated waste management infrastructure, a specialized chemical waste management company should be contracted for disposal.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary to minimize harm.

A. In Case of Exposure

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

B. Spill Response

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or generates significant aerosols, evacuate the immediate area.

  • Containment: For small spills, and if it is safe to do so, cover the spill with an absorbent material from a chemical spill kit.

  • Cleanup: Wearing appropriate PPE, carefully clean the spill area. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lophophorine
Reactant of Route 2
Reactant of Route 2
Lophophorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.